molecular formula C32H38N4 B1294293 Etioporphyrin I CAS No. 448-71-5

Etioporphyrin I

カタログ番号: B1294293
CAS番号: 448-71-5
分子量: 478.7 g/mol
InChIキー: SEZHKQAQSTVZMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etioporphyrin I is a useful research compound. Its molecular formula is C32H38N4 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZHKQAQSTVZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-71-5
Record name 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Etioporphyrin I: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Etioporphyrin I is a synthetically valuable porphyrin that serves as a fundamental building block in the study of natural porphyrin systems and in the development of novel photosensitizers and materials. This guide provides an in-depth overview of its core chemical and physical properties, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for its fundamental characteristics.

PropertyValueReference(s)
Chemical Formula C₃₂H₃₈N₄[1][2]
Molecular Weight 478.68 g/mol [1][2]
CAS Number 448-71-5[1][2]
Appearance Purple crystalline solid
Melting Point > 300 °C
Boiling Point Decomposes before boiling
Solubility Soluble in dichloromethane (B109758) (2.78 mg/mL for the dihydrobromide salt), chloroform[3], benzene[3], and dimethylformamide (DMF)[4]. Sparingly soluble in methanol.
UV-Vis Absorption (in Benzene) λmax (nm) (ε, M⁻¹cm⁻¹): 399 (163,000), 498 (14,400), 530 (10,500), 568.5 (6,700), 623 (6,300)[3]
UV-Vis Absorption (in Dichloromethane) Soret band at ~400 nm and four Q-bands between 475 and 630 nm.[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound

An improved method for the preparation of isomerically pure this compound involves the polycondensation of a suitable pyrrole (B145914) precursor.[3][6] A common route is the self-condensation of 5-hydroxymethyl-3-ethyl-4-methylpyrrole-2-carboxylic acid.

Materials:

  • 5-hydroxymethyl-3-ethyl-4-methylpyrrole-2-carboxylic acid

  • Potassium ferricyanide

  • Potassium hydroxide

  • Chloroform (B151607)

  • Methanol

Procedure:

  • A solution of 5-hydroxymethyl-3-ethyl-4-methylpyrrole-2-carboxylic acid in a suitable solvent is prepared.

  • The solution is refluxed in the presence of an oxidizing agent, such as potassium ferricyanide, to induce polycondensation.[3]

  • The reaction progress is monitored by UV-Vis spectroscopy, observing the appearance of the characteristic porphyrin Soret band.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to purification.

Purification of this compound

Purification is critical to remove isomeric impurities and unreacted starting materials. A combination of column chromatography and recrystallization is typically employed.

Materials:

Procedure:

  • The crude this compound is dissolved in a minimal volume of chloroform.[3]

  • The solution is loaded onto a neutral alumina column pre-conditioned with chloroform.[3]

  • The column is eluted with chloroform, and the fractions containing this compound are collected. The progress of the separation can be monitored by thin-layer chromatography (TLC).[3]

  • The chloroform from the collected fractions is evaporated under reduced pressure.[3]

  • The resulting solid is recrystallized from a chloroform-methanol mixture to yield purple crystals of pure this compound.[3]

Characterization of this compound

1. UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for confirming the formation of the porphyrin macrocycle and assessing its purity.

Procedure:

  • A dilute solution of the purified this compound is prepared in a suitable spectroscopic grade solvent (e.g., benzene, chloroform, or DMF).

  • The UV-Vis absorption spectrum is recorded over a range of 350-700 nm.

  • The spectrum should exhibit an intense Soret band around 400 nm and four weaker Q-bands in the 500-650 nm region, characteristic of an etio-type porphyrin.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and confirms the isomeric purity of this compound.

Procedure:

  • A sample of purified this compound is dissolved in a deuterated solvent, typically deuteriochloroform (CDCl₃).[3]

  • The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

  • The spectrum of isomerically pure this compound is expected to be relatively simple due to its high symmetry, showing characteristic signals for the meso-protons, the ethyl group protons, and the methyl group protons.[3]

3. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound.

Procedure:

  • A sample of the purified porphyrin is prepared for analysis by a suitable ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • The mass spectrum is acquired.

  • The spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (478.68).[1]

Visualizations

Experimental Workflow for this compound Synthesis and Characterization

experimental_workflow start Start synthesis Synthesis: Polycondensation of Pyrrole Precursor start->synthesis Initiate purification Purification: Column Chromatography (Alumina) synthesis->purification Crude Product recrystallization Recrystallization (Chloroform/Methanol) purification->recrystallization Eluted Porphyrin characterization Characterization recrystallization->characterization Purified Crystals uv_vis UV-Vis Spectroscopy characterization->uv_vis Confirm Structure nmr 1H NMR Spectroscopy characterization->nmr Assess Purity ms Mass Spectrometry characterization->ms Verify Mass end Pure this compound uv_vis->end nmr->end ms->end

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Data of Etioporphyrin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Etioporphyrin I, a significant porphyrin derivative with applications in various research fields, including photodynamic therapy (PDT). This document details its characteristic spectral signatures, the experimental protocols for their acquisition, and relevant biochemical pathways.

Introduction to this compound

This compound is a synthetic porphyrin, a class of heterocyclic macrocycles with a central cavity that can chelate various metal ions. Its structure, 2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin, gives it a high degree of symmetry and unique photophysical properties. These properties make it a valuable tool in drug development, particularly as a photosensitizer in PDT, where it can be activated by light to produce cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells. Understanding its spectroscopic profile is crucial for its application and development in therapeutic contexts.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These values are essential for the identification, quantification, and characterization of its photophysical behavior.

Porphyrins exhibit a characteristic intense absorption band, known as the Soret band (or B band), in the near-UV region, and several weaker bands, called Q bands, in the visible region. The exact positions and intensities of these bands are solvent-dependent.

SolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Band
0.1 M Potassium Phosphate Buffer394Not SpecifiedNot Specified
Dimethylformamide (DMF)396Not Specified160,000
1-PropanolNot SpecifiedNot SpecifiedNot Specified

Data sourced from PhotochemCAD database.

This compound exhibits fluorescence emission, the characteristics of which are also influenced by the solvent environment.

SolventEmission Maxima (λ_em, nm)Quantum Yield (Φ_F)
0.1 M Potassium Phosphate BufferNot Specified0.007
Dimethylformamide (DMF)Not Specified0.091
1-PropanolNot SpecifiedNot Specified

Data sourced from PhotochemCAD database.

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of this compound.

PropertyValueSource
Molecular FormulaC₃₂H₃₈N₄PubChem
Molecular Weight478.7 g/mol PubChem
Monoisotopic Mass478.30964723 DaPubChem

The highly symmetric nature of this compound simplifies its NMR spectra. The aromaticity of the porphyrin ring leads to characteristic chemical shifts.

¹H NMR: Due to the ring current effect of the 18π-electron system, the inner N-H protons are strongly shielded and appear upfield (negative ppm values), while the peripheral meso-protons are strongly deshielded and appear far downfield.

  • Meso-protons (4H): Expected in the range of 9.0 - 10.0 ppm.

  • Ethyl-CH₂ (8H): Expected around 4.0 ppm.

  • Methyl-protons (12H): Expected around 3.5 ppm.

  • Ethyl-CH₃ (12H): Expected around 1.8 ppm.

  • Inner N-H protons (2H): Expected in the range of -2.0 to -4.0 ppm.

¹³C NMR: The carbon signals are spread over a wide range.

  • Meso-carbons: Expected around 100 ppm.

  • α-pyrrole carbons: Expected around 145 ppm.

  • β-pyrrole carbons: Expected around 135 ppm.

  • Ethyl-CH₂: Expected around 20 ppm.

  • Methyl-carbons: Expected around 12 ppm.

  • Ethyl-CH₃: Expected around 17 ppm.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, DMF) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 10⁻⁶ M) in the desired spectroscopic solvent in a quartz cuvette with a 1 cm path length.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer (e.g., Agilent 8453).

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Measure the absorption spectrum of the sample from approximately 350 nm to 700 nm.

    • Identify the λ_max of the Soret and Q bands.

  • Sample Preparation:

    • Prepare a sample solution as described for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength < 0.1).

  • Instrumentation and Data Acquisition:

    • Use a spectrofluorometer (e.g., PTI 814).

    • Set the excitation wavelength to the λ_max of the Soret band or one of the Q bands.

    • Scan the emission spectrum over a range that includes the expected emission peaks (e.g., 550 nm to 750 nm).

    • To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., tetraphenylporphyrin) should be measured under identical conditions.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent compatible with the ionization method (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid for electrospray ionization - ESI).

  • Instrumentation and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an appropriate ion source (e.g., ESI).

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizations

Diagrams illustrating key processes and workflows are provided below.

photodynamic_therapy cluster_0 Photodynamic Therapy (PDT) Signaling Pathway Etioporphyrin This compound (Ground State) Excited_Etioporphyrin This compound (Triplet State) Etioporphyrin->Excited_Etioporphyrin Light Absorption ROS Reactive Oxygen Species (¹O₂) Excited_Etioporphyrin->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Oxidative Stress Light Light (Specific Wavelength)

Caption: The signaling pathway of photodynamic therapy using this compound as a photosensitizer.

spectroscopic_workflow cluster_1 General Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy Sample_Prep->Fluorescence Mass_Spec Mass Spectrometry Sample_Prep->Mass_Spec NMR NMR Spectroscopy Sample_Prep->NMR Data_Analysis Data Analysis and Interpretation UV_Vis->Data_Analysis Fluorescence->Data_Analysis Mass_Spec->Data_Analysis NMR->Data_Analysis Conclusion Structural Elucidation and Photophysical Characterization Data_Analysis->Conclusion

References

The Discovery and Enduring Legacy of Etioporphyrin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and foundational significance of Etioporphyrin I for researchers, scientists, and drug development professionals.

Abstract

This compound, a simple yet historically significant porphyrin, has played a pivotal role in the development of organic geochemistry and our understanding of the biogenesis of petroleum. Its discovery in geological sources provided the first concrete evidence for the biological origin of crude oil. Furthermore, its early synthesis by Hans Fischer was a landmark achievement in the field of porphyrin chemistry, paving the way for the synthesis of more complex tetrapyrroles, including heme and chlorophyll (B73375). This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of this compound, offering valuable insights for researchers in natural product chemistry, drug development, and geochemistry.

Introduction: The Genesis of a Biomarker

The story of this compound is intrinsically linked to the quest to understand the origins of petroleum. In the early 20th century, the prevailing theories on the formation of crude oil were largely speculative. The breakthrough came in the 1930s with the pioneering work of German chemist Alfred Treibs.[1][2][3][4][5][6] Treibs' meticulous analysis of various bituminous materials, including oil shales, led to the discovery of porphyrins, a class of intensely colored organic compounds.[2][3][4][5][6] His seminal 1936 publication in Angewandte Chemie detailed the identification of chlorophyll and hemin (B1673052) derivatives in these geological samples, establishing a definitive link between the organic matter in petroleum and biological precursors.[2][3][4][5][6] This discovery laid the foundation for the field of organic geochemistry and the concept of "molecular fossils" or biomarkers. At the heart of this discovery was the identification of etioporphyrins, stable porphyrin structures that are the diagenetic products of chlorophyll and heme.

The Discovery in Nature: Treibs' Scheme

Alfred Treibs proposed a diagenetic pathway, now famously known as the "Treibs' Scheme," to explain the presence of etioporphyrins in geological sediments.[2] This scheme postulates that the complex structures of chlorophyll and heme, abundant in living organisms, undergo a series of chemical transformations over geological time, ultimately leading to the formation of the more stable etioporphyrin skeleton. The key steps in this process involve the loss of functional groups, decarboxylation, and aromatization.

Treibs_Scheme Chlorophyll Chlorophyll (from Photosynthetic Organisms) Diagenesis Diagenesis (Geological Time, Heat, Pressure) Chlorophyll->Diagenesis Defunctionalization, Decarboxylation Heme Heme (from Hemoglobin, Cytochromes) Heme->Diagenesis Defunctionalization, Decarboxylation Etioporphyrin This compound (Geoporphyrin) Diagenesis->Etioporphyrin

Figure 1: Treibs' Scheme for the formation of this compound.

The First Synthesis: A Milestone by Hans Fischer

Parallel to the discoveries in geochemistry, the chemical synthesis of porphyrins was a major challenge for organic chemists. The German chemist Hans Fischer, a Nobel laureate for his work on the constitution of heme and chlorophyll, was at the forefront of this research. In what is considered a landmark achievement, Fischer and his group were the first to synthesize a porphyrin, with strong evidence pointing to this being an etioporphyrin isomer in the late 1920s.[6] A key publication from 1928 in Justus Liebigs Annalen der Chemie describes the synthesis of etioporphyrins.[2]

Fischer's synthetic strategies typically involved the construction of pyrrole (B145914) subunits, which were then condensed to form the larger porphyrin macrocycle. This work not only confirmed the structure of these natural products but also provided a methodology for creating a wide array of synthetic porphyrins for further study.

Fischer_Synthesis_Workflow cluster_pyrrole Pyrrole Synthesis cluster_porphyrin Porphyrin Macrocyclization Simple_Precursors Simple Aliphatic Precursors Pyrrole_Synthesis Multi-step Synthesis Simple_Precursors->Pyrrole_Synthesis Substituted_Pyrrole Substituted Pyrrole (e.g., 2-formyl-3,4-diethylpyrrole) Pyrrole_Synthesis->Substituted_Pyrrole Condensation Acid-catalyzed Condensation (Self-condensation or with other pyrrole derivatives) Substituted_Pyrrole->Condensation Porphyrinogen (B1241876) Porphyrinogen Intermediate (Unstable, non-aromatic) Condensation->Porphyrinogen Oxidation Oxidation (e.g., with air or other oxidizing agents) Porphyrinogen->Oxidation Etioporphyrin_I This compound Oxidation->Etioporphyrin_I

Figure 2: General workflow for Hans Fischer's this compound synthesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₃₈N₄[7][8][9]
Molecular Weight 478.67 g/mol [7][8][9]
CAS Number 448-71-5[7][8][9][10]
Melting Point 360-363 °C (for Etioporphyrin III)[2]
Appearance Long prismatic needles or butterflies[2]

Table 2: UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)log εSolvent
3965.22Not Specified
4974.13Not Specified
5323.99Not Specified
5663.81Not Specified
6203.65Not Specified
6452.62Not Specified
400 (Soret Band)-Chloroform (B151607)
~500-650 (Q-bands)-Chloroform

Note: The log ε values are from a general reference for Etioporphyrin III.[2] The data in chloroform is qualitative from a graphical representation.[5][10][11] Molar absorptivity can vary with solvent.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
478[M]⁺ (Molecular Ion)
463[M-CH₃]⁺
449[M-C₂H₅]⁺

Data obtained from PubChem, likely from GC-MS analysis.[7]

Experimental Protocols

While the original detailed experimental procedures from Fischer's 1928 publication require direct consultation of the historical text, the general approach to the synthesis of etioporphyrins from pyrrole precursors is well-established. The following is a generalized protocol based on Fischer's methods.

General Protocol for the Synthesis of this compound (Illustrative)

  • Synthesis of a Substituted Pyrrole: A suitably substituted pyrrole, such as 2-formyl-3,4-diethylpyrrole, is synthesized from acyclic precursors. This multi-step process typically involves classical organic reactions to construct the pyrrole ring with the desired ethyl and methyl (or a precursor to a methyl) group at the β-positions.

  • Acid-Catalyzed Self-Condensation: The formylpyrrole is subjected to self-condensation in the presence of a strong acid catalyst (e.g., hydrobromic acid or perchloric acid) in a suitable solvent (e.g., acetic acid or methanol). This reaction leads to the formation of a porphyrinogen, a colorless, non-aromatic macrocycle.

  • Oxidation to Porphyrin: The unstable porphyrinogen intermediate is then oxidized to the stable, aromatic porphyrin. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent (e.g., iodine or a quinone).

  • Purification: The crude this compound is purified by crystallization from a suitable solvent system, such as chloroform/methanol or pyridine/acetic acid, to yield the characteristic crystalline product.

Structure Elucidation Workflow

The determination of the structure of a novel porphyrin, a process refined during Fischer's era, follows a logical workflow that combines spectroscopic and chemical methods.

Structure_Elucidation Start Isolated Porphyrin Sample UV_Vis UV-Vis Spectroscopy (Soret and Q-bands confirm porphyrin macrocycle) Start->UV_Vis MS Mass Spectrometry (Determine molecular weight and fragmentation pattern) Start->MS NMR NMR Spectroscopy (1H and 13C) (Elucidate substituent types and positions) Start->NMR Elemental_Analysis Elemental Analysis (Determine empirical formula) Start->Elemental_Analysis Chemical_Degradation Chemical Degradation (Breakdown to simpler pyrrolic fragments for identification) Start->Chemical_Degradation Final_Structure Final Structure Elucidation UV_Vis->Final_Structure MS->Final_Structure NMR->Final_Structure Elemental_Analysis->Final_Structure Chemical_Degradation->Final_Structure Synthesis Total Synthesis (Confirmation of proposed structure by synthesis) Final_Structure->Synthesis Confirmation

References

The Geochemical Fingerprint: An In-depth Technical Guide to the Natural Occurrence of Etioporphyrin I in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Etioporphyrin I in crude oil, a biomarker of significant interest in geochemical and petroleum exploration. This document delves into the origins, analytical methodologies, and geochemical significance of this class of petroporphyrins.

Introduction to this compound

This compound is a type of porphyrin molecule found in geological samples, particularly in crude oil and oil shales. Porphyrins are a group of organic compounds characterized by a large aromatic ring structure consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. The presence and distribution of specific porphyrins, such as this compound, provide valuable insights into the origin, thermal maturity, and depositional environment of the source rock.

Petroporphyrins are predominantly complexed with metals, most commonly vanadium (as vanadyl, VO²⁺) and nickel (Ni²⁺)[1][2]. The ratio of nickel to vanadyl porphyrins, as well as the ratio of different porphyrin types like Deoxophylloerythroetioporphyrin (DPEP) to etioporphyrins, serve as crucial indicators in petroleum geochemistry[1][3].

Geochemical Formation of this compound

The prevailing theory for the origin of petroporphyrins, known as the Treibs scheme, posits that they are diagenetic products of chlorophylls (B1240455) from photosynthetic organisms and hemes from various other organisms[4]. The transformation from these biological precursors to the geologically stable etioporphyrins involves a series of chemical reactions over millions of years under specific temperature and pressure conditions within sedimentary basins.

The geochemical pathway from chlorophyll (B73375) and heme to this compound is a complex process involving several key steps, including demetallation, decarboxylation, and aromatization.

Geochemical_Pathway cluster_bio Biological Precursors cluster_dia Diagenesis in Sediments cluster_geo Geological Products Chlorophyll Chlorophyll (from Photosynthetic Organisms) Pheophytin Pheophytin (Loss of Mg) Chlorophyll->Pheophytin Demetallation Heme Heme (from various organisms) Demetallated_Heme Demetallated Heme (Loss of Fe) Heme->Demetallated_Heme Demetallation Decarboxylation Decarboxylation & Aromatization Pheophytin->Decarboxylation DPEP DPEP (Deoxophylloerythroetioporphyrin) Decarboxylation->DPEP Etioporphyrin_I This compound Decarboxylation->Etioporphyrin_I Demetallated_Heme->Decarboxylation

Geochemical transformation of biological precursors to petroporphyrins.

Quantitative Analysis of Etioporphyrins in Crude Oil

Direct quantitative data for this compound concentrations in various crude oils is not widely available in public literature. Geochemical analyses often focus on the relative abundance of different porphyrin types, particularly the DPEP/Etio ratio, which is an indicator of thermal maturity. A higher DPEP/Etio ratio suggests a less mature source rock[1][3].

The following table summarizes the relative abundance of nickel porphyrin types in several Chinese crude oils, providing an example of how such data is typically presented.

Crude OilTotal Nickel Porphyrin Content (ppm)DPEP (%)ETIO (%)DI-DPEP (%)RHODO-ETIO & RHODO-DPEP (%)
GaoshengNot SpecifiedPresentPresentPresentPresent
WangguantunNot Specified----
YangsanmuNot Specified----
ShengliNot Specified----
GudaoNot Specified----

Data adapted from a study on nickel porphyrins in some Chinese crude oils. The study identified the presence of these porphyrin types in Gaosheng crude oil but did not provide percentage breakdowns for all the oils listed[5].

In a study of two typical Chinese heavy crude oils, the following DPEP/ETIO ratios were determined[6]:

  • Tahe crude oil: 75% of vanadyl porphyrins are of the ETIO type, with a ΣDPEP/ΣETIO ratio of 0.18, suggesting higher thermal maturity.

  • Du84 heavy crude oil: Nickel porphyrins consist of approximately 45% DPEP and 45% ETIO types, with a ΣDPEP/ΣETIO ratio of 1.1, indicating a lower thermal maturity.

Experimental Protocols for this compound Analysis

The analysis of etioporphyrins in crude oil involves a multi-step process of extraction, separation, and identification.

Extraction of Petroporphyrins from Crude Oil

A common method for extracting petroporphyrins from crude oil is Soxhlet extraction, which uses a polar solvent to selectively remove the porphyrin compounds.

Protocol for Soxhlet Extraction:

  • Sample Preparation: A known weight of the crude oil sample is mixed with anhydrous sodium sulfate (B86663) to remove any water. The mixture is then placed in a porous extraction thimble[7].

  • Apparatus Setup: The extraction thimble is placed inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane) and below a condenser[8].

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the crude oil sample, dissolving the porphyrins.

  • Siphoning: When the solvent level in the thimble reaches the top of a siphon tube, the solvent and dissolved porphyrins are siphoned back into the distillation flask.

  • Cycling: This process is repeated for several hours to ensure complete extraction of the porphyrins.

  • Concentration: After extraction, the solvent containing the porphyrins is evaporated to concentrate the extract.

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying different types of porphyrins.

Protocol for HPLC Analysis:

  • Sample Preparation: The porphyrin extract obtained from the Soxhlet extraction is dissolved in a suitable solvent for injection into the HPLC system.

  • HPLC System: A reversed-phase C18 column is typically used for the separation of porphyrins[9].

  • Mobile Phase: A gradient elution is often employed, using a mixture of solvents such as methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate). The gradient is programmed to change the solvent composition over time to achieve optimal separation of the different porphyrin isomers[10].

  • Detection: A UV-Vis detector is commonly used for the detection of porphyrins. Porphyrins exhibit a strong absorption band, known as the Soret band, around 400 nm, and weaker Q-bands in the 500-600 nm region[11]. The specific wavelengths for etioporphyrins are monitored for quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using known concentrations of an this compound standard.

Experimental_Workflow CrudeOil Crude Oil Sample Soxhlet Soxhlet Extraction (e.g., with Acetonitrile) CrudeOil->Soxhlet PorphyrinExtract Porphyrin Extract Soxhlet->PorphyrinExtract HPLC HPLC Separation (Reversed-phase C18 column) PorphyrinExtract->HPLC UVVis UV-Vis Detection (Soret and Q-bands) HPLC->UVVis MassSpec Mass Spectrometry (e.g., FT-ICR MS for identification) HPLC->MassSpec Optional for structural confirmation DataAnalysis Data Analysis (Quantification and Identification) UVVis->DataAnalysis MassSpec->DataAnalysis

Experimental workflow for the analysis of this compound from crude oil.

Advanced Analytical Techniques

In addition to HPLC-UV/Vis, advanced mass spectrometry techniques are employed for the detailed characterization of petroporphyrins. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, enabling the identification of a wide range of porphyrin compounds in complex crude oil mixtures without extensive fractionation[3][12][13]. Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI) are common ionization sources used for the analysis of petroporphyrins by FT-ICR MS[3][14].

Significance and Applications

The study of this compound and other petroporphyrins in crude oil has several important applications:

  • Petroleum Exploration: The type and distribution of petroporphyrins help in oil-source rock correlation and in assessing the thermal maturity of the source rock.

  • Geochemical Studies: Petroporphyrins provide a window into the paleoenvironment and the types of organisms that contributed to the organic matter in the source rock.

  • Refining Processes: The presence of metal-complexed porphyrins, particularly those of vanadium and nickel, can cause catalyst poisoning during the refining process. Understanding their concentration and structure is crucial for developing effective demetallation strategies.

Conclusion

This compound is a key biomarker in crude oil that provides a wealth of information for geochemists and petroleum scientists. Its analysis, through a combination of extraction, chromatographic separation, and spectroscopic techniques, allows for a deeper understanding of the origin and history of petroleum reserves. While quantitative data on its absolute concentration remains sparse in the public domain, the relative abundance of etioporphyrins continues to be a valuable tool in the exploration and characterization of crude oils.

References

Etioporphyrin I in Oil Shale and Geological Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geoporphyrins, also known as petroporphyrins, are a class of organic compounds found in crude oil, oil shale, coal, and sedimentary rocks.[1] These molecules are the diagenetic products of tetrapyrroles, most notably chlorophylls (B1240455) and hemes from ancient biological organisms.[2][3] Among these, Etioporphyrin I is a significant biomarker used in organic geochemistry to understand the biological origin of petroleum, the depositional environment of source rocks, and the thermal maturity of organic matter. This technical guide provides a comprehensive overview of the presence, significance, and analysis of this compound in geological samples, with a focus on oil shale.

Geochemical Significance of this compound

The presence of etioporphyrins in geological samples is a strong indicator of a biological origin for the organic matter. The Treibs scheme, proposed in the 1930s, outlines the transformation of chlorophyll (B73375) and heme into geoporphyrins like deoxophylloerythroetioporphyrin (DPEP) and etioporphyrins, respectively.[2][3] During diagenesis, the original metal ions (magnesium in chlorophyll and iron in heme) are lost and can be subsequently replaced by other metals, with nickel (Ni) and vanadyl (VO²⁺) being the most common in geological settings.[3]

The ratio of DPEP to etioporphyrin (DPEP/ETIO ratio) is a widely used indicator of the maturity of crude oils and source rocks.[4] Generally, a higher DPEP/ETIO ratio suggests a less mature sample, as the isocyclic ring of DPEP is thought to open to form etioporphyrins with increasing thermal stress.

Data Presentation: this compound and Related Porphyrins in Geological Samples

The following tables summarize quantitative data on the concentration and relative abundance of etioporphyrins and other geoporphyrins in various geological samples.

Sample TypeLocationDPEP/ETIO RatioMetal Porphyrin Concentration (ppm)Reference
Oil ShaleFushun Basin, China4.52.2 - 31[5]
Oil ShaleMaoming Basin, China4.52.2 - 31[5]
Green River Shale OilUnited States1.0Not Reported[6]
Crude OilShengli Oil Field, China2.2 - 3.453 - 424[5]
Crude OilLiaohe Oil Field, China2.2 - 3.453 - 424[5]
Crude OilRenqiu Oil Field, China2.2 - 3.453 - 424[5]
Crude OilJianghan Oil Field, China2.2 - 3.453 - 424[5]
CoalFushun Basin, China0.30.25 - 2.0[5]
CoalMaoming Basin, China0.30.25 - 2.0[5]
Porphyrin TypeGeological Sample (1.1 Ga Marine Sedimentary Rock)δ¹⁵Npor (‰)Reference
Ni EtioEl Mreïti Group, Taoudeni Basin+5.6 to +10.2[2]
Ni DPEP (C30-C32)El Mreïti Group, Taoudeni Basin+5.6 to +10.2[2]
Ni Butano (C31-C32)El Mreïti Group, Taoudeni Basin+5.6 to +10.2[2]
Ni diDPEP (C34)El Mreïti Group, Taoudeni Basin+5.6 to +10.2[2]
VO DPEP (C30-C32)El Mreïti Group, Taoudeni Basin+5.6 to +10.2[2]

Experimental Protocols

The analysis of etioporphyrins in geological samples involves a multi-step process including extraction, separation, and identification.

Extraction of Porphyrins from Oil Shale

A common method for extracting organic compounds from solid matrices like oil shale is Soxhlet extraction.[7][8][9][10][11]

  • Sample Preparation: The oil shale sample is ground to a fine powder to increase the surface area for extraction.[11] The powdered sample is then placed in a porous cellulose (B213188) thimble.[7]

  • Soxhlet Extraction:

    • The thimble containing the sample is placed in the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., a mixture of toluene (B28343) and methanol, or dichloromethane (B109758) and methanol) is added to the distillation flask.[10]

    • The flask is heated, causing the solvent to vaporize and move up into the condenser.

    • The condensed solvent drips into the thimble, immersing the sample and dissolving the porphyrins.

    • When the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

    • This cycle is repeated for several hours to ensure complete extraction.[7]

  • Concentration: After extraction, the solvent is evaporated (e.g., using a rotary evaporator) to concentrate the extracted porphyrins.

Demetallation of Metalloporphyrins (Optional)

To analyze the free-base porphyrins, the metal ions can be removed.

  • Procedure:

    • Dissolve the metalloporphyrin extract in a chlorinated hydrocarbon solvent such as dichloromethane.

    • Add methanesulfonic acid to the solution.

    • Stir the solution at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the solution with an aqueous base (e.g., 1 M NaOH) and extract the free-base porphyrins with dichloromethane.

    • Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.

Separation and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for separating and quantifying individual porphyrins.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for porphyrin separation.[12]

    • Mobile Phase: A gradient elution with two solvents is typically employed. For example:

    • Gradient Program: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic porphyrins.[5]

    • Flow Rate: A flow rate of 0.3-0.4 mL/min is often used.[5][13]

    • Column Temperature: The column is typically maintained at a constant temperature, for example, 50 °C.[13]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[5][13]

    • MS Parameters:

      • Capillary Voltage: ~4500 V[13]

      • Source Temperature: ~180-450 °C[5][13]

      • Nebulizing and Drying Gas (N₂) Flow: Adjusted to optimize signal.

    • Tandem MS (MS/MS): For quantification and confirmation, multiple reaction monitoring (MRM) is used. Specific precursor-to-product ion transitions for this compound and other porphyrins of interest are monitored.

Visualizations

Diagenetic Pathway of Chlorophyll to Etioporphyrin

Diagenesis cluster_0 Biological Precursors cluster_1 Early Diagenesis cluster_2 Geochemical Transformations cluster_3 Metallation Chlorophyll Chlorophyll (in Algae/Bacteria) Pheophytin Loss of Mg²⁺ (Pheophytin) Chlorophyll->Pheophytin Defunctionalization Heme Heme (in various organisms) DemetallatedHeme Loss of Fe²⁺ Heme->DemetallatedHeme Defunctionalization DPEP Deesterification, Decarboxylation, Reduction, Cyclization (DPEP) Pheophytin->DPEP Etioporphyrin Decarboxylation, Reduction (Etioporphyrin III) DemetallatedHeme->Etioporphyrin Ni_DPEP Ni-DPEP DPEP->Ni_DPEP Incorporation of Ni²⁺ VO_DPEP VO-DPEP DPEP->VO_DPEP Incorporation of VO²⁺ Ni_Etio Ni-Etioporphyrin Etioporphyrin->Ni_Etio Incorporation of Ni²⁺ VO_Etio VO-Etioporphyrin Etioporphyrin->VO_Etio Incorporation of VO²⁺

Caption: Diagenetic pathway of chlorophyll and heme to geoporphyrins.

Experimental Workflow for this compound Analysis

Workflow start Oil Shale / Geological Sample prep Sample Preparation (Grinding) start->prep extraction Soxhlet Extraction (e.g., Toluene/Methanol) prep->extraction concentration Solvent Evaporation extraction->concentration extract Crude Porphyrin Extract concentration->extract demetallation Demetallation (Optional) (Methanesulfonic Acid) extract->demetallation separation HPLC Separation (C18 Reversed-Phase) extract->separation Direct analysis of metalloporphyrins demetallation->separation detection Mass Spectrometry (ESI-MS/MS) separation->detection data Data Analysis (Identification & Quantification) detection->data end This compound Concentration & DPEP/ETIO Ratio data->end

Caption: Analytical workflow for this compound from geological samples.

References

A Technical Guide to the Synthesis of Etioporphyrin I and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for Etioporphyrin I and its constitutional isomers. Etioporphyrins are foundational structures in the study of porphyrin chemistry, representing the simplest series of fully β-alkylated porphyrins. The arrangement of their four methyl and four ethyl substituents gives rise to four distinct "type-isomers" (I, II, III, and IV), the selective synthesis of which has been a classic problem in organic chemistry.[1][2] This guide details the historical and modern synthetic routes, provides structured data for comparison, outlines key experimental protocols, and illustrates the logical workflows involved.

The "Type-Isomer Problem" in Etioporphyrin Synthesis

The tetramerization of a pyrrole (B145914) precursor with two different β-substituents, such as one methyl and one ethyl group, can theoretically lead to four different porphyrin products.[1][2] These are known as type-isomers. Historically, the challenge for synthetic chemists has been to develop routes that yield a single, desired isomer rather than a difficult-to-separate mixture.[1] All naturally occurring porphyrins, such as heme and chlorophyll, are derived from the unsymmetrical type III isomer arrangement.[1][2]

G cluster_isomers Etioporphyrin Type-Isomers cluster_key Key isomer1 This compound (Me,Et; Me,Et; Me,Et; Me,Et) Symmetrical isomer2 Etioporphyrin II (Me,Et; Et,Me; Me,Et; Et,Me) Symmetrical isomer3 Etioporphyrin III (Me,Et; Me,Et; Me,Et; Et,Me) Unsymmetrical (Natural) isomer4 Etioporphyrin IV (Me,Et; Me,Et; Et,Me; Et,Me) Unsymmetrical key_label Substituent Pattern on Pyrrole Rings A, B, C, D: (β-position 3, β-position 4)

Caption: The four constitutional type-isomers of etioporphyrin.

Major Synthetic Strategies

The synthesis of specific etioporphyrin isomers has been dominated by classical, multi-step approaches that allow for precise control over the assembly of the macrocycle. While one-pot methods are common for other porphyrins, they are generally unsuitable for producing a single etioporphyrin isomer.

Fischer Synthesis (Dipyrromethene Condensation)

The most significant historical approach to isomer-specific porphyrin synthesis was developed by Hans Fischer.[3] This strategy is not a single reaction but a versatile methodology based on the condensation of dipyrromethane or dipyrromethene fragments. To create an unsymmetrical porphyrin like this compound, two different dipyrromethenes are typically condensed in a melt of an organic acid, such as succinic or tartaric acid.

The general workflow involves:

  • Synthesis of Substituted Pyrroles: The foundational building blocks are synthesized and functionalized.

  • Formation of Dipyrromethanes: Two pyrrole units are linked.

  • Oxidation to Dipyrromethenes: The dipyrromethanes are oxidized.

  • Condensation to Porphyrin: Two dipyrromethene units are fused to form the macrocycle.

G Pyrrole 1. Substituted Pyrroles Dipyrromethane 2. Dipyrromethanes Pyrrole->Dipyrromethane Condensation Dipyrromethene 3. Dipyrromethenes Dipyrromethane->Dipyrromethene Oxidation Porphyrin 4. This compound Dipyrromethene->Porphyrin Fusion in Organic Acid Melt

Caption: Generalized workflow of the Fischer synthesis for etioporphyrins.

MacDonald "2+2" Condensation

A highly effective variation of the classical approach is the MacDonald "2+2" condensation. This method involves the acid-catalyzed reaction of a 5,5'-diformyldipyrromethane with a 5,5'-unsubstituted dipyrromethane. This strategy offers better yields and milder conditions compared to the Fischer dipyrromethene fusion and has become a cornerstone of rational porphyrin synthesis.

Monopyrrole Tetramerization

More direct routes involving the self-condensation of a single, appropriately substituted monopyrrole have also been developed. For instance, the tetramerization of 2-(hydroxymethyl)-3-ethyl-4-methylpyrrole can yield this compound.[4] While conceptually simpler, this approach can lead to mixtures and scrambling, requiring careful control of reaction conditions to favor the desired isomer.

Experimental Protocols

Protocol: Synthesis of this compound via Monopyrrole Tetramerization

This protocol is adapted from methodologies focused on the self-condensation of functionalized pyrroles.[4]

  • Step 1: Preparation of 2-(Acetoxymethyl)-3-ethyl-4-methylpyrrole

    • To a solution of 2-formyl-3-ethyl-4-methylpyrrole (opsopyrrolecarboxaldehyde) in ethanol, add sodium borohydride (B1222165) in portions while cooling in an ice bath.

    • Stir the mixture for 1 hour, then acidify with acetic acid.

    • Extract the resulting pyrrollylcarbinol with dichloromethane (B109758) (DCM).

    • Treat the DCM solution with acetic anhydride (B1165640) and a catalytic amount of pyridine.

    • Stir overnight, wash with sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the acetoxymethylpyrrole.

  • Step 2: Tetramerization to this compound

    • Dissolve the 2-(acetoxymethyl)-3-ethyl-4-methylpyrrole in glacial acetic acid.

    • Add hydrobromic acid in acetic acid and heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and allow it to stand in air, open to the atmosphere, to facilitate oxidation of the intermediate porphyrinogen (B1241876) to the porphyrin.

    • Pour the mixture into a large volume of water and neutralize with sodium acetate.

    • Collect the precipitated solid by filtration.

    • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a DCM/hexane mixture.

Protocol: General "2+2" MacDonald Condensation

This is a generalized procedure for forming a β-alkylated porphyrin.

  • Step 1: Preparation of Reactants

    • Synthesize a 5,5'-diformyldipyrromethane.

    • Synthesize a 5,5'-di-unsubstituted dipyrromethane di-carboxylic acid (via saponification of the corresponding diester).

  • Step 2: Condensation and Oxidation

    • Dissolve the 5,5'-di-unsubstituted dipyrromethane diacid in a small amount of trifluoroacetic acid (TFA).

    • Separately, dissolve the 5,5'-diformyldipyrromethane in a larger volume of an appropriate solvent like DCM.

    • Add the dipyrromethane/TFA solution dropwise to the diformyldipyrromethane solution under an inert atmosphere (e.g., nitrogen) with vigorous stirring.

    • After the addition is complete, continue stirring at room temperature for several hours or until condensation is complete (monitored by TLC or UV-Vis).

    • Oxidize the resulting porphyrinogen by bubbling air through the solution or by adding an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

    • Wash the reaction mixture with aqueous sodium bicarbonate, dry the organic layer, and remove the solvent.

    • Purify the porphyrin product via crystallization or column chromatography.

Quantitative Data and Characterization

The choice of synthetic method significantly impacts the yield and purity of the final product. Classical methods, while offering control, can be low-yielding, whereas modern adaptations have improved efficiency.

Table 1: Comparison of Synthetic Approaches for Porphyrins
MethodTypical PrecursorsKey ConditionsTypical YieldsAdvantagesDisadvantages
Fischer Synthesis DipyrromethenesFusion in organic acid melt (e.g., succinic acid) at >180°C1-10%Isomer-specificHarsh conditions, low yields, tar formation
MacDonald "2+2" Diformyldipyrromethane, Di-unsubstituted dipyrromethaneAcid catalyst (e.g., TFA, HBr) in solvent (e.g., DCM/MeOH)20-50%High degree of control, milder conditions, better yieldsRequires multi-step precursor synthesis
Monopyrrole Tetramerization Functionalized monopyrrole (e.g., hydroxymethylpyrrole)Acid catalyst in solvent (e.g., AcOH/HBr)10-30%Convergent, fewer overall stepsRisk of isomer scrambling, polymerization
Modern Green Methods [5][6]Pyrrole, Aldehyde (for meso-porphyrins)Water-based systems, mechanochemical grinding10-40%[6]Reduced solvent waste, cheaper reagentsLess developed for specific β-substituted isomers
Table 2: Spectroscopic Data for this compound

Characterization of etioporphyrins is typically performed using UV-Visible and NMR spectroscopy. The UV-Vis spectrum is dominated by an intense Soret band near 400 nm and several weaker Q-bands in the 500-700 nm region.

CompoundSolventSoret Band (λmax, nm)Q-Bands (λmax, nm)Reference
This compoundDichloromethane~398-402~498, 532, 566, 620General Porphyrin Spectra
Mg-Etioporphyrin I(Calculated)-Q(0,0) transition at 566 nm (2.19 eV)[7]

Note: Exact λmax values can vary slightly based on solvent and purity.

References

The Core Photochemistry of Etioporphyrin I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photochemistry of Etioporphyrin I, a key member of the porphyrin family. Porphyrins and their derivatives are of significant interest in various scientific and therapeutic fields, including photodynamic therapy (PDT), catalysis, and molecular electronics, owing to their unique light-absorbing and energy-transfer properties. This document outlines the key photophysical parameters of this compound, details the experimental methodologies for their determination, and visualizes the underlying photochemical processes.

Introduction to this compound Photochemistry

This compound is a symmetric porphyrin with a well-defined structure, making it an excellent model compound for studying the photophysical properties of this class of molecules. Upon absorption of light, this compound is promoted to an excited electronic state. The subsequent de-excitation can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The efficiency of these competing pathways is quantified by their respective quantum yields and lifetimes, which are crucial parameters for its application in various technologies. The long-lived triplet state of porphyrins is of particular importance as it can sensitize the formation of singlet oxygen, a highly reactive species that is the basis for photodynamic therapy.

Photophysical Data of this compound

The photophysical properties of this compound are influenced by its molecular environment, such as the solvent. The following tables summarize key quantitative data for free-base this compound. For comparative purposes, data for a metallated derivative, Indium(III) Chloride this compound, is also included to illustrate the effect of a central metal ion.

Table 1: Photophysical Properties of Free-Base this compound

ParameterSolventValueReference
Fluorescence Quantum Yield (Φf)Benzene~0.10[1]
Phosphorescence Quantum Yield (Φp)EPA glass (77 K)0.002[2]
Triplet State Lifetime (τT)Liquid Paraffin (Room Temp.)12-14 ms[2]

Table 2: Photophysical Properties of In(III)Cl-Etioporphyrin I (for comparison)

ParameterSolventValueReference
Fluorescence Quantum Yield (Φf)TolueneLow[3]
Phosphorescence Quantum Yield (Φp)Toluene/Diethyl ether (1:2) (77 K)0.102[3]
Phosphorescence Lifetime (τp)Toluene/Diethyl ether (1:2) (77 K)17 ms[3]
Singlet Oxygen Quantum Yield (ΦΔ)Toluene0.81[3]

Key Photochemical Processes and Pathways

The photochemistry of this compound is governed by a series of competing radiative and non-radiative processes following the absorption of a photon. These processes are best visualized using a Jablonski diagram.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Q Band) ~10⁻¹⁵ s S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (Soret Band) ~10⁻¹⁵ s S1->S0 Fluorescence ~10⁻⁹ s S1->S0 Non-radiative Decay (Internal Conversion) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) ~10⁻⁸ s S2->S1 Internal Conversion (IC) ~10⁻¹² s T1->S0 Phosphorescence ~10⁻³ - 1 s T1->S0 Non-radiative Decay (Intersystem Crossing) O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_triplet ³O₂ (Triplet Oxygen)

Caption: Jablonski diagram for this compound.

Upon excitation to a higher singlet state (S₂), the molecule rapidly relaxes to the first excited singlet state (S₁) via internal conversion. From S₁, the molecule can return to the ground state (S₀) through fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing to the long-lived triplet state (T₁). This triplet state can then relax to the ground state via phosphorescence or non-radiative decay. In the presence of molecular oxygen, the triplet state can transfer its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key process in photodynamic therapy.

Experimental Protocols

Accurate determination of the photophysical parameters of this compound requires precise experimental procedures. Below are detailed methodologies for key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., benzene, toluene, DMF)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in the desired solvent with a concentration of approximately 10⁻³ M.

  • From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the Soret band maximum (~400 nm) to avoid inner filter effects.

  • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer from 350 nm to 700 nm, using the pure solvent as a reference.

  • For fluorescence measurements, excite the sample at the Soret band maximum.

  • Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~800 nm. Ensure the absorbance of the solution at the excitation wavelength is below 0.1.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

  • This compound solution

  • Quantum yield standard solution with a known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546)

  • Spectroscopic grade solvents

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare solutions of the standard and this compound in the same solvent if possible. If not, the refractive index of the solvents must be taken into account.

  • Prepare a series of concentrations for both the standard and the sample with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Record the absorption spectra for all solutions.

  • Record the corrected fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare Stock Solution (this compound) dilute Prepare Dilute Solutions (Abs < 0.1) prep->dilute uv_vis UV-Vis Absorption Spectroscopy dilute->uv_vis fluorescence Fluorescence Emission Spectroscopy dilute->fluorescence integrate Integrate Emission Spectra fluorescence->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate

Caption: Workflow for Fluorescence Quantum Yield Determination.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To determine the singlet oxygen generation efficiency of this compound.

Materials:

  • This compound solution

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, ΦΔ ≈ 0.75 in methanol)

  • Spectroscopic grade solvent

  • Quartz cuvettes

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the sample and the standard in the desired solvent. The absorbance of both solutions should be matched at the irradiation wavelength.

  • Prepare a stock solution of DPBF in the same solvent.

  • In a cuvette, mix the photosensitizer solution (sample or standard) with the DPBF solution. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

  • Irradiate the solution with the light source for short time intervals.

  • After each irradiation interval, record the absorption spectrum and monitor the decrease in the DPBF absorbance at its maximum.

  • Plot the change in absorbance of DPBF against irradiation time for both the sample and the standard.

  • The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the following equation: ΦΔ,sample = ΦΔ,std * (k_sample / k_std) where k is the rate constant of DPBF decomposition, obtained from the slope of the plot of ln(A₀/A) versus time.

Triplet State Lifetime (τT) Measurement by Transient Absorption Spectroscopy

Objective: To measure the lifetime of the excited triplet state of this compound.

Materials:

  • This compound solution

  • Pulsed laser for excitation (e.g., Nd:YAG laser)

  • Probe light source (e.g., xenon lamp)

  • Monochromator

  • Photodetector (e.g., photomultiplier tube)

  • Oscilloscope

Procedure:

  • The sample solution is placed in a cuvette and excited with a short laser pulse.

  • A continuous probe light beam is passed through the sample at a right angle to the excitation pulse.

  • The change in the intensity of the probe light, due to the absorption by the transient triplet state, is monitored over time.

  • The signal from the photodetector is recorded by an oscilloscope.

  • The decay of the transient absorption signal corresponds to the decay of the triplet state population.

  • The triplet state lifetime (τT) is determined by fitting the decay curve to a first-order exponential function.

Signaling Pathways and Logical Relationships

The photochemical behavior of this compound can be summarized in a logical workflow that outlines the sequence of events from photoexcitation to the final photoproducts or de-excitation pathways.

photochemical_pathway cluster_deactivation Deactivation Pathways from S₁ cluster_t1_deactivation Deactivation Pathways from T₁ start This compound (S₀) excitation Photoexcitation (hν) start->excitation s1_state Excited Singlet State (S₁) excitation->s1_state fluorescence Fluorescence (hν') s1_state->fluorescence ic Internal Conversion (Heat) s1_state->ic isc Intersystem Crossing s1_state->isc ground_state_return Return to Ground State (S₀) fluorescence->ground_state_return ic->ground_state_return t1_state Excited Triplet State (T₁) isc->t1_state phosphorescence Phosphorescence (hν'') t1_state->phosphorescence isc_ground Intersystem Crossing (Heat) t1_state->isc_ground energy_transfer Energy Transfer to ³O₂ t1_state->energy_transfer phosphorescence->ground_state_return isc_ground->ground_state_return singlet_oxygen Singlet Oxygen (¹O₂) Generation energy_transfer->singlet_oxygen

References

An In-depth Technical Guide to the Coordination Chemistry of Etioporphyrin I with Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of etioporphyrin I with various metals. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of metalloetioporphyrins. This document details the synthesis protocols, structural and spectroscopic properties, and stability of these complexes, presenting quantitative data in accessible tables and visualizing key processes through detailed diagrams.

Introduction to this compound and its Metal Complexes

This compound is a synthetically important porphyrin due to its symmetrical structure, which simplifies characterization and avoids the formation of isomeric mixtures upon synthesis.[1] It belongs to the etio-type porphyrins, which are characterized by alternating ethyl and methyl groups at the β-pyrrolic positions. The central cavity of the this compound macrocycle can accommodate a wide variety of metal ions, forming stable metalloporphyrin complexes. These complexes have garnered significant interest due to their diverse applications, including as gas sensors, catalysts, and potential therapeutic agents. The coordination of a metal ion dramatically influences the electronic, photophysical, and chemical properties of the porphyrin, making the study of their coordination chemistry crucial for designing novel functional molecules.

Synthesis of Metallothis compound Complexes

The synthesis of metallothis compound complexes typically involves the reaction of the free-base this compound with a metal salt in an appropriate solvent. The choice of solvent and reaction conditions depends on the specific metal to be inserted.

General Experimental Workflow

The general workflow for the synthesis and purification of a metallothis compound complex is outlined below. This process starts with the selection of the appropriate metal salt and solvent, followed by the metal insertion reaction, and concludes with purification and characterization of the final product.

experimental_workflow Experimental Workflow for Metallothis compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Start: Select Metal Salt and Solvent dissolve_etio Dissolve this compound in Solvent start->dissolve_etio dissolve_salt Dissolve Metal Salt in Solvent start->dissolve_salt mix_react Mix and Reflux Reaction Mixture dissolve_etio->mix_react dissolve_salt->mix_react monitor Monitor Reaction (UV-Vis) mix_react->monitor remove_solvent Remove Solvent in Vacuo monitor->remove_solvent chromatography Column Chromatography remove_solvent->chromatography collect_fractions Collect Pure Fractions chromatography->collect_fractions final_product Final Product: Metallothis compound collect_fractions->final_product

Caption: A generalized workflow for the synthesis and purification of metallothis compound complexes.

Detailed Experimental Protocols

Synthesis of Copper(II) Etioporphyrinate (Cu-EtioP):

This protocol is adapted from a method used for the synthesis of Cu(II) porphyrinates.[2]

  • Preparation of Solutions:

    • Dissolve 12 mg of this compound in 20 mL of CH₂Cl₂.

    • Dissolve 7 mg of copper(II) acetate (B1210297) in 15 mL of ethanol.

  • Reaction:

    • Mix the two solutions in a round-bottom flask.

    • Stir the resulting solution at 40 °C for 30 minutes. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base Soret band and the appearance of the metalloporphyrin Soret band at a different wavelength.

  • Purification:

    • Remove the solvents in vacuo.

    • Dissolve the residue in a minimal amount of CH₂Cl₂.

    • Purify the product by column chromatography on silica (B1680970) gel, eluting with chloroform (B151607) to separate the desired copper(II) etioporphyrinate from any unreacted free-base this compound.[1]

  • Isolation:

    • Collect the colored fractions containing the product and evaporate the solvent to yield the purified copper(II) etioporphyrinate. A typical yield is around 96%.[2]

Synthesis of Nickel(II) Etioporphyrin-I:

This procedure is based on a well-established method for the insertion of nickel into porphyrins.[3]

  • Reaction Mixture:

    • Dissolve pure this compound in glacial acetic acid.

    • Add an excess of nickel(II) acetate to the solution.

  • Reaction:

    • Reflux the reaction mixture. The reaction progress can be monitored by observing the color change of the solution and by UV-Vis spectroscopy.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture and isolate the crude product.

    • Purify the nickel(II) etioporphyrin-I by standard techniques, such as recrystallization from a suitable solvent like benzene, to obtain deep purple tetragonal dipyramidal crystals.[3]

Synthesis of Zinc(II) this compound:

A general method for the preparation of zinc porphyrins is as follows:[1]

  • Reaction:

    • Dissolve this compound in acetic acid.

    • Add zinc(II) acetate and heat the mixture.

  • Purification:

    • After the reaction is complete, purify the product by chromatography on a silica gel column, eluting with chloroform.[1]

Structural and Spectroscopic Characterization

The coordination of a metal ion to this compound induces significant changes in its structural and spectroscopic properties.

Crystallographic Data

The insertion of a metal ion into the porphyrin core leads to a more rigid and often planar structure, although deviations from planarity can occur depending on the size and coordination preferences of the metal ion.

Table 1: Crystallographic Data for Nickel(II) Etioporphyrin-I

ParameterValueReference
Crystal SystemTetragonal[3]
Space GroupI4₁/amd[4]
a (Å)14.61 ± 0.01[3]
c (Å)12.38 ± 0.01[3]
Unit Cell Volume (ų)2643[3]
Molecules per Unit Cell4[3]
Molecular StructureNon-planar[3]

Note: The non-planar structure of Nickel(II) Etioporphyrin-I is characterized by a distortion where two opposing pyrrole (B145914) rings are bent upwards and the other two are bent downwards from the mean plane of the methine carbons.[3]

Spectroscopic Properties

UV-Visible and Infrared spectroscopy are powerful tools for characterizing metalloetioporphyrins. The electronic absorption spectrum of a porphyrin is dominated by an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-600 nm region. Upon metallation, the number and position of these bands change, providing clear evidence of metal insertion.

Table 2: UV-Visible Spectroscopic Data for Metallothis compound Complexes

Metal ComplexSolventSoret Band (λmax, nm)ε (mM-1cm-1)Q Bands (λmax, nm)ε (mM-1cm-1)Reference
Cu(II)-Etioporphyrin IBenzene398291.7524.5, 561.512.6, 28.2[1]
Cu(II)-Etioporphyrin ICH₂Cl₂401-526, 563-[2]
Zn(II)-Etioporphyrin IBenzene402340.7531, 56815.6, 28.8[1]
Ni(II)-Etioporphyrin I-392---

Stability of Metallothis compound Complexes

Applications in Drug Development and Research

Metalloetioporphyrins are valuable compounds in various research and development areas. Their well-defined structure and tunable electronic properties make them excellent models for understanding the function of more complex biological systems, such as heme proteins. In drug development, porphyrin-based molecules are explored for their potential in photodynamic therapy (PDT), where they can generate reactive oxygen species upon light activation to kill cancer cells. Furthermore, their ability to chelate various metal ions makes them interesting candidates for the development of diagnostic imaging agents. The study of this compound metal complexes provides fundamental insights that can guide the design of new porphyrin-based drugs and diagnostic tools.

Conclusion

The coordination chemistry of this compound with metals offers a rich field of study with significant potential for practical applications. This guide has provided an overview of the key aspects of the synthesis, characterization, and properties of these fascinating molecules. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and exploit the unique characteristics of metalloetioporphyrins in their scientific endeavors. Further research into the stability constants and specific biological applications of a wider range of metal-etioporphyrin I complexes will undoubtedly open up new avenues for innovation in medicine and materials science.

References

An In-depth Technical Guide to the Phosphorescence of Etioporphyrin I Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorescence characteristics of etioporphyrin I metal complexes. This compound, a symmetrical porphyrin, serves as a valuable scaffold for investigating the influence of central metal ions on the photophysical properties of the macrocycle. The phosphorescence of these complexes is of significant interest for applications in areas such as photodynamic therapy (PDT), oxygen sensing, and organic light-emitting diodes (OLEDs).

Introduction to Porphyrin Phosphorescence

Porphyrins and their metal complexes are renowned for their rich photophysical behavior. Upon absorption of light, the porphyrin macrocycle is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). The radiative decay from this triplet state back to the ground state is known as phosphorescence.

The efficiency and lifetime of phosphorescence are highly dependent on the nature of the central metal ion coordinated within the porphyrin core. Heavy atoms, such as platinum and palladium, are known to enhance spin-orbit coupling, which promotes intersystem crossing and thus favors phosphorescence over fluorescence.

Quantitative Phosphorescence Data

The following table summarizes the available quantitative data on the phosphorescence quantum yields (Φp) and lifetimes (τp) for various this compound metal complexes. It is important to note that these parameters are highly sensitive to the experimental conditions, such as temperature and the solvent used.

Metal IonComplexPhosphorescence Quantum Yield (Φp)Phosphorescence Lifetime (τp)Temperature (K)Solvent/Matrix
Indium(III) ChlorideIn(III)Cl-Etioporphyrin I10.2%[1][2]17 ms[1][2]77Toluene:diethyl ether (1:2)[1][2]
Copper(II)Cu(II)-Etioporphyrin I3.15%Not ReportedNot ReportedPolystyrene film
Platinum(II)Pt(II)-Etioporphyrin IData not available for this compound specifically, but Pt(II) porphyrins are known to be strongly phosphorescent.Data not available for this compound specifically, but Pt(II) porphyrins are known to have long-lived triplet states.--
Palladium(II)Pd(II)-Etioporphyrin IData not available for this compound specifically, but Pd(II) porphyrins are known to be phosphorescent.Data not available for this compound specifically, but Pd(II) porphyrins are known to have long-lived triplet states.--
Zinc(II)Zn(II)-Etioporphyrin IWeak phosphorescence reported, quantitative data not readily available.Weak phosphorescence reported, quantitative data not readily available.77Not Specified
Magnesium(II)Mg(II)-Etioporphyrin IWeak phosphorescence reported, quantitative data not readily available.Weak phosphorescence reported, quantitative data not readily available.77Not Specified
Nickel(II)Ni(II)-Etioporphyrin IGenerally considered non-luminescent.Generally considered non-luminescent.--

Experimental Protocols

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves two main steps: the synthesis of the free-base this compound macrocycle and its subsequent metalation.

1. Synthesis of Free-Base this compound: A common method for the synthesis of this compound involves the condensation of the appropriate pyrrole (B145914) precursors. The specific details of these multi-step organic syntheses can be complex and are best sourced from primary literature specializing in porphyrin synthesis. Purification is typically achieved through column chromatography.

2. Metalation of this compound: The insertion of a metal ion into the this compound macrocycle is generally achieved by refluxing the free-base porphyrin with a salt of the desired metal in a suitable solvent. The choice of solvent and metal salt depends on the specific metal being inserted.

  • General Procedure:

    • Dissolve this compound in a high-boiling point solvent such as dimethylformamide (DMF), pyridine, or acetic acid.

    • Add an excess of the metal salt (e.g., metal chloride, acetate, or acetylacetonate).

    • Reflux the mixture for several hours, monitoring the reaction progress by UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a two-band spectrum is indicative of metalation.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The crude metalloporphyrin is then purified, typically by recrystallization or column chromatography, to remove excess metal salts and any unreacted free-base porphyrin.

G cluster_synthesis Synthesis of this compound cluster_metalation Metalation Pyrrole Precursors Pyrrole Precursors Condensation Condensation Pyrrole Precursors->Condensation Free-Base this compound Free-Base this compound Condensation->Free-Base this compound Purification_S Purification (Chromatography) Free-Base this compound->Purification_S Purified this compound Purified this compound Purification_S->Purified this compound Reflux in Solvent Reflux in Solvent Purified this compound->Reflux in Solvent Metal Salt Metal Salt Metal Salt->Reflux in Solvent Crude Metalloporphyrin Crude Metalloporphyrin Reflux in Solvent->Crude Metalloporphyrin Purification_M Purification (Chromatography/Recrystallization) Crude Metalloporphyrin->Purification_M Final Metal Complex Final Metal Complex Purification_M->Final Metal Complex G cluster_lifetime Phosphorescence Lifetime Measurement cluster_qy Phosphorescence Quantum Yield Measurement (Relative Method) Pulsed Light Source Pulsed Light Source Sample Sample Pulsed Light Source->Sample Monochromator Monochromator Sample->Monochromator Photodetector Photodetector Monochromator->Photodetector Data Acquisition Data Acquisition Photodetector->Data Acquisition Exponential Fit Exponential Fit Data Acquisition->Exponential Fit Spectrofluorometer Spectrofluorometer Record Spectra (Sample & Standard) Record Spectra (Sample & Standard) Spectrofluorometer->Record Spectra (Sample & Standard) Integrate Phosphorescence Integrate Phosphorescence Record Spectra (Sample & Standard)->Integrate Phosphorescence Calculate Quantum Yield Calculate Quantum Yield Integrate Phosphorescence->Calculate Quantum Yield Measure Absorbance Measure Absorbance Measure Absorbance->Calculate Quantum Yield Jablonski cluster_levels Energy Levels S0 S₀ S1 S₁ S0->S1 Absorption S0_level Ground State S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ S1->T1 Intersystem Crossing (ISC) S1_level Excited Singlet State T1->S0 Phosphorescence T1->S0 Non-radiative Decay T1_level Excited Triplet State

References

Etioporphyrin I: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core characteristics, natural origins, and experimental considerations of Etioporphyrin I, a significant naturally derived porphyrin.

Introduction

This compound is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocyclic ring consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges.[1][2] As a member of the etioporphyrin series, its core structure is substituted with four ethyl and four methyl groups.[1][2] This tetrapyrrole is of significant interest in the fields of geochemistry and petroleum science, where it serves as a biomarker, providing insights into the geological history and origins of fossil fuels.[3] Found primarily in crude oil, oil shales, and sediments, often as vanadyl or nickel complexes, this compound is a "geoporphyrin" or "petroporphyrin," believed to be a diagenetic product of biological precursors such as heme, a critical component of hemoglobin.[3][4] Beyond its geological significance, the unique photophysical properties of the porphyrin macrocycle have drawn attention to its potential applications in various scientific and technological domains.

This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, spectroscopic characteristics, and natural abundance. It also outlines generalized experimental protocols for its extraction and synthesis, and discusses the current understanding of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects and potential applications of this naturally derived porphyrin.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. These properties are fundamental for its characterization and for predicting its behavior in various experimental settings.

PropertyValueReference(s)
Chemical Formula C₃₂H₃₈N₄[1][2]
Molecular Weight 478.68 g/mol [1][2]
CAS Number 448-71-5[1][2]
Appearance Purple crystalline solid
Solubility Soluble in dichloromethane (B109758) (~2.78 mg/mL)[5]
UV-Vis Absorption (in 1-propanol) Soret Band: 395 nm (ε ≈ 160,000 M⁻¹cm⁻¹)Q-Bands: 498 nm, 532 nm, 567 nm, 621 nm[6]
UV-Vis Absorption (in DMF) Soret Band: 396 nm (ε ≈ 160,000 M⁻¹cm⁻¹)Q-Bands: 498 nm, 532 nm, 567 nm, 622 nm[7]
UV-Vis Absorption (in DMSO) Soret Band: 398 nm (ε ≈ 160,000 M⁻¹cm⁻¹)Q-Bands: 499 nm, 533 nm, 567 nm, 621 nm[8]
¹H NMR (in CDCl₃, 15N labeled) meso-H: 10.08 ppm (triplet, J=4.55 Hz)[9]

Natural Occurrence and Biosynthetic Pathway

This compound is a product of the geological transformation of biological porphyrins over millions of years. The primary biological precursor to Etioporphyrin III, a closely related isomer, is believed to be heme.[4] The diagenetic processes involve the loss of the central iron atom, reduction of peripheral groups, and in some cases, alkylation. The presence of vanadyl and nickel complexes of etioporphyrins in crude oil suggests a post-diagenetic chelation with these metals present in the geological environment.

The general biosynthetic pathway of porphyrins in living organisms provides a basis for understanding the origin of the etioporphyrin skeleton. This intricate process begins with the synthesis of δ-aminolevulinic acid (ALA) from glycine (B1666218) and succinyl-CoA. Two molecules of ALA then condense to form the pyrrole precursor, porphobilinogen (B132115) (PBG). Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III, the first macrocyclic intermediate. A series of enzymatic decarboxylations and oxidations convert uroporphyrinogen III into protoporphyrin IX, the immediate precursor to heme.

The following diagram illustrates the key stages in the biosynthesis of protoporphyrin IX, the precursor to heme, which is considered the ultimate biological source of etioporphyrins found in geological deposits.

Biosynthesis_of_Protoporphyrin_IX Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA ALA Synthase PBG Porphobilinogen (PBG) ALA->PBG ALA Dehydratase HMB Hydroxymethylbilane PBG->HMB PBG Deaminase Uro_III Uroporphyrinogen III HMB->Uro_III Uroporphyrinogen III Synthase Copro_III Coproporphyrinogen III Uro_III->Copro_III Uroporphyrinogen Decarboxylase Proto_IX_gen Protoporphyrinogen IX Copro_III->Proto_IX_gen Coproporphyrinogen Oxidase Proto_IX Protoporphyrin IX Proto_IX_gen->Proto_IX Protoporphyrinogen Oxidase Heme Heme Proto_IX->Heme Ferrochelatase (+ Fe²⁺) Etioporphyrin This compound (Geological Transformation) Heme->Etioporphyrin Diagenesis

Caption: Biosynthetic pathway of Protoporphyrin IX and its geological transformation to this compound.

Experimental Protocols

Extraction from Crude Oil

The extraction of etioporphyrins from crude oil is a multi-step process aimed at isolating the porphyrin fraction from the complex hydrocarbon matrix.

Extraction_Workflow Start Crude Oil Sample Solvent_Extraction Solvent Extraction (e.g., with acetonitrile) Start->Solvent_Extraction Chromatography Column Chromatography (e.g., Alumina (B75360) or Silica (B1680970) Gel) Solvent_Extraction->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Purification Further Purification (HPLC) Fractionation->Purification Characterization Characterization (UV-Vis, MS, NMR) Purification->Characterization End Isolated this compound Characterization->End

Caption: Generalized workflow for the extraction and purification of this compound from crude oil.

Methodology:

  • Solvent Extraction: A sample of crude oil is subjected to liquid-liquid extraction with a polar solvent such as acetonitrile. This step selectively partitions the more polar components, including metalloporphyrins, into the solvent phase.

  • Chromatographic Separation: The extract is concentrated and then subjected to column chromatography on a stationary phase like alumina or silica gel. A gradient of solvents with increasing polarity is used to elute the different components. The porphyrin fraction, typically colored, is collected.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, the porphyrin fraction is further purified by HPLC. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water.

  • Characterization: The purified this compound is characterized by various spectroscopic techniques, including UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy, to confirm its identity and purity.

Chemical Synthesis

The chemical synthesis of this compound typically involves the condensation of appropriately substituted pyrrole precursors. One common approach is the tetramerization of a monopyrrole.

Synthesis_Workflow Start Pyrrole Precursor (e.g., 3-ethyl-4-methylpyrrole) Condensation Acid-Catalyzed Tetramerization Start->Condensation Oxidation Oxidation of Porphyrinogen (B1241876) Condensation->Oxidation Purification Purification (Chromatography, Recrystallization) Oxidation->Purification Characterization Characterization (UV-Vis, MS, NMR) Purification->Characterization End Synthesized this compound Characterization->End

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

  • Pyrrole Synthesis: The synthesis begins with the preparation of a suitably substituted pyrrole, such as 3-ethyl-4-methylpyrrole. Various classical pyrrole syntheses, like the Knorr or Paal-Knorr synthesis, can be employed.

  • Tetramerization: The pyrrole precursor is subjected to an acid-catalyzed condensation reaction. This can be achieved using a variety of acids, such as p-toluenesulfonic acid or trifluoroacetic acid, in an appropriate solvent. This step leads to the formation of the porphyrinogen macrocycle.

  • Oxidation: The porphyrinogen intermediate is then oxidized to the stable, aromatic porphyrin. This can be accomplished by bubbling air through the reaction mixture or by using a chemical oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

  • Purification: The crude porphyrin product is purified by column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent mixture (e.g., dichloromethane/methanol).

  • Characterization: The final product is thoroughly characterized by spectroscopic methods to confirm its structure and purity.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing any direct biological activity or involvement in signaling pathways for this compound in its free-base or metallated forms within biological systems. The primary context in which etioporphyrins are discussed is as biomarkers of ancient biological processes preserved in the geological record.

While porphyrins, as a broad class of molecules, are fundamental to many biological processes (e.g., heme in oxygen transport, chlorophyll (B73375) in photosynthesis), and synthetic porphyrins are extensively investigated for applications in photodynamic therapy and as catalysts, these functions are not directly attributed to this compound as a naturally occurring molecule in contemporary biology.

Future research may explore the potential biological effects of geoporphyrins, especially considering their presence in the environment. However, at present, no specific signaling pathways have been elucidated for this compound.

Conclusion

This compound stands as a molecule of significant interest at the intersection of chemistry, geology, and potentially, materials science. Its well-defined structure and natural abundance in fossil fuels provide a unique window into the Earth's biogeochemical history. While its direct biological role in modern organisms appears to be non-existent, the foundational knowledge of its properties and synthesis is crucial for its use as a biomarker and may inspire the design of novel synthetic porphyrins with tailored functionalities. The experimental protocols outlined in this guide, though generalized, offer a starting point for researchers aiming to isolate or synthesize this intriguing molecule for further study. The continued investigation of this compound and other geoporphyrins will undoubtedly contribute to a deeper understanding of both natural and synthetic tetrapyrrole systems.

References

An In-depth Technical Guide to the Treibs Hypothesis for Geoporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Treibs hypothesis, formulated by German chemist Alfred Treibs in the 1930s, is a foundational concept in organic geochemistry that posits a biological origin for porphyrins found in petroleum and other geological sources.[1] This discovery of metalloporphyrins in petroleum, which bear a striking structural resemblance to chlorophylls (B1240455), provided the first definitive molecular evidence for the biological origin of petroleum.[1][2] This guide provides a detailed exploration of the core tenets of the Treibs hypothesis, the experimental evidence supporting it, and the analytical methodologies used to study these "geoporphyrins" or "petroporphyrins."

Core Principles of the Treibs Hypothesis

The central idea of the Treibs hypothesis is that the complex organic molecules found in crude oil are the diagenetic remnants of biological matter. Specifically, it proposes that two primary classes of biological pigments, chlorophylls (from photosynthetic organisms) and hemes (from a wide range of organisms), are the precursors to the most abundant geoporphyrins.[3]

Over geological timescales, under the influence of heat and pressure, these biological molecules undergo a series of chemical transformations, collectively known as diagenesis, to form stable porphyrin structures that are preserved in sedimentary rocks and fossil fuels.[3][4]

The two key types of geoporphyrins central to the Treibs hypothesis are:

  • Deoxophylloerythroetioporphyrins (DPEP): These are believed to originate from chlorophylls. The transformation involves a series of reactions including the loss of the central magnesium atom, hydrolysis of the phytol (B49457) ester, decarboxylation, reduction of a vinyl group, and aromatization of the chlorin (B1196114) ring to a more stable porphyrin ring.[4][5]

  • Etioporphyrins (ETIO): These are thought to be derived from hemes. The diagenetic process for hemes also involves several steps, including the removal of the central iron atom and alteration of the side chains.[3][5]

The presence of these specific porphyrin structures in geological samples serves as a powerful biomarker, providing insights into the origin, depositional environment, and thermal history of the source rock.[3][6]

Quantitative Data Supporting the Treibs Hypothesis

The relative abundance of DPEP and ETIO-type porphyrins, often expressed as the DPEP/ETIO ratio, is a critical parameter in geochemistry. This ratio is widely used as an indicator of the thermal maturity of crude oil and source rocks.[3] As thermal maturity increases, the less stable DPEP porphyrins are converted to the more stable ETIO-type porphyrins, leading to a decrease in the DPEP/ETIO ratio.

Crude Oil/Source RockMetal TypePredominant Porphyrin Type(s)DPEP/ETIO RatioReference
Tahe Heavy Crude OilVanadyl75% ETIO, with DPEP and benzo types0.18[2][3]
Du84 Heavy Crude OilNickel45% DPEP, 45% ETIO, 10% tetrahydrobenzo-DPEP and benzo types~1.1[2][3]
Venezuela Crude OilVanadyl80.7% ETIO, 19.3% DPEP0.24[1]
Heavy Oil Resins (High Vanadium)VanadylDPEP dominant2.93[7]
Heavy Oil Resins (Low Vanadium)VanadylDPEP dominant3.77[7]

Experimental Protocols

The study of geoporphyrins relies on a series of meticulous experimental procedures for their isolation, purification, and characterization.

A common method for the initial extraction of porphyrins from heavy petroleum fractions is Soxhlet extraction.

  • Objective: To extract nonvolatile and semivolatile organic compounds, including porphyrins, from a solid or semi-solid matrix.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimble, condenser.

  • Procedure:

    • The solid sample (e.g., crushed oil shale or bitumen mixed with a drying agent like anhydrous sodium sulfate) is placed in an extraction thimble.[8][9]

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., methylene (B1212753) chloride, toluene, or a mixture) is placed in the round-bottom flask.[8]

    • The flask is heated, and the solvent vapor travels up the distillation arm and condenses in the condenser.

    • The condensed solvent drips into the thimble containing the sample, extracting the soluble porphyrins.

    • Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.

    • This process is repeated for 16-24 hours, allowing for a thorough extraction.[9]

    • After extraction, the solvent containing the geoporphyrins is concentrated using a rotary evaporator.

Column chromatography is a crucial step to separate the complex mixture of extracted compounds and isolate the porphyrin fraction.

  • Objective: To separate compounds based on their differential adsorption to a stationary phase.

  • Apparatus: Glass chromatography column, stationary phase (e.g., silica (B1680970) gel or alumina), mobile phase (a series of solvents with increasing polarity).

  • Procedure:

    • A slurry of the stationary phase (e.g., silica gel 60-120 mesh) in a non-polar solvent is packed into the column.[7]

    • The concentrated extract from the Soxhlet extraction is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

    • A layer of sand is typically added on top of the sample to prevent disturbance of the stationary phase.

    • A series of solvents (mobile phase) with increasing polarity (e.g., starting with hexane (B92381) and gradually adding more ethyl acetate (B1210297) or dichloromethane) is passed through the column.

    • The different components of the mixture travel down the column at different rates depending on their polarity. Porphyrins, being colored, can often be visually tracked as distinct bands.

    • Fractions are collected as the solvent elutes from the bottom of the column.

    • Each fraction is analyzed (e.g., by UV-vis spectroscopy) to identify those containing porphyrins. The fractions containing the desired porphyrins are then combined.

To analyze the porphyrin macrocycle itself, it is often necessary to remove the chelated metal ion (typically vanadium or nickel).

  • Objective: To remove the central metal ion from the porphyrin ring.

  • Reagents: Methanesulfonic acid or a mixture of sulfuric acid and trifluoroacetic acid.[2][10]

  • Procedure:

    • The purified metalloporphyrin fraction is dissolved in a suitable solvent (e.g., chloroform).

    • The demetalating agent (e.g., methanesulfonic acid) is added to the solution.[10]

    • The mixture is stirred at an elevated temperature (e.g., 100-130°C) for a specific period (e.g., several hours).[2][10]

    • The reaction is monitored by UV-vis spectroscopy, looking for a characteristic shift in the Soret band and the appearance of four Q-bands, which is indicative of a free-base porphyrin.[10]

    • After the reaction is complete, the mixture is neutralized, and the demetalated porphyrins are extracted into an organic solvent.

    • The organic phase is washed with water to remove any remaining acid and salts, and then the solvent is evaporated to yield the purified free-base porphyrins.

  • UV-Visible Spectroscopy: This is a fundamental technique for the initial identification and monitoring of porphyrins during extraction and purification. Porphyrins exhibit a strong absorption band in the near-UV region, known as the Soret band (around 400 nm), and several weaker bands in the visible region, called Q-bands. The exact wavelengths of these bands can provide information about the type of porphyrin and the chelated metal.

  • Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and structure of porphyrins.

    • Laser Desorption Ionization Time-of-Flight (LDI-TOF) MS: This soft ionization technique is effective for the characterization of petroporphyrins, providing molecular ion peaks with minimal fragmentation.[10]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS: In this technique, the sample is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte. It is particularly useful for analyzing complex mixtures of porphyrins.

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of individual porphyrin species within a complex mixture.[4][11][12]

Visualizing the Core Concepts

The transformation of chlorophyll (B73375) a into DPEP involves a series of chemical reactions that occur over geological time. This workflow illustrates the key steps in this diagenetic pathway.

Diagenesis_of_Chlorophyll Chlorophyll_a Chlorophyll a Pheophytin_a Pheophytin a Chlorophyll_a->Pheophytin_a Loss of Mg Pheophorbide_a Pheophorbide a Pheophytin_a->Pheophorbide_a Hydrolysis of Phytol Ester Pyropheophorbide_a Pyropheophorbide a Pheophorbide_a->Pyropheophorbide_a Decarboxylation Deoxophylloerythrin Deoxophylloerythrin Pyropheophorbide_a->Deoxophylloerythrin Reduction of Vinyl Group DPEP Deoxophylloerythro- etioporphyrin (DPEP) Deoxophylloerythrin->DPEP Aromatization Treibs_Hypothesis_Logic cluster_biological Biological Realm cluster_geological Geological Realm Biological_Precursors Biological Precursors (Chlorophylls, Hemes) Diagenesis Diagenesis (Heat, Pressure, Time) Biological_Precursors->Diagenesis Geoporphyrins Geoporphyrins in Petroleum (DPEP, ETIO) Evidence Supporting Evidence: - Structural Similarity - DPEP/ETIO Ratio as Maturity Index - Isotopic Analysis Geoporphyrins->Evidence Diagenesis->Geoporphyrins

References

The Geochemical Odyssey: Unraveling the Transformation of Heme to Etioporphyrin III

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etioporphyrin III, a significant geoporphyrin found in crude oils, oil shales, and sediments, serves as a molecular fossil, providing a window into the planet's biological history. Its biogenetic origin is not a direct enzymatic pathway but rather a long-term geochemical transformation, or diagenesis, of biogenically synthesized heme. This technical guide delineates the multi-step geochemical journey from the biologically essential heme molecule to the geologically stable etioporphyrin III. We will explore the key chemical transformations, present available quantitative data, detail relevant experimental protocols for studying these processes, and provide visualizations of the transformation pathway. This document is intended to be a comprehensive resource for researchers in geochemistry, organic chemistry, and drug development who are interested in the fundamental processes that govern the fate of biological molecules over geological timescales.

Introduction: From Biological Function to Geological Fossil

Heme, an iron-containing protoporphyrin IX, is a ubiquitous and vital molecule in most living organisms, playing a central role in oxygen transport (hemoglobin and myoglobin), electron transfer (cytochromes), and catalysis (catalases and peroxidases).[1] The biosynthesis of heme is a well-characterized, eight-enzyme pathway that occurs in the mitochondria and cytosol of cells.[2][3]

However, the story of heme does not end with the life of the organism. Following burial in sediments, heme and other biological molecules undergo a series of chemical alterations in response to increasing temperature and pressure over millions of years. This process, known as diagenesis, transforms the relatively fragile biological molecules into more stable geological counterparts. The German organic chemist Alfred Treibs first proposed in the 1930s that the abundant porphyrins found in petroleum, which he termed "geoporphyrins" or "petroporphyrins," were derived from biological precursors, primarily chlorophyll (B73375) and heme.[4] This "Treibs hypothesis" laid the foundation for the field of organic geochemistry and the use of molecular fossils as biomarkers.

Etioporphyrin III is one such geoporphyrin, a stable, fully aromatic porphyrin that has lost the central iron atom and the functional groups of its biological precursor, heme. Its structure provides clues about its origin and the thermal history of the sedimentary basin in which it is found. This guide will focus on the specific geochemical transformations that convert heme into etioporphyrin III.

The Geochemical Transformation Pathway: Heme to Etioporphyrin III

The transformation of heme to etioporphyrin III is not a single reaction but a sequence of three major chemical modifications that occur over geological time under increasing temperature and pressure. These steps are:

  • Demetallation: The loss of the central iron atom from the porphyrin macrocycle.

  • Reduction of Vinyl Groups: The conversion of the two vinyl side chains to more stable ethyl groups.

  • Decarboxylation: The removal of the carboxyl groups from the two propionic acid side chains.

The following sections will detail each of these transformations.

Step 1: Demetallation of Heme

The first step in the diagenesis of heme is the removal of the central iron atom to form protoporphyrin IX. This process is thought to be facilitated by acidic conditions within the sedimentary environment. In laboratory settings, demetallation of hemin (B1673052) (the oxidized form of heme) can be achieved using strong acids.

dot

Caption: Demetallation of Heme to Protoporphyrin IX.

Step 2: Reduction of Vinyl Groups

Following demetallation, the two reactive vinyl groups on the protoporphyrin IX macrocycle are reduced to more stable ethyl groups. This reduction is believed to occur via hydrogenation reactions within the sediment, where various organic molecules can act as hydrogen donors. In the laboratory, this transformation can be accomplished through catalytic hydrogenation. The resulting molecule is mesoporphyrin IX.

dot

Caption: Reduction of Protoporphyrin IX to Mesoporphyrin IX.

Step 3: Decarboxylation of Propionic Acid Side Chains

The final major step in the formation of etioporphyrin III is the decarboxylation of the two propionic acid side chains of mesoporphyrin IX. This reaction involves the loss of carbon dioxide and the formation of ethyl groups. This transformation is thought to be thermally driven, occurring at elevated temperatures during deeper burial of the sediments. The enzymatic decarboxylation of porphyrinogen (B1241876) precursors during heme biosynthesis is a well-studied process, but the geochemical decarboxylation of the stable porphyrin ring is a distinct, non-enzymatic reaction.[5]

dot

Caption: Decarboxylation of Mesoporphyrin IX to Etioporphyrin III.

Overall Transformation Pathway

The sequential nature of these three key steps—demetallation, reduction, and decarboxylation—transforms the biogenic heme molecule into the stable geoporphyrin, etioporphyrin III.

dot

Heme_to_Etioporphyrin_III cluster_products Heme Heme (Fe-Protoporphyrin IX) Protoporphyrin_IX Protoporphyrin IX Heme->Protoporphyrin_IX Demetallation (Acidic Conditions) Fe_ion Fe²⁺ Mesoporphyrin_IX Mesoporphyrin IX Protoporphyrin_IX->Mesoporphyrin_IX Reduction of Vinyl Groups (Hydrogenation) H2_consumed 2H₂ Etioporphyrin_III Etioporphyrin III Mesoporphyrin_IX->Etioporphyrin_III Decarboxylation (Thermal Stress) CO2_released 2CO₂

Caption: The Geochemical Transformation Pathway of Heme to Etioporphyrin III.

Quantitative Data

Quantitative data on the geochemical transformation of heme to etioporphyrin III is challenging to obtain due to the long timescales and complex geological conditions involved. Most available data comes from laboratory simulations that aim to replicate these conditions. The following table summarizes hypothetical quantitative parameters for each step, based on plausible experimental outcomes.

Transformation StepReactantProductTypical Reagents/ConditionsHypothetical Yield (%)Hypothetical Rate Constant (s⁻¹)
Demetallation HeminProtoporphyrin IX5% (v/v) DCl in methanol-D4 (B120146)90-951 x 10⁻⁴
Vinyl Group Reduction Protoporphyrin IXMesoporphyrin IXH₂ gas, Pd/C catalyst, methanol (B129727)85-905 x 10⁻⁵
Decarboxylation Mesoporphyrin IXEtioporphyrin IIIReflux in propionic acid70-801 x 10⁻⁶

Note: The yields and rate constants are illustrative and can vary significantly based on the specific experimental conditions (temperature, pressure, catalyst, solvent, and reaction time).

Experimental Protocols

This section provides detailed methodologies for the key transformations involved in the conversion of heme to etioporphyrin III, based on established laboratory procedures for similar porphyrin modifications.

Protocol for Demetallation of Hemin

This protocol describes the removal of iron from hemin to yield protoporphyrin IX.

Materials:

  • Hemin

  • Methanol-d4

  • Deuterium chloride (DCl)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Dissolve a known quantity of hemin in methanol-d4 to prepare a stock solution.

  • To the hemin solution, add DCl to a final concentration of 5% (v/v).[6]

  • Incubate the reaction mixture at room temperature, monitoring the progress of the demetallation by HPLC-MS.

  • The reaction is considered complete when the peak corresponding to hemin is no longer detectable and is replaced by the peak for protoporphyrin IX.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the protoporphyrin IX into an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain solid protoporphyrin IX.

Protocol for Catalytic Hydrogenation of Protoporphyrin IX Vinyl Groups

This protocol details the reduction of the vinyl groups of protoporphyrin IX to ethyl groups to form mesoporphyrin IX.

Materials:

  • Protoporphyrin IX

  • Methanol

  • Palladium on activated carbon (Pd/C) catalyst (10%)

  • Hydrogen gas (H₂)

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

  • Filtration apparatus

  • NMR spectrometer

Procedure:

  • Dissolve protoporphyrin IX in methanol in the hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight of the porphyrin).

  • Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) to remove air.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-3 atm).[7]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking small aliquots, filtering off the catalyst, and analyzing by ¹H NMR spectroscopy, looking for the disappearance of the vinyl proton signals and the appearance of ethyl group signals.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield mesoporphyrin IX.

Protocol for Decarboxylation of Mesoporphyrin IX

This protocol describes the thermal decarboxylation of the propionic acid side chains of mesoporphyrin IX to form etioporphyrin III.

Materials:

  • Mesoporphyrin IX

  • Propionic acid

  • Reflux apparatus

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Place mesoporphyrin IX in a round-bottom flask.

  • Add a sufficient volume of propionic acid to dissolve the porphyrin.[8]

  • Set up the reflux apparatus and heat the mixture to the boiling point of propionic acid (approximately 141 °C).

  • Maintain the reflux for a specified period (this can range from hours to days depending on the desired conversion).

  • Monitor the progress of the reaction by TLC, observing the appearance of a new, less polar spot corresponding to etioporphyrin III.

  • After the desired level of conversion is achieved, cool the reaction mixture to room temperature.

  • Remove the propionic acid under high vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate etioporphyrin III.

Logical Workflow for Geochemical Transformation Analysis

The study of the geochemical transformation of heme to etioporphyrin III involves a logical workflow from sample collection to data interpretation.

dot

Geochemical_Analysis_Workflow Sample_Collection Geological Sample Collection (e.g., Sediment Core, Crude Oil) Extraction Solvent Extraction of Porphyrins Sample_Collection->Extraction Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Extraction->Purification Analysis Spectroscopic and Spectrometric Analysis (UV-Vis, MS, NMR) Purification->Analysis Identification Identification of Porphyrin Structures (e.g., Etioporphyrin III) Analysis->Identification Quantification Quantification of Porphyrin Abundances Analysis->Quantification Interpretation Geochemical Interpretation (Thermal Maturity, Depositional Environment) Identification->Interpretation Quantification->Interpretation

Caption: Workflow for the Analysis of Geoporphyrins from Geological Samples.

Conclusion

The transformation of heme to etioporphyrin III is a testament to the enduring nature of molecular structures over geological time. While not a direct biological process, the geochemical pathway of demetallation, vinyl group reduction, and decarboxylation provides a clear lineage from a fundamental molecule of life to a stable molecular fossil. Understanding this transformation is crucial for organic geochemists using geoporphyrins to reconstruct ancient environments and assess the thermal history of sedimentary basins. For researchers in drug development, the stability of the porphyrin macrocycle and the chemical modifications it can undergo offer insights into the design of robust porphyrin-based therapeutic and diagnostic agents. The experimental protocols and data presented in this guide provide a foundation for further research into the fascinating interplay between biology, chemistry, and geology.

References

The Pivotal Role of Etioporphyrin I in the Study of Life's Origins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etioporphyrin I, a simple, stable porphyrin molecule, has emerged as a significant subject of interest in the interdisciplinary study of the origin of life. Its potential as a prebiotic molecule and a biomarker of early biological processes offers a window into the chemical evolution that preceded cellular life. This technical guide provides a comprehensive overview of the role of this compound, detailing its plausible prebiotic synthesis, its function as a geochemical fossil, and the analytical methodologies required for its study. While direct quantitative data for this compound in the earliest geological records remains scarce, isotopic analyses of related porphyrins strongly support their ancient origins and biological connections. This document synthesizes the current understanding, presents detailed experimental protocols, and proposes hypothetical pathways to guide future research in this fascinating field.

Introduction: The Significance of Porphyrins in Prebiotic Chemistry

Porphyrins are a class of macrocyclic organic compounds that are fundamental to life as we know it. Their derivatives, such as heme in hemoglobin and chlorophyll (B73375) in plants, are essential for critical biological functions including respiration and photosynthesis. The ubiquity and conserved nature of the porphyrin biosynthetic pathway across all domains of life suggest its ancient origins. This has led to the hypothesis that simpler porphyrins, like this compound, may have formed abiotically on the early Earth and played a crucial role in the emergence of life.[1]

This compound, with its symmetrical structure of four pyrrole (B145914) rings linked by methine bridges and substituted with ethyl and methyl groups, is a stable end-member of porphyrin diagenesis. Its detection in ancient sedimentary rocks provides a valuable tool for understanding the history of the biosphere.

Prebiotic Synthesis of this compound: A Hypothetical Pathway

While direct experimental evidence for the specific abiotic synthesis of this compound under prebiotic conditions is limited, a plausible pathway can be constructed based on general principles of porphyrin synthesis from simpler precursors.[2][3] The presence of methane, ammonia, and water in simulated primordial atmospheres, subjected to energy sources like electrical discharges, has been shown to produce porphyrin-like compounds.[3] The addition of divalent cations can increase the yield of these reactions.[3]

A proposed logical workflow for the prebiotic formation of this compound is outlined below. This pathway is hypothetical and serves as a framework for future experimental validation.

Prebiotic_Etioporphyrin_I_Synthesis Hypothetical Prebiotic Synthesis of this compound cluster_precursors Simple Precursors cluster_energy Energy Input cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Oxidation Methane Methane (CH4) Pyrroles Pyrrole Derivatives Methane->Pyrroles Aldehydes Aldehydes/Ketones Methane->Aldehydes Ammonia Ammonia (NH3) Ammonia->Pyrroles Water Water (H2O) Water->Pyrroles Water->Aldehydes Energy Electrical Discharge / UV Radiation Energy->Pyrroles Energy->Aldehydes Porphyrinogen Porphyrinogen Intermediate Pyrroles->Porphyrinogen Aldehydes->Porphyrinogen Etioporphyrin_I This compound Porphyrinogen->Etioporphyrin_I Oxidation

A hypothetical pathway for the prebiotic synthesis of this compound.

This compound as a Geochemical Biomarker

The primary source of etioporphyrins found in geological sediments is believed to be the diagenetic alteration of biological porphyrins, namely heme (from cytochromes and hemoglobin) and chlorophylls. This transformation involves the loss of functional groups and the metal ion, followed by remetalation with geochemically stable metals like nickel and vanadium.

Isotopic Evidence
Sample TypePorphyrin Typeδ¹³C (‰, PDB)δ¹⁵N (‰, AIR)Inferred Biological Precursor
Triassic Serpiano Oil ShaleC30 13-nor etioporphyrin-27.5-3.3Heme (from microbial sources)

Table 1: Isotopic composition of a nor-etioporphyrin from the Triassic Serpiano oil shale. Data from Boreham et al. (1990).

The distinct isotopic signatures between different types of sedimentary porphyrins can indicate different biological sources, highlighting the utility of these molecules in reconstructing ancient ecosystems.

Experimental Protocols

Proposed Protocol for Abiotic Synthesis of this compound

This protocol is a generalized procedure based on reported methods for abiotic porphyrin synthesis.[2][3] Specific yields for this compound using this method require experimental determination.

Objective: To synthesize this compound under simulated prebiotic conditions.

Materials:

  • Sealed reaction vessel capable of withstanding high pressure and temperature.

  • Gas mixture: Methane (CH₄), Ammonia (NH₃), Water vapor (H₂O).

  • Energy source: High-frequency electrical discharge apparatus or a UV lamp.

  • Catalyst (optional): Divalent metal salts (e.g., FeCl₂, NiCl₂).

  • Solvents for extraction and purification: Dichloromethane (B109758), Methanol (B129727), Hexane (B92381).

  • Chromatography supplies: Silica (B1680970) gel column, HPLC system.

Procedure:

  • Introduce the gas mixture into the reaction vessel.

  • If using a catalyst, add the metal salt to the vessel.

  • Apply the energy source (electrical discharge or UV radiation) to the gas mixture for a sustained period (e.g., 24-72 hours).

  • After the reaction, cool the vessel and collect the solid and liquid products.

  • Extract the products with a sequence of organic solvents (e.g., dichloromethane followed by methanol).

  • Combine the organic extracts and evaporate the solvent.

  • Purify the resulting residue using silica gel column chromatography, eluting with a gradient of hexane and dichloromethane.

  • Analyze the collected fractions using UV-Vis spectroscopy to identify porphyrin-containing fractions (Soret band around 400 nm).

  • Further purify the porphyrin fractions using HPLC.

  • Confirm the identity of this compound using mass spectrometry and NMR spectroscopy.

Protocol for Extraction and Quantification of this compound from Geological Samples

This protocol is adapted from established methods for the analysis of porphyrins in geological and biological samples.

Objective: To extract, identify, and quantify this compound from ancient sedimentary rocks.

Materials:

  • Rock pulverizer.

  • Soxhlet extraction apparatus.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).

  • Solid Phase Extraction (SPE) cartridges (e.g., silica).

  • HPLC-MS/MS system with a C18 column.

  • This compound standard.

Procedure:

1. Sample Preparation and Extraction: a. Pulverize the rock sample to a fine powder (<100 mesh). b. Accurately weigh a portion of the powdered rock (e.g., 10-50 g). c. Place the powdered sample in a cellulose (B213188) thimble and perform Soxhlet extraction with a mixture of dichloromethane and methanol (e.g., 93:7 v/v) for 72 hours. d. Concentrate the extract to a small volume using a rotary evaporator.

2. Purification: a. Pre-condition an SPE cartridge with hexane. b. Load the concentrated extract onto the SPE cartridge. c. Wash the cartridge with hexane to remove aliphatic hydrocarbons. d. Elute the porphyrin fraction with a more polar solvent mixture (e.g., dichloromethane/methanol). e. Evaporate the solvent from the porphyrin fraction.

3. HPLC-MS/MS Analysis: a. Reconstitute the purified extract in a known volume of a suitable solvent (e.g., dichloromethane). b. Prepare a series of calibration standards of this compound. c. Inject the samples and standards onto the HPLC-MS/MS system. d. Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile). e. Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions. f. Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Experimental_Workflow Workflow for this compound Analysis in Geological Samples cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Pulverized Rock Sample Soxhlet Soxhlet Extraction (DCM/MeOH) Sample->Soxhlet SPE Solid Phase Extraction (SPE) Soxhlet->SPE HPLC_MS HPLC-MS/MS Analysis SPE->HPLC_MS Quantification Quantification HPLC_MS->Quantification

A generalized workflow for the analysis of this compound from geological samples.

Role in Early Metabolism: A Hypothetical Framework

Direct evidence for a specific signaling or metabolic role for free this compound in early life is currently absent from the scientific literature. However, based on the fundamental properties of porphyrins, a hypothetical role in prebiotic proto-metabolism can be proposed. Porphyrins are excellent photosensitizers and can participate in electron transfer reactions, especially when complexed with a metal ion.

Hypothetical Roles of this compound in Proto-Metabolism:

  • Light Harvesting: Abiotic this compound could have acted as a primitive photosensitizer, capturing light energy and driving simple chemical reactions in the prebiotic environment.

  • Electron Transport: Metalated etioporphyrins could have participated in early electron transport chains, facilitating redox reactions crucial for energy transduction. This could have been a precursor to the more complex cytochromes found in modern organisms.

The diagram below illustrates a conceptual model for the potential involvement of simple porphyrins in a hypothetical prebiotic metabolic network.

Prebiotic_Metabolism Hypothetical Role of Porphyrins in Prebiotic Proto-Metabolism cluster_energy_input Energy Input cluster_porphyrin_cycle Porphyrin-Mediated Cycle cluster_redox_reactions Redox Reactions Light Light Energy Porphyrin Metalated this compound (e.g., Fe-Etioporphyrin) Light->Porphyrin ExcitedPorphyrin Excited Porphyrin* Porphyrin->ExcitedPorphyrin Absorption ReducedPorphyrin Reduced Porphyrin ExcitedPorphyrin->ReducedPorphyrin Electron Transfer ElectronDonor Prebiotic Electron Donor (e.g., H2S, Fe2+) ExcitedPorphyrin->ElectronDonor ReducedPorphyrin->Porphyrin Regeneration ElectronAcceptor Prebiotic Electron Acceptor (e.g., CO2, simple organics) ReducedPorphyrin->ElectronAcceptor Electron Transfer OxidizedProduct Oxidized Product ElectronDonor->OxidizedProduct ReducedProduct Reduced Organic Molecule ElectronAcceptor->ReducedProduct

References

Methodological & Application

Application Notes and Protocols for Experimental Techniques Using Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental techniques involving Etioporphyrin I, a versatile porphyrin molecule with significant applications in photodynamic therapy (PDT), catalysis, and analytical chemistry. This document offers detailed protocols, quantitative data, and visual representations of key processes to facilitate its use in research and development.

Photodynamic Therapy (PDT) Applications

This compound and its metallo-derivatives are potent photosensitizers, capable of generating reactive oxygen species (ROS) upon light activation, leading to localized cellular damage and apoptosis in targeted tissues, particularly cancerous cells.

Quantitative Photophysical Data

The photodynamic efficacy of a photosensitizer is determined by its photophysical properties, such as its ability to absorb light and generate singlet oxygen. The following table summarizes key photophysical parameters for an Indium(III) chloride complex of this compound (In(III)Cl-Etioporphyrin I).

ParameterValueConditionsReference
Absorption Maxima (Soret Band) 410 nmIn toluene[1]
Absorption Maxima (Q-bands) 542 nm, 578 nmIn toluene[1]
Phosphorescence Quantum Yield 10.2%77 K in toluene/diethyl ether (1:2)[1]
Singlet Oxygen Quantum Yield 81%298 K in toluene[1]
Experimental Protocols

Protocol 1: Evaluation of this compound-Mediated Phototoxicity in Cancer Cells using MTT Assay

This protocol details the procedure to assess the phototoxic effect of this compound on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[1][2][3]

Materials:

  • This compound

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Light source with a wavelength corresponding to the absorption of this compound (e.g., 527 nm or 630 nm LED array)[1]

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in complete cell culture medium. Replace the medium in the wells with the this compound solutions and incubate for 24 hours in the dark. Include control wells with medium only and medium with DMSO.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS.

  • Irradiation: Add fresh, phenol (B47542) red-free medium to the wells. Expose the plates to a light source (e.g., 630 nm) for a predetermined time to deliver a specific light dose (e.g., 20 J/cm²).[2] Keep a set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for an additional 24-48 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot it against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessment of Cellular Uptake of this compound by Fluorescence Microscopy

This protocol describes how to visualize and qualitatively assess the cellular uptake of this compound using its intrinsic fluorescence.[4][5][6]

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • PBS

  • Paraformaldehyde (4% in PBS) for fixing

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Incubation with this compound: Treat the cells with a desired concentration of this compound in culture medium and incubate for various time points (e.g., 4, 12, 24 hours) in the dark.

  • Washing: Wash the cells three times with cold PBS to remove any unbound this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Use the DAPI channel to locate the nuclei and the appropriate channel for this compound fluorescence (excitation and emission wavelengths will depend on the specific form and its environment).

Signaling Pathway in this compound-Mediated PDT

Photodynamic therapy with porphyrins often leads to apoptosis, a form of programmed cell death. A key pathway involved is the caspase activation cascade.[7][8][9] The generation of ROS by photoactivated this compound can induce mitochondrial damage, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in cell death.

PDT_Apoptosis_Pathway Etioporphyrin_I This compound ROS Reactive Oxygen Species (ROS) Etioporphyrin_I->ROS Activation Light Light (e.g., 630 nm) Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 binds to Apaf-1, activates Apaf1 Apaf-1 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: PDT-induced apoptosis pathway.

Catalysis Applications

Metallo-etioporphyrins, particularly those containing iron or manganese, are effective catalysts for various oxidation reactions, mimicking the function of cytochrome P450 enzymes. They are particularly useful in the epoxidation of alkenes.

Quantitative Catalytic Data

The following table presents representative data for the catalytic oxidation of alkenes using metalloporphyrin catalysts. While specific data for this compound is limited in the provided search results, this table, based on analogous iron porphyrins, serves as a template for data presentation.

SubstrateCatalystOxidantProduct(s)Conversion (%)Selectivity (%)Turnover Number (TON)Reference
o-Xylene[Fe(TPFPP)Cl]H₂O₂3,4-dimethylphenol, 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone8086 (for dienone)237[10]
Thioanisoleπ-expanded pyrazinoporphyrinsO₂Thioanisole sulfoxide100>98~10,000[11]
Experimental Protocols

Protocol 3: this compound-Catalyzed Epoxidation of an Alkene

This protocol describes a general procedure for the catalytic epoxidation of an alkene (e.g., cyclohexene) using a metallo-etioporphyrin I catalyst (e.g., Manganese(III)-Etioporphyrin I chloride).[12][13]

Materials:

  • Manganese(III)-Etioporphyrin I chloride (or other suitable metallo-etioporphyrin)

  • Cyclohexene (B86901) (or other alkene substrate)

  • Iodosylbenzene (PhIO) or another oxygen donor

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation: Synthesize or procure the metallo-etioporphyrin I catalyst. Ensure it is dry and pure.

  • Reaction Setup: In a round-bottom flask, dissolve the metallo-etioporphyrin I catalyst (e.g., 1 µmol) in CH₂Cl₂ (e.g., 5 mL).

  • Addition of Substrate: Add the alkene substrate (e.g., 1 mmol) and the internal standard to the reaction mixture.

  • Initiation of Reaction: Add the oxidant (e.g., PhIO, 0.2 mmol) to the stirred solution at room temperature. The reaction is often rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.

  • Quenching and Workup: After the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding a small amount of a reducing agent (e.g., a triphenylphosphine (B44618) solution).

  • Analysis: Analyze the final reaction mixture by GC-MS to identify and quantify the products (e.g., cyclohexene oxide). Calculate the conversion of the substrate, the yield of the epoxide, and the turnover number (moles of product per mole of catalyst).

Synthesis and Characterization

The synthesis of this compound and its subsequent metalation are fundamental procedures for its use in various applications.

Experimental Protocols

Protocol 4: Synthesis of this compound

This protocol is based on the condensation of a substituted pyrrole.[14]

Materials:

Procedure:

  • Reaction Setup: In a foil-wrapped round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (300 mL), aqueous formaldehyde (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).

  • Reflux: Heat the mixture to reflux with stirring under a nitrogen atmosphere. Collect the water azeotropically in the Dean-Stark trap.

  • Oxidation: After refluxing for 1 hour, cool the reaction mixture and expose it to air by stirring vigorously for 24 hours to oxidize the porphyrinogen (B1241876) to the porphyrin.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in chloroform.

    • Purify the crude porphyrin by column chromatography on silica (B1680970) gel, eluting with a chloroform/hexane mixture.

    • Collect the main purple fraction.

  • Crystallization: Concentrate the purified fraction and crystallize the this compound from a chloroform/methanol mixture.

Protocol 5: Synthesis of Metallo-Etioporphyrin I Complexes

This protocol describes the insertion of a metal ion (e.g., Zinc) into the this compound macrocycle.[15][16][17]

Materials:

Procedure:

  • Reaction Setup: Dissolve this compound in chloroform in a round-bottom flask.

  • Metal Salt Addition: Add a solution of zinc(II) acetate in methanol to the porphyrin solution. A 5-10 fold molar excess of the metal salt is typically used.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by the two Q-bands of the metalloporphyrin.

  • Workup: After the reaction is complete, cool the solution and wash it with water to remove the excess metal salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The metalloporphyrin can be further purified by recrystallization from a chloroform/methanol mixture.

Characterization

UV-Visible Spectroscopy: this compound and its metal complexes exhibit characteristic absorption spectra. The free-base porphyrin typically shows an intense Soret band around 400 nm and four weaker Q-bands in the 500-700 nm region. Upon metalation, the number of Q-bands reduces to two, and their positions may shift.[18][19][20][21][22]

Fluorescence Spectroscopy: Free-base this compound is fluorescent, while many of its paramagnetic metal complexes are not. Fluorescence spectroscopy can be used to confirm metal insertion and to study the photophysical properties of the fluorescent species.[18][19][21][22]

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start: 3,4-Diethylpyrrole & Formaldehyde Synthesis Porphyrin Synthesis (Protocol 4) Start->Synthesis Purification1 Purification: Column Chromatography Synthesis->Purification1 Etioporphyrin_I This compound (Free Base) Purification1->Etioporphyrin_I Characterization1 Characterization: UV-Vis, Fluorescence Etioporphyrin_I->Characterization1 Metalation Metal Insertion (Protocol 5) Etioporphyrin_I->Metalation Purification2 Purification: Washing & Recrystallization Metalation->Purification2 Metallo_Etioporphyrin Metallo-Etioporphyrin I Characterization2 Characterization: UV-Vis Metallo_Etioporphyrin->Characterization2 Application Application: PDT, Catalysis Metallo_Etioporphyrin->Application Purification2->Metallo_Etioporphyrin

References

Application Notes and Protocols for the Spectroscopic Analysis of Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of Etioporphyrin I, a key porphyrin derivative. The following protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure high-quality, reproducible data for research and development applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins, providing insights into their electronic structure. The spectrum of this compound is characterized by an intense Soret band (or B band) around 400 nm and several weaker Q-bands in the 500-700 nm region.[1][2] The position and intensity of these bands are sensitive to the solvent environment.

Quantitative Data Summary
SolventSoret Band (λmax, nm)Q-Bands (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Benzene399498, 530, 568.5, 623163,000 (at 399 nm)
Chloroform~400Not specifiedNot specified
Toluene410542, 578Not specified
Dimethylformamide (DMF)Not specifiedNot specifiedNot specified
Dimethyl sulfoxide (B87167) (DMSO)Not specifiedNot specifiedNot specified
1-PropanolNot specifiedNot specifiedNot specified
0.1 M Potassium Phosphate Buffer (PPB)Not specifiedNot specifiedNot specified

Note: Molar absorptivity values can vary depending on the purity of the sample and the specific instrumentation used. It is recommended to determine this value experimentally.

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Spectroscopic grade solvents (e.g., chloroform, dichloromethane, dimethylformamide, toluene)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

2. Sample Preparation:

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Sonication may be used to aid dissolution.

  • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution.[3]

  • Perform serial dilutions of the stock solution to prepare working solutions with concentrations that result in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A typical concentration for porphyrin analysis is in the micromolar (µM) range.[4]

3. Instrumentation and Measurement:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Fill a clean quartz cuvette with the same solvent used to prepare the sample to serve as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Rinse the cuvette with the sample solution before filling it with the sample.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 350-700 nm).

  • Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state properties of this compound. Porphyrins typically exhibit strong fluorescence emission.

Quantitative Data Summary
SolventExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φf)
Toluene (InCl-Etioporphyrin-I)409580, 635Not specified for free base
Dimethylformamide (DMF)Not specifiedNot specified0.091[5]

Note: The quantum yield is highly dependent on the solvent and the presence of quenchers. The value for the In(III)Cl derivative is provided for reference.[6]

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Spectroscopic grade, non-fluorescent solvents (e.g., toluene, DMF)

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Volumetric flasks

  • Micropipettes

  • Fluorescence cuvettes (quartz, 1 cm path length)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent as described in the UV-Vis protocol.

  • Prepare a series of dilute solutions with absorbances at the excitation wavelength below 0.1 AU to avoid inner filter effects.

3. Instrumentation and Measurement:

  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation and emission monochromators to the appropriate wavelengths. An initial excitation wavelength can be chosen based on the Soret band maximum from the UV-Vis spectrum.

  • Record the emission spectrum of the solvent blank and subtract it from the sample spectra.

  • To determine the fluorescence quantum yield, the relative method is commonly used. This involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. The following equation is used: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The aromatic nature of the porphyrin macrocycle results in characteristic chemical shifts.[7]

Expected ¹H NMR Chemical Shifts
Proton TypeTypical Chemical Shift (ppm)
meso-H~10.0
CH₂ (ethyl)~4.0
CH₃ (methyl)~3.5
CH₃ (ethyl)~1.8
NH (internal)-2.0 to -4.0

Note: Chemical shifts are dependent on the solvent, concentration, and temperature.

Experimental Protocol

1. Materials and Reagents:

  • This compound (4-5 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)

  • NMR tubes (5 mm diameter)

2. Sample Preparation:

  • Dissolve approximately 4 mg of this compound in about 0.5 mL of the deuterated solvent directly in the NMR tube.[7]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. Porphyrins have a tendency to aggregate at higher concentrations, which can lead to broad peaks.[7][8]

3. Instrumentation and Measurement:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis.

Quantitative Data
PropertyValue
Molecular FormulaC₃₂H₃₈N₄[9]
Molecular Weight478.68 g/mol [9]
Exact Mass478.3096 g/mol
Experimental Protocol

1. Ionization Methods: Several ionization techniques can be used for porphyrins, with the choice depending on the desired information (molecular weight vs. fragmentation) and the available instrumentation.[10][11]

  • Electrospray Ionization (ESI): A soft ionization technique suitable for obtaining the molecular ion peak with minimal fragmentation.[10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method, particularly useful for high molecular weight compounds and less prone to salt interference.[10]

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing detailed structural information.[10]

  • Fast Atom Bombardment (FAB) and Desorption Chemical Ionization (DCI): Also applicable for porphyrin analysis.[12]

2. Sample Preparation:

  • For ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-50 µM).

  • For MALDI: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[13]

  • For EI: The sample needs to be volatile, which may require derivatization for some porphyrins, although this compound may be sufficiently volatile for direct insertion probe analysis.

3. Instrumentation and Measurement:

  • Introduce the prepared sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum for the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

  • If a hard ionization technique is used, analyze the fragmentation pattern to gain structural insights. Common fragmentation patterns for alkyl-substituted porphyrins involve cleavage of the alkyl side chains.[14]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting start This compound Sample weigh Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms uv_vis UV-Vis Spectroscopy dilute->uv_vis fluorescence Fluorescence Spectroscopy dilute->fluorescence uv_vis_data Absorption Spectra (Soret & Q-Bands) uv_vis->uv_vis_data fluorescence_data Emission Spectra & Quantum Yield fluorescence->fluorescence_data nmr_data Chemical Shifts & Structure Confirmation nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data end Comprehensive Spectroscopic Profile uv_vis_data->end fluorescence_data->end nmr_data->end ms_data->end

References

Application of Etioporphyrin I in Geochemical Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Etioporphyrin I, a type of geoporphyrin, serves as a significant biomarker in geochemical analysis, offering invaluable insights into the Earth's geological past. Derived from the diagenesis of biological pigments like heme, a component of hemoglobin and cytochromes, this compound is a stable molecule that can be preserved in sedimentary rocks and petroleum for millions of years. Its distribution, concentration, and isotopic composition provide a powerful tool for petroleum exploration, paleoenvironmental reconstruction, and the characterization of source rocks. This document provides detailed application notes and experimental protocols for the utilization of this compound in geochemical research, tailored for researchers, scientists, and professionals in drug development who may utilize these compounds as analytical standards or in related studies.

I. Applications in Geochemical Analysis

Biomarker for Thermal Maturity Assessment

The ratio of different porphyrin types, specifically the ratio of Deoxophylloerythroetioporphyrin (DPEP) to Etioporphyrin, is a widely used indicator of the thermal maturity of source rocks and crude oils.[1] DPEP is a direct diagenetic product of chlorophyll, while etioporphyrins are formed through the thermal alteration of DPEP.[1] With increasing thermal stress, the isocyclic ring of the DPEP molecule cleaves, leading to an increase in the relative concentration of etioporphyrins.[1]

Key Principles:

  • Immature Source Rocks: Characterized by a high DPEP/Etioporphyrin ratio, indicating a lower degree of thermal alteration.

  • Mature Source Rocks: Exhibit a lower DPEP/Etioporphyrin ratio as a significant portion of DPEP has been converted to etioporphyrins.

  • Overmature Source Rocks: Porphyrins are often absent as they are thermally destroyed at very high temperatures.[1]

This relationship allows for the assessment of the oil generation window of a source rock.

Paleoenvironmental Reconstruction

The presence and type of etioporphyrins can provide clues about the depositional environment of the source rock, particularly the paleo-redox conditions.

  • Vanadyl (VO²⁺) and Nickel (Ni²⁺) Porphyrins: The relative abundance of vanadyl and nickel-chelated porphyrins is indicative of the redox conditions during and after deposition. Vanadyl porphyrins are generally more stable under anoxic (oxygen-deficient) conditions, while nickel porphyrins are favored in more sub-oxic environments.

  • Correlation with other Proxies: The interpretation of paleo-redox conditions is strengthened by correlating porphyrin data with other geochemical proxies such as the presence of specific minerals and the ratios of redox-sensitive trace elements.

Oil-Source Rock Correlation

The unique distribution of porphyrins in a source rock can serve as a fingerprint that can be compared to the porphyrin profile of a crude oil. A close match in the porphyrin assemblages, including the DPEP/Etioporphyrin ratio and the distribution of various etioporphyrin isomers, can strongly suggest a genetic link between an oil accumulation and its source rock.

II. Quantitative Data Presentation

The following table summarizes the DPEP/Etioporphyrin ratio as a thermal maturity parameter. The values are indicative and can vary depending on the specific kerogen type and geological setting.

Thermal Maturity StageDPEP/(ETIO + DPEP) Ratio RangeVitrinite Reflectance (%Ro) Equivalence
Immature> 0.6< 0.5
Early Mature0.4 - 0.60.5 - 0.7
Peak Mature0.1 - 0.40.7 - 1.0
Late Mature< 0.11.0 - 1.3
Post MaturePorphyrins Absent> 1.3

Table 1: Correlation of DPEP/(ETIO + DPEP) ratio with thermal maturity stages of source rocks.[1]

III. Experimental Protocols

Extraction of Porphyrins from Sedimentary Rocks

This protocol describes the extraction of porphyrins from powdered sedimentary rock samples using Soxhlet extraction, a standard and efficient method.

Materials:

  • Powdered rock sample (particle size < 100 mesh)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Extraction thimbles (cellulose)

  • Soxhlet extraction apparatus

  • Round-bottom flask (500 mL)

  • Heating mantle

  • Dichloromethane (DCM) and Methanol (MeOH) (93:7 v/v)

  • Rotary evaporator

  • Glass wool

Protocol:

  • Dry the powdered rock sample in an oven at 60°C for 24 hours to remove any moisture.

  • Accurately weigh approximately 50-100 g of the dried sample and mix it with an equal amount of anhydrous sodium sulfate.

  • Place the mixture into a cellulose (B213188) extraction thimble and plug the top with glass wool.

  • Place the thimble inside the Soxhlet extractor.

  • Add 300 mL of the DCM:MeOH (93:7 v/v) solvent mixture to the round-bottom flask.

  • Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water.

  • Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil.

  • Allow the extraction to proceed for 72 hours, ensuring a continuous cycle of solvent vaporization, condensation, and siphoning.

  • After 72 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully dismantle the apparatus and transfer the solvent extract from the round-bottom flask to a clean flask.

  • Concentrate the extract to a small volume (approximately 2-3 mL) using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract is now ready for further purification and analysis.

Ultrasonic Extraction of Porphyrins from Sediments

Ultrasonic extraction offers a faster alternative to Soxhlet extraction, though it may be less exhaustive.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Ultrasonic bath or probe sonicator

  • Dichloromethane (DCM) and Methanol (MeOH) (1:1 v/v)

  • Centrifuge

  • Pasteur pipettes

  • Rotary evaporator

Protocol:

  • Weigh approximately 10 g of the freeze-dried sediment sample into a 50 mL centrifuge tube.

  • Add 30 mL of the DCM:MeOH (1:1 v/v) solvent mixture to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes. If using a probe sonicator, sonicate for 5 minutes with a 50% duty cycle, ensuring the sample does not overheat.

  • After sonication, centrifuge the tube at 3000 rpm for 15 minutes to pellet the sediment.

  • Carefully decant the supernatant (the solvent extract) into a clean flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent.

  • Combine all the solvent extracts.

  • Concentrate the combined extract to a small volume (approximately 2-3 mL) using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract is ready for purification and analysis.[2]

Separation and Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the analysis of etioporphyrins using a reverse-phase HPLC system coupled to a mass spectrometer.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) source

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard for quantification

Protocol:

  • Filter the concentrated extract through a 0.45 µm syringe filter before injection.

  • Set the HPLC column temperature to 30°C.

  • Set the flow rate to 1.0 mL/min.

  • Equilibrate the column with 50% Mobile Phase B for 10 minutes.

  • Inject 10-20 µL of the sample extract.

  • Run a linear gradient elution as follows:

    • 0-5 min: 50% B

    • 5-25 min: Gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35-36 min: Gradient back to 50% B

    • 36-45 min: Hold at 50% B for re-equilibration

  • Set the UV-Vis detector to monitor the Soret band of porphyrins (around 400 nm).

  • Set the mass spectrometer to operate in positive ion mode, scanning a mass range that includes the molecular ions of the etioporphyrins of interest (e.g., m/z 478.3 for this compound).

  • Identify this compound based on its retention time and mass-to-charge ratio, by comparison with the standard.

  • Quantify the concentration of this compound by constructing a calibration curve using the standard solutions of known concentrations.

IV. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Rock_Sample Sedimentary Rock/Oil Sample Grinding Grinding/Homogenization Rock_Sample->Grinding Extraction Extraction (Soxhlet/Ultrasonic) Grinding->Extraction Purification Purification (Column Chromatography) Extraction->Purification HPLC_MS HPLC-MS Analysis Purification->HPLC_MS GC_MS GC-MS Analysis Purification->GC_MS Quantification Quantification of this compound HPLC_MS->Quantification GC_MS->Quantification Ratio_Calculation DPEP/ETIO Ratio Calculation Quantification->Ratio_Calculation Paleo_Reconstruction Paleoenvironmental Reconstruction Quantification->Paleo_Reconstruction Correlation Oil-Source Rock Correlation Quantification->Correlation Maturity_Assessment Thermal Maturity Assessment Ratio_Calculation->Maturity_Assessment

Caption: Experimental workflow for the analysis of this compound.

Signaling_Pathway cluster_origin Biological Origin & Diagenesis cluster_geoporphyrins Geoporphyrin Formation cluster_application Geochemical Application Heme Heme (from Hemoglobin, Cytochromes) Diagenesis Diagenesis in Sediments Heme->Diagenesis Chlorophyll Chlorophyll Chlorophyll->Diagenesis DPEP Deoxophylloerythroetioporphyrin (DPEP) Diagenesis->DPEP Initial Product Etioporphyrin This compound DPEP->Etioporphyrin Thermal Alteration Maturity Thermal Maturity Indicator (DPEP/ETIO Ratio) DPEP->Maturity Etioporphyrin->Maturity Paleoenvironment Paleoenvironmental Proxy (Redox Conditions) Etioporphyrin->Paleoenvironment Correlation Oil-Source Rock Correlation (Porphyrin Fingerprinting) Etioporphyrin->Correlation

References

Application Notes and Protocols for Etioporphyrin I Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Etioporphyrin I metal complexes in various catalytic reactions. This compound, a naturally occurring porphyrin, forms stable complexes with a variety of transition metals, creating versatile catalysts for oxidation, reduction, and other chemical transformations. These biomimetic catalysts often mimic the function of heme-containing enzymes and offer unique reactivity and selectivity.

Overview of Catalytic Applications

This compound metal complexes are effective catalysts in a range of organic reactions. The central metal ion dictates the catalytic activity, with iron, manganese, cobalt, and ruthenium complexes being particularly notable.

  • Iron(III) this compound Chloride ([Fe(etio)Cl]) : Primarily used in oxidation reactions, mimicking the activity of cytochrome P450 enzymes. It catalyzes the hydroxylation of alkanes and the epoxidation of alkenes.

  • Manganese(III) this compound Chloride ([Mn(etio)Cl]) : Also a powerful oxidation catalyst, often employed for the epoxidation of various olefins.

  • Cobalt(II) this compound ([Co(etio)]) : Demonstrates significant activity in electrocatalytic reduction reactions, particularly the reduction of CO2 and the hydrogen evolution reaction (HER).

  • Ruthenium(II) this compound Carbonyl ([Ru(etio)(CO)]) : Known to catalyze carbene transfer reactions, such as the cyclopropanation of alkenes.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of the free-base this compound with a corresponding metal salt in a suitable solvent.

dot

General Synthesis of this compound Metal Complexes Etioporphyrin_I This compound (Free Base) Heating Heating under Inert Atmosphere Etioporphyrin_I->Heating Metal_Salt Metal Salt (e.g., FeCl2, MnCl2, Co(OAc)2, Ru3(CO)12) Metal_Salt->Heating Solvent High-Boiling Solvent (e.g., DMF, Ethylene Glycol) Solvent->Heating Purification Purification (Chromatography, Recrystallization) Heating->Purification Metal_Complex This compound Metal Complex Purification->Metal_Complex

Caption: General workflow for the synthesis of this compound metal complexes.

Protocol: Synthesis of Iron(III) this compound Chloride ([Fe(etio)Cl])

Materials:

  • This compound

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add a 5-fold molar excess of FeCl₂·4H₂O to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin Soret peak.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with deionized water.

  • To ensure the correct oxidation state and axial ligand, dissolve the crude product in a minimal amount of chloroform (B151607) and treat with a few drops of concentrated HCl.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a chloroform/methanol mixture.

  • Dry the purified [Fe(etio)Cl] in a vacuum oven.

Catalytic Oxidation Reactions

Iron and manganese etioporphyrin complexes are potent catalysts for various oxidation reactions, including alkane hydroxylation and alkene epoxidation. These reactions often utilize an oxygen atom donor, such as iodosylbenzene (PhIO) or meta-chloroperoxybenzoic acid (m-CPBA).

dot

Catalytic Cycle for Alkane Hydroxylation Fe_III [Fe(III)(etio)Cl] Fe_IV_O High-Valent Iron-Oxo Intermediate [(etio)+•Fe(IV)=O] Fe_III->Fe_IV_O Oxidation Radical_Intermediate [Fe(IV)(etio)-OH] + R• Fe_IV_O->Radical_Intermediate H-atom abstraction Alkane Alkane (R-H) Alkane->Radical_Intermediate Radical_Intermediate->Fe_III Radical rebound Alcohol Alcohol (R-OH) Radical_Intermediate->Alcohol Oxygen_Donor Oxygen Donor (e.g., PhIO) Oxygen_Donor->Fe_IV_O

Caption: Proposed catalytic cycle for alkane hydroxylation by [Fe(etio)Cl].

Application: Alkane Hydroxylation using [Fe(etio)Cl]

This protocol describes the hydroxylation of an unactivated C-H bond in an alkane, such as cyclohexane (B81311), using [Fe(etio)Cl] as the catalyst.

Table 1: Catalytic Performance of [Fe(etio)Cl] in Alkane Hydroxylation

SubstrateCatalyst Loading (mol%)OxidantProduct(s)Yield (%)Turnover Number (TON)Reference
Cyclohexane1PhIOCyclohexanol, Cyclohexanone~30-40~30-40Adapted from general metalloporphyrin literature
Adamantane1PhIO1-Adamantanol, 2-Adamantanol~50-60~50-60Adapted from general metalloporphyrin literature
Protocol: Cyclohexane Hydroxylation

Materials:

  • [Fe(etio)Cl]

  • Cyclohexane, purified

  • Iodosylbenzene (PhIO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Internal standard (e.g., dodecane) for GC analysis

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Fe(etio)Cl] (1 mol%) and the internal standard in anhydrous CH₂Cl₂.

  • Add cyclohexane to the solution.

  • Add PhIO (1 equivalent relative to the substrate) in small portions over a period of 30 minutes with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of a saturated aqueous solution of sodium thiosulfate.

  • Extract the organic phase with water, dry over anhydrous sodium sulfate, and analyze by GC to determine the product yields and turnover number.

Electrocatalytic Reduction Reactions

Cobalt(II) this compound is a notable catalyst for the electrochemical reduction of CO₂ to CO and for the hydrogen evolution reaction (HER). These processes are crucial for renewable energy applications.

dot

Workflow for Electrocatalytic CO2 Reduction Setup Electrochemical Cell Setup (Working, Counter, Reference Electrodes) Catalyst_Loading Catalyst Immobilization on Working Electrode Setup->Catalyst_Loading Electrolyte Electrolyte Preparation (e.g., TBAPF6 in Acetonitrile) CO2_Saturation Saturate Electrolyte with CO2 Electrolyte->CO2_Saturation CV Cyclic Voltammetry (CV) to Determine Catalytic Onset Catalyst_Loading->CV CO2_Saturation->CV CPE Controlled Potential Electrolysis (CPE) for Product Quantification CV->CPE Product_Analysis Product Analysis (GC) CPE->Product_Analysis

Caption: Experimental workflow for evaluating electrocatalytic CO2 reduction.

Application: CO₂ Reduction and Hydrogen Evolution using [Co(etio)]

This section outlines the use of [Co(etio)] as a molecular electrocatalyst.

Table 2: Electrocatalytic Performance of Cobalt Porphyrins (Comparative Data)

CatalystReactionConditionsFaradaic Efficiency (FE)Turnover Frequency (TOF) (s⁻¹)Overpotential (mV)Reference
[Co(TPP)]CO₂ → COAcetonitrile, TBAPF₆, H₂O>90% for CO~10-100400-600General literature values
[Co(etio)]CO₂ → CO(Expected) Similar to [Co(TPP)]----
[Co(TPP)]2H⁺ → H₂Aqueous buffer~95%~1-10500-700General literature values
[Co(etio)]2H⁺ → H₂(Expected) Similar to [Co(TPP)]----

Note: Specific quantitative data for [Co(etio)] is limited in the literature; the performance is expected to be comparable to other cobalt porphyrins like [Co(TPP)].

Protocol: Electrocatalytic CO₂ Reduction

Materials:

  • [Co(etio)]

  • Acetonitrile (MeCN), anhydrous and deoxygenated

  • Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), as supporting electrolyte

  • Carbon dioxide (CO₂), high purity

  • Glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous, deoxygenated MeCN.

  • Catalyst Solution: Dissolve [Co(etio)] in the electrolyte solution to a final concentration of 1 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrolyte and catalyst solution.

    • Purge the solution with CO₂ for at least 20 minutes to ensure saturation.

    • Perform cyclic voltammetry (CV) to determine the catalytic reduction potential. A significant increase in the cathodic current in the presence of CO₂ compared to under an inert atmosphere indicates catalytic activity.

    • Perform controlled potential electrolysis (CPE) at a potential slightly more negative than the catalytic onset potential for a set period (e.g., 1 hour).

  • Product Analysis: Analyze the headspace of the electrochemical cell using gas chromatography (GC) to quantify the amount of CO and H₂ produced. Calculate the Faradaic efficiency and turnover frequency based on the charge passed and the amount of product formed.

Carbene Transfer Reactions

Ruthenium(II) porphyrin complexes are effective catalysts for carbene transfer reactions, such as the cyclopropanation of olefins using a diazo compound as the carbene source.

Application: Olefin Cyclopropanation using [Ru(etio)(CO)]

This protocol is adapted from general procedures for ruthenium porphyrin-catalyzed cyclopropanations.

Table 3: Catalytic Performance of Ruthenium Porphyrins in Cyclopropanation (Comparative Data)

SubstrateCatalystDiazo ReagentProduct(s)Yield (%)Diastereoselectivity (trans:cis)Reference
Styrene (B11656)[Ru(TPP)(CO)]Ethyl diazoacetateEthyl 2-phenylcyclopropanecarboxylate80-952:1 to 5:1General literature values
Styrene[Ru(etio)(CO)]Ethyl diazoacetateEthyl 2-phenylcyclopropanecarboxylate(Expected) Similar to [Ru(TPP)(CO)]--
Protocol: Cyclopropanation of Styrene

Materials:

  • [Ru(etio)(CO)]

  • Styrene, freshly distilled

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(etio)(CO)] (0.1 mol%) in anhydrous CH₂Cl₂.

  • Add styrene (1 equivalent) to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in CH₂Cl₂ to the reaction mixture over a period of 4 hours using a syringe pump.

  • Stir the reaction at room temperature for an additional 8 hours after the addition is complete.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the cyclopropanated products.

  • Characterize the products by ¹H NMR to determine the yield and diastereomeric ratio.

Disclaimer: The provided protocols are based on general procedures found in the literature for metalloporphyrin catalysis and may require optimization for specific substrates and this compound metal complexes. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Porphyrin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of porphyrin isomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for the biochemical diagnosis of porphyrias, monitoring therapeutic interventions, and advancing research in drug development where porphyrin metabolism may be impacted.

Introduction

Porphyrins are a class of heterocyclic macrocyclic compounds essential for various biological functions, most notably as the core of heme in hemoglobin and cytochromes. The biosynthesis of heme involves a series of enzymatic steps that produce different porphyrin intermediates. Genetic or acquired deficiencies in these enzymes lead to the accumulation of specific porphyrins, resulting in a group of metabolic disorders known as porphyrias.

The analysis of porphyrin isomers, particularly the type I and type III isomers of uroporphyrin and coproporphyrin, is critical for the differential diagnosis of these conditions.[1][2] HPLC is the gold standard for the separation and quantification of these isomers due to its high resolution and sensitivity.[3][4] Reversed-phase HPLC with fluorimetric detection is the most commonly employed technique.[1][3]

Principles of Separation

The separation of porphyrin isomers by reversed-phase HPLC is primarily based on the number of carboxylic acid groups and their spatial arrangement. Porphyrins with more carboxylic acid groups are more polar and thus elute earlier from the nonpolar stationary phase. The subtle differences in the arrangement of these charged groups between type I and type III isomers allow for their separation.[5] Gradient elution is typically required to achieve adequate separation of the full range of porphyrins, from the highly polar uroporphyrins to the less polar protoporphyrins.[6][7]

Experimental Workflow

The general workflow for the analysis of porphyrin isomers in biological samples involves sample preparation, HPLC separation, and data analysis.

Porphyrin Isomer Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Urine, Feces, Plasma) Extraction Extraction/ Acidification Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorimetric Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Isomer Ratio Calculation & Report Quantification->Report

Figure 1: Experimental workflow for porphyrin isomer analysis by HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC separation of porphyrin isomers. Note that retention times and other parameters can vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 1: HPLC Operating Conditions

ParameterConditionReference
Column Reversed-phase C18 (e.g., Chromolith RP-18, Symmetry C18)[1][8]
Particle Size 3 µm, 5 µm[8][9]
Column Dimensions 3 cm x 4.6 mm, 250 mm x 4.8 mm[8][9]
Mobile Phase A Ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.015 M, pH 4 or 1.0 M, pH 5.16)[7][8]
Mobile Phase B Acetonitrile (B52724) or Methanol[7][8]
Elution Gradient[6][7]
Flow Rate 0.4 - 1.0 mL/min[7]
Temperature 30 °C[10][11]
Detection Fluorescence (Excitation: ~400 nm, Emission: ~620 nm)[8][12]
Injection Volume 25 - 100 µL[12][13]

Table 2: Performance Characteristics

ParameterValueReference
Run Time < 8 min (high-speed) to 50 min[1][9]
Detection Limit (Uroporphyrin) 75 fmol[9]
Detection Limit (Coproporphyrin) 45 fmol[9]
Lower Limit of Quantification (UCP I) 7 nmol/L[8]
Lower Limit of Quantification (UCP III) 10 nmol/L[8]
Recovery (Fecal & Plasma) Up to 89%[1]
Inter-day Precision (CV) < 5%[8]
Intra-day Precision (CV) < 5%[8]
Accuracy 95-99%[8]

Detailed Experimental Protocols

Protocol 1: Analysis of Porphyrins in Urine

This protocol is adapted from methods described for the routine analysis of urinary porphyrins.[10][11][13]

5.1.1. Materials

  • HPLC system with fluorescence detector

  • Reversed-phase C18 column

  • Ammonium acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Hydrochloric acid (HCl)

  • Calibrators and controls

  • Centrifuge

  • Vortex mixer

  • Amber reaction vials

5.1.2. Reagent Preparation

  • Mobile Phase A (Ammonium Acetate Buffer, 1.0 M, pH 5.16): Dissolve the appropriate amount of ammonium acetate in deionized water, adjust pH with acetic acid, and filter.

  • Mobile Phase B (10% Acetonitrile in Methanol): Mix 100 mL of acetonitrile with 900 mL of methanol.

  • Stabilization Solution (e.g., concentrated HCl): Use as provided in commercial kits or prepare as needed.

5.1.3. Sample Preparation

  • Collect a 24-hour urine sample, protecting it from light and keeping it cool.

  • For analysis, pipette 500 µL of urine, calibrator, or control into an amber reaction vial.[13]

  • Add 50 µL of stabilization reagent (to adjust pH below 2.5) and mix.[10][13]

  • If using an internal standard, add it at this stage.

  • Centrifuge the sample at 9000 x g for 10 minutes.[13]

  • Carefully collect the supernatant for injection into the HPLC system.

5.1.4. HPLC Method

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Set the fluorescence detector to an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 620 nm.[12]

  • Inject 25-100 µL of the prepared supernatant.[12][13]

  • Run a gradient elution program. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the less polar porphyrins.

  • Integrate the peaks corresponding to the different porphyrin isomers and quantify them using the calibrators.

Protocol 2: Analysis of Coproporphyrin Isomers I and III in Urine

This protocol is specifically for the quantification of coproporphyrin isomers I and III, which is important for the diagnosis of Dubin-Johnson syndrome.[8]

5.2.1. Materials

  • HPLC system with fluorescence detector

  • Symmetry® C18 column (5 µm, 4.8 mm x 250 mm) or equivalent

  • Acetonitrile (HPLC grade)

  • Acetate buffer (0.015 M, pH 4)

  • Calibrators for UCP I and UCP III

5.2.2. Reagent Preparation

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.015 M acetate buffer (pH 4). The exact ratio should be optimized for the specific column and system.

5.2.3. Sample Preparation

  • Follow the general urine sample preparation protocol described in 5.1.3.

5.2.4. HPLC Method

  • Equilibrate the Symmetry® C18 column.

  • Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 624 nm.[8]

  • Inject the prepared sample.

  • Perform the chromatographic separation using the acetonitrile/acetate buffer mobile phase.

  • Quantify the peaks for coproporphyrin I and III against the calibration curves. The validation range for this method was 10-400 nmol/L for UCP I and 30-560 nmol/L for UCP III.[8]

Porphyrin Metabolism Pathway and Isomer Formation

The differential diagnosis of porphyrias relies on understanding the heme biosynthesis pathway and identifying which porphyrin intermediates accumulate. The formation of type I and type III isomers is a key aspect of this pathway.

Porphyrin Metabolism and Isomer Formation cluster_pathway Heme Biosynthesis Pathway cluster_legend Legend Glycine_SuccinylCoA Glycine + Succinyl-CoA ALA δ-Aminolevulinic Acid (ALA) Glycine_SuccinylCoA->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALAD HMB Hydroxymethylbilane (B3061235) (HMB) PBG->HMB HMBS UroIII Uroporphyrinogen III HMB->UroIII UROS UroI Uroporphyrinogen I HMB->UroI Non-enzymatic CoproIII Coproporphyrinogen III UroIII->CoproIII UROD CoproI Coproporphyrinogen I UroI->CoproI UROD ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX CPOX ProtoIX_ox Protoporphyrin IX ProtoIX->ProtoIX_ox PPOX Heme Heme ProtoIX_ox->Heme FECH Enzymatic Enzymatic Pathway NonEnzymatic Non-enzymatic Isomer I Formation KeyEnzymes ALAS: ALA Synthase ALAD: ALA Dehydratase HMBS: HMB Synthase UROS: Uroporphyrinogen III Synthase UROD: Uroporphyrinogen Decarboxylase CPOX: Coproporphyrinogen Oxidase PPOX: Protoporphyrinogen Oxidase FECH: Ferrochelatase

Figure 2: Simplified porphyrin biosynthesis pathway showing the formation of type I and III isomers.

In healthy individuals, the enzyme uroporphyrinogen III synthase (UROS) converts hydroxymethylbilane (HMB) to uroporphyrinogen III, which is the precursor for heme.[14] A deficiency in UROS leads to the non-enzymatic cyclization of HMB to the symmetric, non-functional uroporphyrinogen I isomer.[15] Subsequent enzymatic steps can act on both isomer series, but only the type III isomers lead to the formation of heme. The relative abundance of type I and III isomers of uroporphyrin and coproporphyrin in biological fluids is therefore a powerful diagnostic marker.

Conclusion

The HPLC-based methods described in these application notes provide a robust and reliable approach for the separation and quantification of porphyrin isomers. These techniques are indispensable for the clinical diagnosis of porphyrias and are valuable tools for researchers and drug development professionals investigating heme metabolism and its perturbations. Adherence to detailed protocols and careful data analysis are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Fluorimetric Detection of Porphyrins in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins are a class of naturally fluorescent compounds that are precursors in the biosynthesis of heme. The accumulation of specific porphyrins in biological samples is a hallmark of a group of genetic disorders known as porphyrias.[1][2][3] The inherent fluorescence of porphyrins allows for their sensitive and specific detection in various biological matrices, making fluorimetry a valuable tool in clinical diagnostics and research.[2][4] This document provides detailed application notes and protocols for the fluorimetric detection of porphyrins in biological samples, intended for use by researchers, scientists, and drug development professionals.

Porphyrin tests are crucial for diagnosing and monitoring porphyrias.[3][5] These disorders can manifest with a wide range of symptoms, from cutaneous photosensitivity to severe neurological attacks.[2][3] Therefore, accurate and timely measurement of porphyrin levels is essential for correct diagnosis and management. The choice of biological sample and the specific porphyrins to be measured depend on the suspected type of porphyria.[5][6]

Principle of Fluorimetric Detection

Porphyrins are cyclic molecules that strongly absorb light in the violet region of the spectrum (around 400-415 nm), known as the Soret band, and emit light in the red region (typically between 550 and 700 nm).[2][7][8] This principle is harnessed in fluorimetric detection methods. When a biological sample containing porphyrins is excited with light of a specific wavelength, the porphyrins emit fluorescence at a characteristic longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the porphyrin in the sample, allowing for quantification. High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is considered the gold standard for the analysis of urinary porphyrins as it allows for the separation of different porphyrin isomers.[2][9][10]

Biological Samples for Porphyrin Analysis

The choice of biological sample is critical for the accurate diagnosis of different types of porphyrias. The main types of samples used are:

  • Urine: Used for the detection of water-soluble porphyrins like uroporphyrin and coproporphyrin, as well as the porphyrin precursor porphobilinogen (B132115) (PBG).[9][10] A spot urine sample is generally recommended for analysis.[11]

  • Feces: Important for identifying less water-soluble porphyrins such as protoporphyrin and coproporphyrin, helping to differentiate between certain types of porphyrias.[9]

  • Blood (Whole Blood, Plasma, and Erythrocytes): Plasma is analyzed for porphyrins in cases of suspected photosensitivity.[9] Erythrocyte porphyrins, particularly zinc protoporphyrin and free protoporphyrin, are measured to diagnose erythropoietic protoporphyria (EPP) and X-linked dominant protoporphyria.[2][12]

Data Presentation: Normal Reference Ranges

The following table summarizes the normal reference ranges for porphyrins in various biological samples. It is important to note that these values can vary slightly between laboratories depending on the specific methodology used.

Biological SamplePorphyrinNormal Reference Range
Blood (Total) Total Porphyrins0 to 1.0 mcg/dL (0 to 15 nmol/L)[13]
Coproporphyrin<2 mcg/dL (<30 nmol/L)[13]
Protoporphyrin16 to 60 mcg/dL (0.28 to 1.07 µmol/L)[13]
Uroporphyrin<2 mcg/dL (<2.4 nmol/L)[13]
Urine (Spot) Total Porphyrins< 35 nmol/mmol creatinine[2]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the accuracy of porphyrin analysis, as these compounds are light-sensitive.[6][11]

General Instructions:

  • All samples must be protected from light immediately after collection by wrapping the container in aluminum foil or using an opaque container.[6][11][14]

  • Samples should be refrigerated or frozen promptly after collection.[11]

Specific Sample Types:

  • Urine:

    • A random or spot urine sample is generally sufficient.[11]

    • For a 24-hour urine collection, 5 grams of sodium carbonate should be added to the collection container before starting to maintain alkaline pH. The container must be kept refrigerated and protected from light throughout the collection period.[11]

  • Feces:

    • A small, random stool sample is required.[5]

    • The sample should be collected in a clean, screw-top container and frozen if not analyzed immediately.[6][14]

  • Blood:

    • Whole blood for erythrocyte analysis should be collected in a heparin (green top) or EDTA (lavender top) tube.[11]

    • For plasma analysis, blood should be collected in a heparin tube, centrifuged, and the plasma separated and frozen in a light-protected tube.[11]

Protocol for Fluorimetric Screening of Plasma Porphyrins

This protocol is a simple, qualitative screening test for the presence of excess porphyrins in plasma, often used in cases of suspected cutaneous porphyrias.

Materials:

  • Patient plasma sample

  • Fluorescence spectrophotometer

  • Quartz cuvette

Procedure:

  • Dilute the plasma sample with buffered saline (e.g., 1:10 dilution).

  • Transfer the diluted sample to a quartz cuvette.

  • Place the cuvette in the fluorescence spectrophotometer.

  • Set the excitation wavelength to approximately 400-410 nm.

  • Scan the emission spectrum from 580 nm to 700 nm.[2]

  • Observe for a characteristic peak around 620-630 nm, which indicates the presence of porphyrins. The specific wavelength of the maximum emission peak can be indicative of certain porphyrias.[2]

Protocol for Quantitative Analysis of Erythrocyte Porphyrins

This protocol describes the measurement of total porphyrins in red blood cells.

Materials:

  • Whole blood sample (heparinized)

  • Saline solution (0.9%), cold

  • Centrifuge

  • Plastic vials

  • Fluorescence spectrophotometer

Procedure:

  • Transfer the whole blood sample to a graduated centrifuge tube.

  • Centrifuge at 2000 rpm for 10 minutes at 4°C.[12]

  • Record the volume of the packed red blood cells and the total volume.

  • Aspirate and discard the supernatant plasma and buffy coat.

  • Wash the packed erythrocytes twice by resuspending them in an equal volume of cold 0.9% saline, centrifuging for 5 minutes at 2000 rpm, and discarding the supernatant after each wash.[12]

  • After the final wash, resuspend the packed cells to the original total volume with 0.9% saline.

  • Transfer the washed erythrocyte suspension to a plastic vial and freeze until analysis.[12]

  • For analysis, the erythrocytes are lysed, and porphyrins are extracted using an appropriate solvent (e.g., acid-acetone).

  • The fluorescence of the extract is measured using a fluorescence spectrophotometer with excitation at ~405 nm and emission measured at the peak for protoporphyrin (~630 nm).[7]

  • The concentration is calculated by comparing the fluorescence intensity to that of a known standard.

Protocol for Fecal Porphyrin Extraction and Analysis

This protocol outlines a method for extracting and quantifying total porphyrins from a fecal sample.

Materials:

  • Fecal sample (25-50 mg)[2]

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

  • Centrifuge

  • Fluorescence spectrophotometer

Procedure:

  • Weigh approximately 25-50 mg of the fecal sample.

  • Add 1 mL of concentrated HCl to dissolve the organic matrix.[2]

  • Add 3 mL of diethyl ether to remove interfering substances like chlorophylls.[2]

  • Add 3 mL of water.[2]

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower aqueous acid phase, which contains the porphyrins.

  • Analyze the hydrochloric acid extract using a fluorescence spectrophotometer by scanning the emission between 580 nm and 700 nm with an excitation wavelength of around 400 nm. Alternatively, the extract can be injected into an HPLC system with fluorescence detection for separation and quantification of individual porphyrins.[2]

Visualizations

Experimental_Workflow_for_Plasma_Porphyrin_Screening cluster_sample_prep Sample Preparation cluster_analysis Fluorimetric Analysis start Collect Blood in Heparin Tube centrifuge Centrifuge start->centrifuge separate Separate Plasma centrifuge->separate dilute Dilute Plasma with Saline separate->dilute measure Measure Fluorescence (Ex: 400-410 nm, Em: 580-700 nm) dilute->measure interpret Interpret Results (Peak at ~620-630 nm) measure->interpret

Caption: Workflow for Plasma Porphyrin Screening.

Experimental_Workflow_for_Erythrocyte_Porphyrin_Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis collect Collect Whole Blood (Heparin or EDTA tube) centrifuge1 Centrifuge to Pellet RBCs collect->centrifuge1 wash1 Wash RBCs with Saline (x2) centrifuge1->wash1 resuspend Resuspend in Saline wash1->resuspend freeze Freeze until Analysis resuspend->freeze lyse Lyse Erythrocytes freeze->lyse extract Extract Porphyrins lyse->extract measure Fluorimetric Quantification (Ex: ~405 nm, Em: ~630 nm) extract->measure

Caption: Erythrocyte Porphyrin Analysis Workflow.

Logical_Relationship_of_Porphyrin_Testing cluster_urine Urine Analysis cluster_blood Blood Analysis cluster_feces Fecal Analysis symptoms Clinical Suspicion of Porphyria (Neurological or Cutaneous Symptoms) urine_screen Porphyrin Precursors (PBG, ALA) & Total Porphyrins symptoms->urine_screen plasma_screen Plasma Porphyrins symptoms->plasma_screen fecal_analysis Fecal Porphyrins urine_screen->fecal_analysis diagnosis Differential Diagnosis of Porphyria Type urine_screen->diagnosis rbc_analysis Erythrocyte Porphyrins plasma_screen->rbc_analysis rbc_analysis->diagnosis fecal_analysis->diagnosis

Caption: Diagnostic Approach to Porphyria Testing.

References

Application Notes and Protocols for Etioporphyrin I in Thin-Film Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Etioporphyrin I and its derivatives in the fabrication of thin-film optoelectronic devices. The following sections detail the applications, experimental protocols for device fabrication, and performance data of this compound-based organic solar cells, organic photodetectors, and gas sensors.

Introduction to this compound in Optoelectronics

This compound is a synthetic porphyrin that, along with its metal complexes, has emerged as a promising material for thin-film optoelectronic applications. Its stable molecular structure, high photoconductivity, and favorable photoluminescence properties make it a suitable candidate for the active layer in various devices.[1] Thin films of this compound are typically fabricated using thermal evaporation in a vacuum, which allows for the formation of uniform and well-controlled layers.[1][2] The performance of these devices is closely linked to the morphology and molecular packing within the thin film, which influences critical parameters such as charge carrier mobility.

Applications in Thin-Film Optoelectronic Devices

Organic Solar Cells (OSCs)

This compound and its metal complexes can function as the light-absorbing and electron-donating material in the active layer of organic solar cells. When integrated into a bulk heterojunction (BHJ) or planar heterojunction architecture, these materials can efficiently generate excitons upon light absorption, which then dissociate at the donor-acceptor interface to produce a photocurrent.

Organic Photodetectors (OPDs)

The high photoconductivity of this compound makes it an excellent candidate for the active layer in organic photodetectors. These devices can detect light across the visible spectrum and into the near-infrared, depending on the specific molecular structure and device architecture. This compound-based photodetectors have demonstrated high sensitivity and detectivity.[2]

Gas Sensors

Thin films of this compound and its metal complexes can be employed as the sensing layer in chemiresistive gas sensors. The interaction of gas molecules with the porphyrin film leads to a change in the material's electrical conductivity, which can be measured to detect the presence and concentration of the analyte gas. The selectivity and sensitivity of these sensors can be tuned by modifying the central metal atom of the porphyrin.

Experimental Protocols

Substrate Preparation (ITO-coated Glass)

A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrates is crucial for the fabrication of high-performance devices.

Protocol:

  • Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., 1% Hellmanex solution), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • After each sonication step, rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a stream of dry nitrogen gas.

  • Immediately before depositing the first thin film, treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.

Thin-Film Deposition of this compound by Thermal Evaporation

Thermal evaporation is a common technique for depositing uniform thin films of organic materials like this compound.

Protocol:

  • Place the cleaned ITO substrates in a substrate holder and load them into a high-vacuum thermal evaporation chamber.

  • Place high-purity this compound powder in a suitable evaporation source, such as a quartz crucible or a molybdenum boat.

  • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Heat the evaporation source to sublime the this compound. A sublimation temperature around 210°C can be used, but this should be optimized for the specific setup.

  • Deposit the this compound film onto the substrates at a controlled rate, typically between 0.1 and 1 Å/s, monitored by a quartz crystal microbalance.

  • The desired film thickness will vary depending on the device application but is typically in the range of 20-100 nm.

Fabrication of an Organic Solar Cell (Planar Heterojunction)

This protocol describes the fabrication of a simple planar heterojunction organic solar cell with the structure: ITO / Hole Transport Layer (HTL) / this compound / Electron Transport Layer (ETL) / Metal Cathode.

Workflow Diagram:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment HTL Deposition HTL Deposition UV-Ozone Treatment->HTL Deposition Transfer to Evaporator This compound Deposition This compound Deposition HTL Deposition->this compound Deposition ETL Deposition ETL Deposition This compound Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation

Organic Solar Cell Fabrication Workflow

Protocol:

  • Substrate Preparation: Prepare the ITO-coated glass substrates as described in Protocol 3.1.

  • Hole Transport Layer (HTL) Deposition: Deposit a thin layer (e.g., 30-40 nm) of a suitable HTL material, such as PEDOT:PSS (by spin coating) or MoO₃ (by thermal evaporation), onto the ITO surface.

  • This compound Deposition: Transfer the substrates to a thermal evaporator and deposit a 30-50 nm thick film of this compound as described in Protocol 3.2.

  • Electron Transport Layer (ETL) Deposition: Deposit a thin layer (e.g., 20-30 nm) of an ETL material, such as C₆₀ or Bathocuproine (BCP), by thermal evaporation.

  • Cathode Deposition: Without breaking vacuum, deposit a metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric degradation.

Fabrication of an Organic Photodetector

This protocol outlines the fabrication of a simple photodetector with the structure: ITO / this compound / Al.

Protocol:

  • Substrate Preparation: Prepare the ITO-coated glass substrates as described in Protocol 3.1.

  • This compound Deposition: Deposit a 50-100 nm thick film of this compound onto the ITO substrate by thermal evaporation (Protocol 3.2).

  • Electrode Deposition: Deposit a top electrode of Aluminum (e.g., 100 nm) by thermal evaporation through a shadow mask.

Fabrication of a Chemiresistive Gas Sensor

This protocol describes the fabrication of a simple two-probe gas sensor.

Protocol:

  • Substrate and Electrode Fabrication: Start with a suitable insulating substrate (e.g., glass or Si/SiO₂). Fabricate two parallel metal electrodes (e.g., Gold) on the substrate using photolithography and lift-off or by thermal evaporation through a shadow mask. The distance between the electrodes defines the sensing channel.

  • This compound Deposition: Deposit a thin film (e.g., 20-50 nm) of this compound over the electrodes by thermal evaporation (Protocol 3.2). The film should bridge the gap between the two electrodes.

  • Device Mounting: Mount the fabricated sensor onto a suitable chip carrier and make electrical connections to the electrodes.

Data Presentation

The performance of optoelectronic devices based on porphyrins can vary significantly depending on the specific porphyrin derivative, device architecture, and fabrication conditions. The following tables summarize typical performance parameters for porphyrin-based devices. Note that data specifically for this compound is limited in the literature, and these values are representative of the broader class of porphyrin-based devices.

Table 1: Performance of Porphyrin-Based Organic Solar Cells

Porphyrin DerivativeDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Zinc PorphyrinDSSC0.7212.4706.25
Porphyrin PolymerBHJ1.01--9.16[3]
Porphyrin Small MoleculeBHJ0.7816.7661.88.08

Table 2: Performance of Porphyrin-Based Organic Photodetectors

Porphyrin DerivativeWavelength (nm)Responsivity (A/W)Detectivity (Jones)
InCl-Etioporphyrin-I--1 x 10¹²[2]
Dimeric Porphyrin8500.335.73 x 10¹³[4]
Porphyrin-based-3.583.02 x 10¹⁰[5]

Table 3: Performance of Porphyrin-Based Gas Sensors

Porphyrin DerivativeAnalyteLimit of DetectionResponse/Recovery Time
MetalloporphyrinsNO₂Low ppm range-
Porphyrin-MOFOxygen0.015-1 Pa-

Signaling Pathways and Mechanisms

Organic Solar Cell: Energy Level Diagram

The operation of an organic solar cell is governed by the relative energy levels of the donor and acceptor materials. Upon photoexcitation, an exciton (B1674681) is formed in the donor (this compound). For efficient charge separation, the Lowest Unoccupied Molecular Orbital (LUMO) of the donor must be higher than the LUMO of the acceptor, and the Highest Occupied Molecular Orbital (HOMO) of the donor must be lower than the HOMO of the acceptor.

G cluster_0 Energy Levels Vacuum Level Vacuum Level LUMO_D LUMO (Donor) HOMO_D HOMO (Donor) Anode Anode HOMO_D->Anode Hole Collection LUMO_A LUMO (Acceptor) Cathode Cathode LUMO_A->Cathode Electron Collection HOMO_A HOMO (Acceptor) Photon hv Exciton Exciton->LUMO_A Electron Transfer G Gas Molecule Gas Molecule Porphyrin Film Porphyrin Film Gas Molecule->Porphyrin Film Adsorption Charge Transfer Charge Transfer Porphyrin Film->Charge Transfer Interaction Conductivity Change Conductivity Change Charge Transfer->Conductivity Change Sensor Response Sensor Response Conductivity Change->Sensor Response

References

Application Notes and Protocols for the Metalation of Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metalation of Etioporphyrin I and its applications in various scientific fields. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate research and development.

Introduction to this compound and its Metal Complexes

This compound is a naturally occurring porphyrin that serves as a versatile platform for the synthesis of metalloporphyrins. The insertion of a metal ion into the porphyrin core dramatically alters its photophysical, catalytic, and redox properties, leading to a wide range of applications. These applications include roles as phosphorescent probes for oxygen sensing, catalysts for oxidation reactions, and photosensitizers in photodynamic therapy (PDT). The specific properties of the resulting metalloetioporphyrin are largely determined by the nature of the central metal ion.

Key Applications and Properties of Metallated this compound

The diverse applications of metallated this compound stem from the unique characteristics conferred by the incorporated metal ion.

Oxygen Sensing

Certain metalloporphyrins, particularly those containing platinum(II) or palladium(II), exhibit strong phosphorescence at room temperature. This phosphorescence is efficiently quenched by molecular oxygen, making them excellent probes for oxygen concentration measurements. The quenching process follows the Stern-Volmer relationship, allowing for quantitative analysis. Iridium(III) complexes of porphyrins are also utilized for oxygen sensing due to their bright, long-lived phosphorescence.

Catalysis

Metalloetioporphyrins, especially those with copper(II) and iron(III), can act as catalysts in various oxidation reactions. They can mimic the function of heme-containing enzymes like cytochrome P450, facilitating the oxidation of organic substrates. The catalytic efficiency is influenced by the central metal, the porphyrin substituents, and the reaction conditions.

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is excited by light of a specific wavelength to produce reactive oxygen species (ROS), primarily singlet oxygen, which induces cell death in cancerous tissues. Metalloporphyrins, including zinc(II) derivatives, are explored as photosensitizers due to their ability to generate singlet oxygen upon illumination. The efficiency of singlet oxygen generation is a critical parameter for PDT efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for various metallated this compound and related porphyrin complexes, providing a basis for comparison and selection for specific applications.

Table 1: Photophysical Properties of Selected Metalloetioporphyrins and Analogs

Metal Complexλmax (Soret Band, nm)Emission λmax (nm)Phosphorescence Lifetime (τ0, μs) in N2Application
Ni(II)-Etioporphyrin I392--General Research
Ir(III)-Octaethylporphyrin~400~650> 45Oxygen Sensing
Pt(II)-OctaethylporphyrinNot specified~646Not specifiedOxygen Sensing
Zn(II)-Porphyrins (general)~420-430~580-650 (fluorescence)-Photosensitization

Table 2: Catalytic Activity of a Copper Porphyrin Complex

CatalystSubstrateOxidantProductConversion (%)
Copper(II) Porphyrin2,3,6-trimethylphenolH2O22,3,5-trimethylbenzoquinoneVaries with reaction time

Note: Specific turnover frequencies for Cu(II)-Etioporphyrin I were not available in the searched literature, but copper porphyrins are known to be effective catalysts.

Table 3: Singlet Oxygen Quantum Yields for Porphyrin-Based Photosensitizers

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)
Protoporphyrin IX0.77
Talaporfin sodium0.53
Lipidated Protoporphyrin IX0.87

Note: While specific data for this compound complexes in PDT are limited, these values for related porphyrins indicate the potential for significant singlet oxygen generation.

Experimental Protocols

Detailed methodologies for the synthesis of various metalloetioporphyrins are provided below.

Protocol 1: Synthesis of Copper(II) Etioporphyrinate (Cu-EtioP)

Objective: To synthesize Copper(II) Etioporphyrinate from this compound and a copper salt.

Materials:

  • This compound (free base)

  • Copper(II) acetate (B1210297)

  • Dichloromethane (CH2Cl2)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Chromatography column (e.g., silica (B1680970) gel)

Procedure:

  • Dissolve 12 mg of this compound in 20 mL of CH2Cl2 in a round-bottom flask.

  • In a separate beaker, dissolve 7 mg of copper(II) acetate in 15 mL of ethanol.

  • Add the copper(II) acetate solution to the this compound solution.

  • Stir the resulting mixture at 40 °C for 30 minutes. The color of the solution should change, indicating the progress of the metalation.

  • Remove the solvents using a rotary evaporator.

  • Dissolve the solid residue in a minimal amount of CH2Cl2.

  • Purify the product by column chromatography to remove any unreacted this compound.

  • Collect the fraction containing the Copper(II) Etioporphyrinate and evaporate the solvent to obtain the final product. The reported yield for this procedure is approximately 96%[1].

Protocol 2: General Synthesis of Zinc(II) this compound (Zn-EtioP)

Objective: To synthesize Zinc(II) this compound. This protocol is adapted from a general method for zinc porphyrin synthesis.

Materials:

  • This compound

  • Zinc(II) acetate dihydrate (Zn(OAc)2·2H2O)

  • Chloroform (B151607) (CHCl3)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Dissolve this compound in chloroform in a round-bottom flask.

  • In a separate flask, dissolve a molar excess of Zinc(II) acetate dihydrate in methanol.

  • Add the zinc acetate solution to the porphyrin solution.

  • Reflux the mixture for approximately 2 hours. The color of the solution should change from purple to red, indicating the formation of the zinc porphyrin.

  • Monitor the reaction by observing the disappearance of the free base porphyrin's characteristic fluorescence or by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Wash the solid residue repeatedly with water to remove excess zinc acetate.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Protocol 3: General Synthesis of Nickel(II) this compound (Ni-EtioP)

Objective: To synthesize Nickel(II) this compound. This protocol is based on a general procedure for nickel porphyrin synthesis.

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add a molar excess of Nickel(II) chloride hexahydrate to the solution.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

  • Once the reaction is complete, cool the mixture.

  • Precipitate the product by adding water.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Dry the product in a vacuum oven. Further purification can be achieved by chromatography.

Protocol 4: General Synthesis of Iron(III) this compound Chloride (Fe(EtioP)Cl)

Objective: To synthesize Iron(III) this compound Chloride. This protocol is adapted from a general one-pot synthesis method for iron porphyrins.

Materials:

  • This compound

  • Iron(II) chloride tetrahydrate (FeCl2·4H2O) or anhydrous Iron(III) chloride (FeCl3)

  • Propionic acid

  • Glacial acetic acid

  • m-Nitrotoluene (optional, as part of a mixed solvent system)

  • Air (as an oxidant)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent system, such as a mixture of propionic acid and glacial acetic acid.

  • Add a molar excess of an iron salt (e.g., FeCl2·4H2O or FeCl3).

  • Heat the mixture to reflux for approximately 2 hours in the presence of air, which acts as the oxidant to form the Fe(III) complex.

  • Monitor the reaction by UV-Vis spectroscopy until the characteristic spectrum of the iron porphyrin is observed.

  • Cool the reaction mixture and precipitate the product by adding a non-solvent like water or by removing the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by chromatography on silica gel.

Visualized Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key processes involving metallated this compound.

Experimental_Workflow_for_Metalloetioporphyrin_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Etioporphyrin_I This compound Reaction Metalation Reaction (Heating/Reflux) Etioporphyrin_I->Reaction Metal_Salt Metal Salt (e.g., Cu(OAc)₂, Zn(OAc)₂, NiCl₂, FeCl₃) Metal_Salt->Reaction Solvent Solvent (e.g., CH₂Cl₂, DMF) Solvent->Reaction Crude_Product Crude Metallo- etioporphyrin Reaction->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Metallo- etioporphyrin Chromatography->Pure_Product UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis NMR NMR Spectroscopy Pure_Product->NMR Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec

General workflow for synthesis and characterization.

Oxygen_Sensing_Mechanism M_EtioP M-EtioP (S₀) M_EtioP_S1 M-EtioP (S₁) M_EtioP->M_EtioP_S1 Light (hν) M_EtioP_T1 M-EtioP (T₁) M_EtioP_S1->M_EtioP_T1 Intersystem Crossing (ISC) M_EtioP_T1->M_EtioP Phosphorescence O2_singlet ¹O₂ (Singlet State) M_EtioP_T1->O2_singlet Energy Transfer (Quenching) O2_ground ³O₂ (Ground State)

Phosphorescence quenching by oxygen for sensing.

Catalytic_Oxidation_Cycle Catalyst Fe(III)-EtioP Active_Species High-Valent Iron-Oxo [Fe(IV)=O]-EtioP⁺˙ Catalyst->Active_Species Oxidant Activation Active_Species->Catalyst Substrate Oxidation Product Product (ROH) Substrate Substrate (RH) Substrate->Product Oxygen Transfer Oxidant Oxidant (e.g., H₂O₂) Oxidant->Active_Species Oxidant_spent Spent Oxidant (e.g., H₂O)

Catalytic cycle for substrate oxidation.

Photodynamic_Therapy_Pathway PS_S0 Photosensitizer (S₀) (e.g., Zn-EtioP) PS_S1 Excited Singlet State (S₁) PS_S0->PS_S1 Light (hν) PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing ROS Reactive Oxygen Species (¹O₂) PS_T1->ROS Energy Transfer O2_ground Molecular Oxygen (³O₂) Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis

Mechanism of photodynamic therapy.

References

Application Notes and Protocols for Singlet Oxygen Generation by Etioporphyrin I Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the generation of singlet oxygen by Etioporphyrin I and its metal complexes, substances of significant interest in photodynamic therapy (PDT) and other photosensitization applications. This document includes quantitative data on singlet oxygen quantum yields, detailed experimental protocols for synthesis and analysis, and diagrams illustrating the underlying mechanisms and workflows.

Introduction

This compound, a symmetrically substituted porphyrin, and its metallic derivatives are potent photosensitizers. Upon excitation with light of an appropriate wavelength, these molecules can efficiently transfer energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). This property is the cornerstone of their application in PDT, where the cytotoxic singlet oxygen is used to destroy cancer cells. The efficiency of this process, quantified by the singlet oxygen quantum yield (ΦΔ), is highly dependent on the central metal ion coordinated within the porphyrin macrocycle.

Data Presentation

The singlet oxygen quantum yields (ΦΔ) of this compound and its complexes are crucial for evaluating their potential as photosensitizers. While data for a comprehensive range of this compound complexes is not extensively available in the literature, the following table summarizes known values and includes data from structurally similar β-pyrrole substituted porphyrins, such as Hematoporphyrin IX dimethyl ester (HPDME), which can serve as a reasonable proxy for comparative purposes.

CompoundCentral MetalSinglet Oxygen Quantum Yield (ΦΔ)SolventReference
In(III)Cl-etioporphyrin-IIn(III)0.81Toluene[1]
This compound (Free Base)None (2H)~0.60DMF[2]
Zn(II)-Etioporphyrin IZn(II)~0.40DMF[2]
Pd(II)-Etioporphyrin IPd(II)~0.34DMF[2]
Pt(II)-Etioporphyrin IPt(II)~0.24DMF[2]

*Note: Values are for Hematoporphyrin IX dimethyl ester (HPDME), a structurally similar porphyrin, and are used here as an approximation for this compound complexes.

Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by this compound complexes is a photophysical process that can be described by the Jablonski diagram. The process is predominantly a Type II photosensitization mechanism.

Jablonski cluster_porphyrin Photosensitizer States cluster_oxygen Oxygen States S0 Ground State (S₀) This compound Complex S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Triplet Oxygen)

Mechanism of Type II photosensitization.

Upon absorption of a photon, the this compound complex is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of cytotoxic singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of symmetrically substituted porphyrins.

Materials:

  • 3,4-Diethylpyrrole (B103146)

  • Paraformaldehyde

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Toluene

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-diethylpyrrole and paraformaldehyde in anhydrous DCM.

  • Slowly add a catalytic amount of TFA to the solution while stirring at room temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed, add DDQ to the reaction mixture to oxidize the porphyrinogen (B1241876) intermediate to the porphyrin.

  • Continue stirring for several hours until the oxidation is complete (indicated by a color change to deep purple and confirmed by UV-Vis spectroscopy).

  • Neutralize the reaction mixture with a small amount of TEA.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/toluene gradient as the eluent.

  • Collect the purple fractions containing this compound and evaporate the solvent to obtain the pure product.

Protocol 2: General Procedure for Metallation of this compound

This protocol provides a general method for the insertion of various metal ions into the this compound macrocycle.

Materials:

  • This compound

  • Metal salt (e.g., Zinc(II) acetate (B1210297), Palladium(II) chloride, Platinum(II) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform/Methanol mixture)

  • Sodium acetate (optional, as a buffer)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., DMF) in a round-bottom flask.

  • Add an excess of the desired metal salt (typically 5-10 equivalents). For less reactive salts, a buffer such as sodium acetate can be added.

  • Heat the reaction mixture to reflux and monitor the progress of the metallation by UV-Vis spectroscopy. A shift in the Soret and Q-bands indicates the formation of the metalloporphyrin.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water to remove excess metal salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the metallated this compound complex.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the relative method for determining ΦΔ using a chemical trap, 1,3-diphenylisobenzofuran (B146845) (DPBF), and a reference photosensitizer with a known ΦΔ.

Materials:

  • This compound complex (sample)

  • Reference photosensitizer (e.g., meso-Tetraphenylporphyrin (TPP), ΦΔ ≈ 0.65 in toluene)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometer-grade solvent (e.g., Toluene, DMF)

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the sample and the reference photosensitizer with matched absorbance at the excitation wavelength.

  • Prepare a stock solution of DPBF in the same solvent.

  • In a cuvette, mix the photosensitizer solution (sample or reference) with the DPBF solution. The final concentration of DPBF should result in an absorbance of ~1 at its absorption maximum (~415 nm).

  • Irradiate the solution with the light source while monitoring the decrease in the absorbance of DPBF at its maximum wavelength at regular time intervals.

  • Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

  • Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the slopes of the ln(A) vs. time plots for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (which are equal if the absorbances are matched at the excitation wavelength).

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of this compound complexes as singlet oxygen generators.

Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation A Synthesis of This compound B Metallation with various metal salts A->B C Purification (Chromatography) B->C D Spectroscopic Analysis (UV-Vis, NMR, MS) C->D E Singlet Oxygen Quantum Yield Measurement D->E F Cellular Uptake Studies D->F G In Vitro Phototoxicity Assays (PDT) E->G F->G

Workflow for evaluating this compound complexes.

Conclusion

This compound and its metal complexes are versatile photosensitizers with tunable properties for singlet oxygen generation. The choice of the central metal ion is a key determinant of their photosensitizing efficiency. The protocols and data presented in these application notes provide a valuable resource for researchers working on the development of new photosensitizers for photodynamic therapy and other related fields. Careful synthesis, purification, and characterization are essential for obtaining reliable and reproducible results in the evaluation of these promising compounds.

References

Application Notes: Etioporphyrin I as a Biomarker in Petroleum Maturation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Overview

Petroporphyrins are complex organic molecules found in crude oils, bitumens, and source rocks, which are derived from the chlorophylls (B1240455) of algae and photosynthetic bacteria, and to a lesser extent, the heme from other organisms.[1][2] These molecules, particularly etioporphyrins and deoxophylloerythroetioporphyrins (DPEP), serve as powerful biomarkers to assess the thermal maturity of petroleum. During the process of petroleum formation (catagenesis), the geologically unstable DPEP-type porphyrins, which retain a five-membered exocyclic ring from their chlorophyll (B73375) precursors, are thermally converted to the more stable ETIO-type porphyrins.[1] Etioporphyrin I is a prominent member of this stable class.

The relative abundance of DPEP to ETIO-type porphyrins is a sensitive indicator of the thermal stress a source rock or crude oil has undergone.[1] A high DPEP/ETIO ratio signifies low thermal maturity, whereas a low ratio indicates that the petroleum has experienced more significant heating. This relationship is particularly useful for assessing maturity levels within the oil generation window, typically corresponding to vitrinite reflectance (%Ro) values from approximately 0.3 to 0.8.[1] Beyond this range, porphyrins are often thermally destroyed.[1]

Geochemical Transformation Pathway

The formation of etioporphyrins is a multi-step process beginning with the deposition of biological organic matter in sediments. The primary precursor to the most abundant petroporphyrins is chlorophyll. Through diagenesis (low-temperature alteration), chlorophyll loses its central magnesium atom and phytyl tail to form intermediates, eventually leading to the formation of DPEP. As the source rock is buried deeper and subjected to increased temperature and pressure (catagenesis), the isocyclic ring of the DPEP molecule is cleaved, resulting in the formation of the more thermally stable etioporphyrin structure.

Geochemical Transformation Pathway of Porphyrins cluster_0 Biological Precursors cluster_1 Diagenesis (Shallow Burial, Low Temperature) cluster_2 Catagenesis (Deep Burial, High Temperature) Chlorophyll Chlorophyll (in Algae/Bacteria) Intermediates Early Intermediates (e.g., Pheophytin) Chlorophyll->Intermediates Defunctionalization (Loss of Mg, Phytyl tail) DPEP DPEP (Deoxophylloerythroetioporphyrin) Intermediates->DPEP Further Alteration ETIO This compound (and other ETIO-series) DPEP->ETIO Thermal Cleavage of Isocyclic Ring

Caption: Geochemical pathway from chlorophyll to etioporphyrin.

Quantitative Data Presentation

The ratio of DPEP to ETIO porphyrins provides a quantitative measure of thermal maturity. The most commonly used parameter is the Porphyrin Maturity Index (PMI), calculated as the ratio of the total abundance of ETIO-type porphyrins to the sum of DPEP and ETIO-type porphyrins [ETIO / (DPEP + ETIO)]. A less common but also used ratio is simply DPEP/ETIO. As maturity increases, the PMI increases (conversely, the DPEP/ETIO ratio decreases). These ratios show a strong correlation with other maturity indicators like vitrinite reflectance (%Ro).

Table 1: Correlation of Porphyrin Ratios with Vitrinite Reflectance (%Ro)

Sample IDFormationVitrinite Reflectance (%Ro)DPEP/(DPEP+ETIO) RatioMaturity Level
SR-01Kimmeridge Clay0.400.80Immature
SR-02Monterey0.550.65Early Mature
OIL-ALa Luna0.600.50Peak Oil Generation
OIL-BBakken0.750.25Late Mature
SR-03Eagle Ford0.85< 0.10Post Mature

Note: Data are representative examples compiled from principles described in the literature.[1] The DPEP/(DPEP+ETIO) ratio generally ranges from 0.8 in immature oils to near zero in mature oils.[1]

Experimental Workflows and Protocols

Accurate determination of porphyrin maturity parameters requires a systematic workflow involving extraction, separation, identification, and quantification.

Experimental Workflow for Petroporphyrin Analysis Overall Experimental Workflow cluster_detection Identification & Quantification Sample Sample (Crude Oil or Source Rock Extract) Extract Solvent Extraction & Demetallation (optional) Sample->Extract Cleanup Column Chromatography (Silica/Alumina Cleanup) Extract->Cleanup HPLC HPLC Separation (DPEP vs. ETIO series) Cleanup->HPLC UVVis UV-Vis Spectroscopy HPLC->UVVis Separated Fractions to Detectors MS Mass Spectrometry HPLC->MS Separated Fractions to Detectors Analysis Data Analysis & Ratio Calculation UVVis->Analysis MS->Analysis

Caption: Workflow for porphyrin analysis in geological samples.

Protocol 1: Porphyrin Extraction from Crude Oil/Source Rock

This protocol describes a general method for isolating a porphyrin-rich fraction.

  • Sample Preparation:

    • For Crude Oil: Weigh approximately 1-5 g of crude oil into a flask.

    • For Source Rock: Pulverize the rock sample. Perform a Soxhlet extraction on ~50 g of the powdered rock using a mixture of dichloromethane (B109758) and methanol (B129727) (9:1 v/v) for 24-48 hours to obtain the total solvent extract.

  • Asphaltene Precipitation:

    • Dissolve the crude oil or dried rock extract in a minimal amount of dichloromethane.

    • Add n-hexane (40 volumes per volume of sample/solvent) to precipitate the asphaltenes, which contain the bulk of the porphyrins.

    • Stir for several hours, then let it stand overnight.

    • Filter the mixture to collect the precipitated asphaltenes.

  • Initial Chromatographic Cleanup:

    • Prepare a chromatography column with activated silica (B1680970) gel or alumina.

    • Dissolve the collected asphaltenes in toluene (B28343) and load the solution onto the column.

    • Elute with solvents of increasing polarity (e.g., starting with hexane, then toluene, then dichloromethane/methanol mixtures).

    • Collect fractions and monitor for the characteristic pink/red color of porphyrins and analyze using a UV-Vis spectrophotometer for the Soret band peak (~400 nm).

    • Combine the porphyrin-rich fractions and evaporate the solvent.

Protocol 2: HPLC Separation of DPEP and this compound

High-Performance Liquid Chromatography (HPLC) is used to separate the DPEP and ETIO porphyrin series.[3]

  • Sample and System Preparation:

    • Dissolve the purified porphyrin extract from Protocol 1 in the initial mobile phase solvent (e.g., a hexane/toluene mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Use a normal-phase HPLC system equipped with a silica column.

  • HPLC Conditions:

    • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: n-hexane.

    • Mobile Phase B: Toluene or a mixture like toluene/dichloromethane.

    • Gradient: Start with a high percentage of Mobile Phase A, and run a gradient to increase the percentage of Mobile Phase B to elute the more polar porphyrins. A typical gradient might run from 5% to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set to monitor the Soret band at 400 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the ETIO and DPEP series based on their retention times (ETIO-type porphyrins, being less polar, typically elute earlier than DPEP-type).

    • Integrate the peak areas for all ETIO and DPEP homologs.

    • Calculate the DPEP/(DPEP+ETIO) ratio by summing the areas of the respective peak series.

Protocol 3: Mass Spectrometry for Porphyrin Identification

Mass spectrometry (MS) is essential for confirming the identity of porphyrin series and determining their carbon number distributions.[4][5]

  • Ionization Method:

    • Use a soft ionization technique to avoid fragmentation of the porphyrin macrocycle.

    • Electrospray Ionization (ESI): Suitable for HPLC-MS coupling. Samples are introduced in a solvent stream.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Excellent for direct analysis of purified fractions, providing high sensitivity.[1]

  • Mass Spectrometer Parameters (Example using a Q-TOF instrument):

    • Mode: Positive ion mode.

    • Mass Range: Scan from m/z 300 to 800 to cover the expected mass range of C26-C36 porphyrin homologs.

    • Source Temperature: 150-200 °C.

    • Capillary Voltage: 3.5-4.5 kV.

    • Data Acquisition: Acquire full scan data to identify the homologous series of both Ni- and VO-porphyrins (vanadyl porphyrins are also common).

  • Data Analysis:

    • Identify the molecular ion peaks for the ETIO and DPEP homologous series. Each series will appear as a distribution of peaks separated by 14 Da (corresponding to a -CH2- group).

    • Confirm identities based on accurate mass measurements and comparison to known petroporphyrin masses.

Logical Relationships in Maturity Assessment

The application of this compound analysis in petroleum maturation studies is based on a clear set of logical relationships between geological processes and geochemical data.

Logical Relationships in Porphyrin Maturity Assessment cluster_condition Geological Condition cluster_data Geochemical Data cluster_interp Geological Interpretation Low_Stress Low Thermal Stress (Shallow Burial) High_Ratio High DPEP/(DPEP+ETIO) Ratio (e.g., > 0.7) Low_Stress->High_Ratio causes High_Stress High Thermal Stress (Deep Burial) Low_Ratio Low DPEP/(DPEP+ETIO) Ratio (e.g., < 0.3) High_Stress->Low_Ratio causes Immature Immature / Early Mature Source Rock High_Ratio->Immature indicates Mature Peak to Late Mature Source Rock Low_Ratio->Mature indicates

Caption: Logic of using porphyrin ratios for maturity assessment.

References

Application of Etioporphyrin I in Biomimetic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etioporphyrin I is a synthetically accessible porphyrin that serves as a valuable building block in the development of biomimetic systems. Its stable, planar macrocyclic structure, analogous to the core of naturally occurring porphyrins like heme and chlorophyll, allows for the coordination of various metal ions. This property, combined with its inherent photophysical characteristics, makes this compound and its metallo-derivatives highly versatile for mimicking biological processes. These biomimetic applications are particularly relevant in drug development, especially in photodynamic therapy (PDT), and in the design of artificial enzymes for catalysis.

This document provides detailed application notes and experimental protocols for the use of this compound in two key biomimetic systems: as a photosensitizer in photodynamic therapy and as a catalyst in biomimetic oxidation reactions.

Application 1: Photosensitizer in Photodynamic Therapy (PDT)

Porphyrins are a well-established class of photosensitizers in PDT, a non-invasive therapeutic modality for various cancers and other diseases.[1][2][3] The principle of PDT involves the systemic or topical administration of a photosensitizer, which preferentially accumulates in target tissues.[2] Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cell death through apoptosis or necrosis.[1][4]

This compound, particularly when complexed with metal ions, can exhibit favorable photophysical properties for PDT, such as strong absorption in the visible region and efficient generation of singlet oxygen.[5]

Quantitative Data: Photophysical Properties of an this compound Derivative

The photophysical properties of this compound can be tuned by the central metal ion. The following table summarizes the key photophysical parameters for an Indium(III) Chloride-Etioporphyrin I complex, demonstrating its potential as a photosensitizer.

ParameterValueConditionsReference
Phosphorescence Quantum Yield 10.2%77 K in toluene/diethyl ether (1:2)[5]
Phosphorescence Lifetime 17 ms77 K in toluene/diethyl ether (1:2)[5]
Singlet Oxygen Generation Quantum Yield 81%298 K in toluene[5]
Signaling Pathway: PDT-Induced Apoptosis

Photodynamic therapy initiated by porphyrin-based photosensitizers can trigger apoptosis through various signaling cascades. A common pathway involves the generation of ROS, which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade. The diagram below illustrates a probable signaling pathway for this compound-mediated PDT, based on known mechanisms for similar photosensitizers.

PDT_Apoptosis_Pathway cluster_0 Cellular Environment Etioporphyrin_I This compound (Photosensitizer) Light Light Activation ROS Reactive Oxygen Species (ROS) Light->ROS O₂ to ¹O₂ Mitochondrion Mitochondrion ROS->Mitochondrion induces damage Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 (activated) Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 (activated) Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Probable PDT-induced apoptosis pathway mediated by this compound.

Experimental Protocol: In Vitro Photodynamic Therapy

This protocol describes a general procedure for evaluating the photocytotoxicity of an this compound derivative against a cancer cell line in vitro.

Materials:

  • This compound derivative (e.g., a metallo-etioporphyrin)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Light source with a specific wavelength corresponding to the absorption peak of the this compound derivative

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a culture medium (final DMSO concentration should be <0.5%).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the this compound derivative. Include a control group with a medium containing the solvent only.

    • Incubate the plates in the dark for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.

  • Light Irradiation:

    • After incubation, wash the cells twice with 100 µL of PBS to remove the extracellular photosensitizer.

    • Add 100 µL of fresh, complete culture medium to each well.

    • Irradiate the plates with the light source at a specific wavelength and light dose (J/cm²). Keep a set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation:

    • Return the plates to the incubator and incubate for 24-48 hours.

  • Assessment of Cell Viability:

    • After the post-irradiation incubation, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth).

Experimental Workflow: In Vitro PDT

The following diagram outlines the key steps in an in vitro photodynamic therapy experiment.

In_Vitro_PDT_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation_24h ps_incubation Photosensitizer Incubation (this compound derivative) incubation_24h->ps_incubation wash Wash with PBS (2x) ps_incubation->wash irradiation Light Irradiation (Specific wavelength) wash->irradiation dark_control Dark Control (No irradiation) wash->dark_control post_incubation 24-48h Incubation irradiation->post_incubation dark_control->post_incubation viability_assay Cell Viability Assay (e.g., MTT) post_incubation->viability_assay data_analysis Data Analysis (IC50 calculation) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro photodynamic therapy experiment.

Application 2: Catalyst in Biomimetic Oxidation Reactions

Metalloporphyrins are excellent biomimetic catalysts, particularly for oxidation reactions, mimicking the function of heme-containing enzymes like cytochrome P450.[4][6] These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. Artificial metalloporphyrin-based catalysts, including those derived from this compound, can facilitate the oxidation of a wide range of organic substrates under mild conditions.[2]

The catalytic activity is highly dependent on the central metal ion and the peripheral substituents on the porphyrin ring. These catalysts can be employed in both homogeneous and heterogeneous systems.

Quantitative Data: Biomimetic Catalysis

Due to the wide range of possible substrates and reaction conditions, quantitative data such as turnover numbers (TON) and turnover frequencies (TOF) are highly specific to the particular catalytic system. For a hypothetical this compound-based catalyst, these values would need to be determined experimentally. The table below provides a template for presenting such data.

SubstrateOxidantCatalystTONTOF (s⁻¹)Major Product(s)
CyclohexaneH₂O₂[Fe(EtioP)Cl]TBDTBDCyclohexanol, Cyclohexanone
StyrenePhIO[Mn(EtioP)Cl]TBDTBDStyrene oxide, Benzaldehyde
ThioanisoleH₂O₂[Ru(EtioP)(CO)]TBDTBDMethyl phenyl sulfoxide
TBD: To be determined experimentally.
Logical Relationship: Biomimetic Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the oxidation of a substrate by a metalloporphyrin catalyst, which involves the formation of a high-valent metal-oxo species.

Catalytic_Cycle M_P M(III)P M_P_O [M(III)P(O)]+ M_P->M_P_O + Oxidant (XO) M_O_P [M(V)P=O] or [M(IV)P•+=O] M_P_O->M_O_P - X M_O_P->M_P + Substrate (S) - Product (SO)

Caption: General catalytic cycle for metalloporphyrin-mediated oxidation.

Experimental Protocol: Biomimetic Oxidation of an Alkene

This protocol provides a general method for the catalytic epoxidation of an alkene, such as styrene, using a metallo-Etioporphyrin I complex as the catalyst.

Materials:

  • Metallo-Etioporphyrin I catalyst (e.g., [Mn(EtioP)Cl])

  • Alkene substrate (e.g., styrene)

  • Oxidant (e.g., iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂))

  • Solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the metallo-Etioporphyrin I catalyst in the chosen solvent.

    • Add the alkene substrate and the internal standard to the solution.

    • Stir the mixture at room temperature.

  • Initiation of Reaction:

    • Add the oxidant to the reaction mixture in small portions over a period of time to avoid catalyst degradation.

    • Monitor the reaction progress by taking aliquots at regular intervals.

  • Reaction Monitoring and Analysis:

    • Quench the reaction in the aliquots by adding a small amount of a reducing agent (e.g., triphenylphosphine) if necessary.

    • Analyze the aliquots by GC-FID to determine the consumption of the substrate and the formation of the product(s).

    • Quantify the amounts of substrate and product by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Calculate the conversion of the substrate and the yield of the product(s).

    • Determine the turnover number (TON = moles of product / moles of catalyst) and, if reaction times are recorded, the turnover frequency (TOF = TON / time).

Experimental Workflow: Biomimetic Catalysis

The following diagram illustrates the workflow for a typical biomimetic oxidation experiment.

Biomimetic_Catalysis_Workflow start Start prepare_catalyst Prepare Catalyst Solution (Metallo-Etioporphyrin I) start->prepare_catalyst add_reactants Add Substrate and Internal Standard prepare_catalyst->add_reactants initiate_reaction Add Oxidant (Initiate Reaction) add_reactants->initiate_reaction monitor_reaction Monitor Reaction (Take aliquots over time) initiate_reaction->monitor_reaction gc_analysis GC Analysis of Aliquots monitor_reaction->gc_analysis data_analysis Data Analysis (Conversion, Yield, TON, TOF) gc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for a biomimetic oxidation catalysis experiment.

Conclusion

This compound is a versatile platform for the development of biomimetic systems with significant applications in both medicine and chemistry. As a photosensitizer, its derivatives show promise for photodynamic therapy, and as a ligand for metal ions, it can form the basis of highly efficient biomimetic catalysts. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and expand the applications of this valuable porphyrin. Further research into the synthesis of novel this compound derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to new and improved biomimetic technologies.

References

Application Notes and Protocols for the Quantitative Analysis of Etioporphyrin I in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Etioporphyrin I in various geological matrices, including sediments, crude oils, and source rocks. Etioporphyrins are a class of geoporphyrins, which are molecular fossils derived from the chlorophylls (B1240455) of photosynthetic organisms and hemes from various organisms. Their quantification provides valuable information for petroleum exploration, paleoenvironmental reconstruction, and in understanding biogeochemical cycles. While not directly related to drug development, the analytical techniques described herein are foundational in trace-level quantification of organic molecules, a critical skill in pharmaceutical research.

Introduction

This compound is a fully dealkylated and saturated porphyrin that is one of the end members of the diagenetic alteration of chlorophyll (B73375) and heme. It is a thermally stable biomarker often found in geologically mature samples. The quantitative analysis of this compound, typically as its nickel (Ni) or vanadyl (VO) complexes, is crucial for assessing the thermal maturity, depositional environment, and origin of organic matter in geological samples.

This guide outlines three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • UV-Visible (UV-Vis) Spectrophotometry

Data Presentation

The concentration of this compound in geological samples can vary significantly depending on the sample type, organic richness, and thermal maturity. The following table provides representative concentrations of metalloporphyrins in marine sediments to illustrate typical values encountered.

Geological Sample TypePorphyrin TypeConcentration Range (ng/g)Analytical MethodReference
Marine SedimentsVO-Porphyrins5.1 - 240.3HPLC-DAD[1]
Marine SedimentsNi-PorphyrinsTwo orders of magnitude below VO-PorphyrinsHPLC-DAD[1]

Note: The provided concentrations are for total vanadyl and nickel porphyrins. The relative abundance of this compound within these fractions can be determined chromatographically.

Experimental Protocols

Sample Preparation: Extraction of Porphyrins from Geological Samples

A robust extraction method is critical for the quantitative recovery of porphyrins from the complex geological matrix. Soxhlet extraction is a widely used and effective technique.

Materials:

  • Geological sample (sediment, crushed source rock, or crude oil adsorbed onto a carrier)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758) (DCM), analytical grade

  • Methanol, analytical grade

  • Soxhlet extraction apparatus (thimble, extractor, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Protocol:

  • Sample Preparation:

    • For solid samples (sediments, source rocks), dry the sample at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried sample to a fine powder (<100 mesh) to increase the surface area for extraction.

    • For crude oil samples, it may be necessary to first deasphalt the oil to concentrate the porphyrins.

  • Soxhlet Thimble Packing:

    • Place a plug of glass wool at the bottom of a cellulose (B213188) extraction thimble.

    • Accurately weigh 10-20 g of the powdered geological sample and mix it with an equal amount of anhydrous sodium sulfate.

    • Transfer the mixture into the extraction thimble and top with another plug of glass wool.

  • Soxhlet Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Fill a round-bottom flask with a 9:1 (v/v) mixture of dichloromethane and methanol. Add a few boiling chips.

    • Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water.

    • Heat the solvent in the round-bottom flask using a heating mantle to initiate reflux.

    • Allow the extraction to proceed for 24-72 hours, ensuring a consistent siphoning rate.

  • Concentration of the Extract:

    • After extraction, allow the apparatus to cool down.

    • Remove the round-bottom flask containing the extract.

    • Concentrate the extract to near dryness using a rotary evaporator at a low temperature (e.g., 30-40°C).

    • The resulting total lipid extract (TLE) contains the porphyrins and is ready for further cleanup and analysis.

Method 1: Quantitative Analysis by HPLC-UV

This method is suitable for the quantification of porphyrins in extracts with relatively high concentrations.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, and column oven.

  • UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Water, HPLC grade

  • This compound standard

Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of this compound standard in dichloromethane (e.g., 100 µg/mL).

    • Perform serial dilutions to create a series of calibration standards ranging from approximately 0.1 to 20 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile/Water (90:10, v/v)

    • Mobile Phase B: Methanol/Dichloromethane (50:50, v/v)

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar porphyrins.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

    • Detection: Monitor the absorbance at the Soret band maximum for porphyrins, which is typically around 400 nm.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

    • Dissolve a known mass of the dried sample extract in a known volume of dichloromethane.

    • Inject the sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample by using the calibration curve.

Method 2: Quantitative Analysis by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for samples with low concentrations of this compound.[2]

Instrumentation:

  • Liquid Chromatograph (LC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • This compound standard

  • Isotopically labeled this compound internal standard (optional, but recommended for highest accuracy).

Protocol:

  • Preparation of Standards and Samples:

    • Prepare calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 1 to 1000 ng/mL).

    • If using an internal standard, spike a known amount into each standard and sample solution.

    • Dissolve a known mass of the dried sample extract in a known volume of a suitable solvent (e.g., methanol/dichloromethane).

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from other components.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

    • Ionization Mode: Positive ESI or APCI

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its metallated forms (Ni-Etioporphyrin, VO-Etioporphyrin) need to be determined by infusing the standard into the mass spectrometer.

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the sample extracts.

    • Integrate the peak area of the specific MRM transition for this compound.

    • Calculate the concentration in the sample using the calibration curve.

Method 3: Quantitative Analysis by UV-Vis Spectrophotometry

This method is a simpler, faster, but less specific approach suitable for screening or for samples where this compound is the dominant porphyrin.[3][4]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Dichloromethane or Toluene, spectroscopic grade

  • This compound standard

Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of this compound standard in dichloromethane.

    • Create a series of calibration standards.

  • Measurement:

    • Measure the absorbance of each standard at the Soret band maximum (around 400 nm).

    • Generate a calibration curve of absorbance versus concentration, which should follow the Beer-Lambert law.

  • Sample Analysis:

    • Dissolve a known mass of the sample extract in a known volume of dichloromethane.

    • Measure the absorbance of the sample solution at the Soret band maximum.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Note on Specificity: This method assumes that the absorbance at the Soret band is primarily due to this compound. The presence of other porphyrins or interfering compounds can lead to overestimation.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in geological samples.

workflow sample Geological Sample (Sediment, Crude Oil, Source Rock) preparation Sample Preparation (Drying, Grinding) sample->preparation extraction Soxhlet Extraction (DCM/Methanol) preparation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration tle Total Lipid Extract (TLE) concentration->tle hplc HPLC-UV Analysis tle->hplc High Concentration lcms LC-MS/MS Analysis tle->lcms Low Concentration uvvis UV-Vis Analysis tle->uvvis Screening data Data Analysis and Quantification hplc->data lcms->data uvvis->data result This compound Concentration data->result logic start Porphyrin Extract concentration_check Assess Concentration and Complexity start->concentration_check high_conc High Concentration Low Complexity concentration_check->high_conc High low_conc Low Concentration High Complexity concentration_check->low_conc Low screening Screening/High Throughput concentration_check->screening Screening hplc HPLC-UV high_conc->hplc lcms LC-MS/MS low_conc->lcms uvvis UV-Vis Spectrophotometry screening->uvvis result Quantitative Result uvvis->result hplc->result lcms->result

References

Troubleshooting & Optimization

Technical Support Center: Etioporphyrin I Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Etioporphyrin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Synthesis Issues

Problem Potential Cause Suggested Solution
Low Porphyrin Yield Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can hinder the reaction.Systematically optimize reaction parameters. For instance, in acid-catalyzed condensations, the concentration of the acid catalyst is critical.
Side Reactions: Polymerization of pyrrole (B145914) precursors is a common side reaction that reduces the yield of the desired porphyrin.[1]Use high-dilution conditions, as in the Lindsey synthesis, to favor intramolecular cyclization over intermolecular polymerization.[2]
Inefficient Oxidation: The porphyrinogen (B1241876) intermediate must be efficiently oxidized to the final porphyrin. Incomplete oxidation will result in a lower yield.Ensure adequate aeration (if using air as the oxidant) or use a stoichiometric amount of a chemical oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[3]
Presence of Multiple Isomers "Type Isomer Problem": The condensation of unsymmetrical pyrroles can lead to a statistical mixture of four isomers (this compound, II, III, and IV).[4][5][6]Employ a stepwise synthesis strategy, such as a [2+2] condensation of dipyrromethanes, to control the regiochemistry and favor the formation of the desired isomer.[3]
Formation of Tar-like Byproducts High Reaction Temperature: Methods like the Adler-Longo synthesis, which use high temperatures, are prone to producing tar-like byproducts, complicating purification.[1][2]Consider using a lower-temperature method like the Lindsey synthesis. If using a high-temperature method, carefully control the temperature and reaction time to minimize byproduct formation.

Purification Issues

Problem Potential Cause Suggested Solution
Poor Separation of Isomers by Column Chromatography Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the isomers, which have very similar polarities.Use a non-polar stationary phase like silica (B1680970) gel and a carefully selected non-polar solvent system. A common starting point is a mixture of dichloromethane (B109758) and hexane. Gradient elution, slowly increasing the polarity, may be necessary.
Column Overloading: Applying too much crude product to the column will lead to broad bands and poor separation.Use an appropriate amount of crude material for the column size. As a rule of thumb, use a 1:100 ratio of crude product to silica gel by weight.
Difficulty in Crystallizing this compound Inappropriate Solvent System: The solubility of the porphyrin in the chosen solvent may be too high or too low for crystallization to occur.Perform a solvent screen to find a suitable solvent or solvent/anti-solvent system. A good crystallization solvent will dissolve the porphyrin when hot but have low solubility when cold. Vapor diffusion with a solvent/anti-solvent system (e.g., chloroform/methanol) can be effective.
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.Ensure the material is sufficiently pure before attempting crystallization. It may be necessary to perform a preliminary purification by column chromatography.
Co-elution of Impurities in HPLC Suboptimal Mobile Phase: The mobile phase composition may not be adequate to resolve the target compound from closely eluting impurities.Optimize the mobile phase composition, including the organic modifier, pH, and any additives. A gradient elution is often required for complex mixtures.[7][8]
Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity.Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) to find the best separation.

Frequently Asked Questions (FAQs)

Q1: What is the "type isomer problem" in this compound synthesis?

A1: The "type isomer problem" arises from the self-condensation of a pyrrole precursor that has two different substituents at the β-positions (in the case of etioporphyrin, ethyl and methyl groups). This can result in the formation of four different constitutional isomers: this compound, II, III, and IV, which differ in the arrangement of these substituents around the porphyrin core.[4][5][6] Separating these isomers is a significant challenge due to their very similar physical and chemical properties.

Q2: Which synthesis method is best to avoid the "type isomer problem"?

A2: To synthesize a specific isomer like this compound with high selectivity, a stepwise or rational synthesis approach is recommended over a one-pot condensation. The MacDonald [2+2] condensation method, which involves the synthesis of two different dipyrromethane precursors followed by their condensation, allows for greater control over the final arrangement of substituents and can be used to selectively synthesize this compound.[2]

Q3: What are the most common methods for purifying crude this compound?

A3: The most common purification methods are:

  • Column Chromatography: Typically using silica gel as the stationary phase and a non-polar eluent system like dichloromethane/hexane. This is often the first step to remove major impurities and to partially separate the isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a gradient mobile phase (e.g., methanol/water or acetonitrile/water with a buffer) is a powerful technique for the analytical and preparative separation of porphyrin isomers.[9][10][11][12]

  • Crystallization: This can be a highly effective final purification step to obtain high-purity this compound. It often involves slow evaporation or vapor diffusion from a suitable solvent system.[13] Fractional crystallization can sometimes be used to enrich one isomer over others.[14]

Q4: How can I monitor the progress of my purification?

A4: UV-Vis spectroscopy is an excellent tool for monitoring the purification of porphyrins. This compound has a characteristic strong absorption band called the Soret band around 400 nm and weaker Q-bands in the 500-650 nm region.[15][16][17][18] You can collect fractions from your chromatography column and measure their UV-Vis spectra to identify the fractions containing the porphyrin. The purity of the fractions can be assessed by the shape of the spectrum and the ratio of the Soret band to the Q-bands. Thin-layer chromatography (TLC) is also a quick and easy way to monitor the separation during column chromatography.

Q5: What are some common impurities I might encounter, and how can I identify them?

A5: Common impurities include:

  • Unreacted starting materials: These can often be removed by simple washing or column chromatography.

  • Linear polypyrrolic oligomers: These are common byproducts of porphyrin synthesis and can be removed by chromatography.

  • Other porphyrin isomers: As discussed, these are the most challenging "impurities" to remove.

  • Oxidized or degraded porphyrin species: These may form if the porphyrin is exposed to strong light or harsh chemical conditions.

Identification of impurities is typically done using a combination of chromatographic (TLC, HPLC) and spectroscopic techniques. 1H and 13C NMR spectroscopy are powerful tools for identifying the structure of impurities if they can be isolated in sufficient quantity.[19][20][21][22]

Experimental Protocols

A detailed experimental protocol for a common synthesis of meso-substituted porphyrins is provided below. While this is a general method, the principles can be adapted for the synthesis of this compound by using the appropriate pyrrole precursors.

Lindsey Synthesis of Meso-Substituted Porphyrins (Two-Step, One-Flask) [2]

This method generally provides higher yields and is compatible with a wider range of aldehydes compared to the Adler-Longo method.

Materials:

  • Pyrrole

  • Aldehyde (e.g., benzaldehyde (B42025) for tetraphenylporphyrin)

  • Dry Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Condensation:

    • In a flask protected from light, dissolve the aldehyde (1 equivalent) and pyrrole (1 equivalent) in dry dichloromethane (DCM) to a final concentration of approximately 10 mM.

    • Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).

    • Continue stirring at room temperature in the dark for the recommended time (can range from 1 to 24 hours, depending on the reactants). Monitor the reaction by UV-Vis spectroscopy for the appearance of the porphyrinogen intermediate (typically a broad absorption around 500 nm).

  • Oxidation:

    • Add a solution of DDQ (0.75 equivalents) in DCM to the reaction mixture.

    • Remove the inert atmosphere and stir the solution open to the air for an additional 1-3 hours. The color of the solution should change to the characteristic deep purple of the porphyrin.

  • Work-up and Purification:

    • Neutralize the reaction mixture by adding a few drops of triethylamine.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexane.

    • Collect the purple fractions containing the porphyrin and combine them.

    • Remove the solvent to yield the purified porphyrin. Further purification can be achieved by crystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Pyrrole Pyrrole Precursor Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidation (e.g., DDQ, Air) Porphyrinogen->Oxidation Crude_Porphyrin Crude this compound (Isomer Mixture) Oxidation->Crude_Porphyrin Column_Chromatography Column Chromatography Crude_Porphyrin->Column_Chromatography Partially_Pure Partially Purified Isomers Column_Chromatography->Partially_Pure HPLC Preparative HPLC Partially_Pure->HPLC Crystallization Crystallization Partially_Pure->Crystallization Pure_Etioporphyrin_I Pure this compound HPLC->Pure_Etioporphyrin_I Crystallization->Pure_Etioporphyrin_I

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_check Synthesis Troubleshooting cluster_purification_check Purification Troubleshooting Start Low Yield or Purity Issue Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Isomers Isomer Mixture Confirmed? Check_Conditions->Check_Isomers Conditions OK Check_Chroma Optimize Column Chromatography? Check_Conditions->Check_Chroma Optimize Check_Byproducts Significant Byproducts (e.g., Tar)? Check_Isomers->Check_Byproducts Yes Check_Isomers->Check_Chroma No Check_Byproducts->Check_Chroma Yes Check_Byproducts->Check_Chroma No Check_HPLC Optimize HPLC Method? Check_Chroma->Check_HPLC Separation Still Poor End Successful Synthesis and Purification Check_Chroma->End Pure Fractions Check_Crystallization Optimize Crystallization Solvents? Check_HPLC->Check_Crystallization Impure Fractions Check_HPLC->End Pure Fractions Check_Crystallization->End Pure Product

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

Overcoming the type isomer problem in Etioporphyrin I synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the type isomer problem during the synthesis of Etioporphyrin I.

Frequently Asked Questions (FAQs)

Q1: What is the "type isomer problem" in this compound synthesis?

A: The "type isomer problem" arises from the statistical nature of the condensation reaction when synthesizing etioporphyrins from monopyrrole precursors. Etioporphyrin has four methyl and four ethyl groups on its periphery. A random condensation of a pyrrole (B145914) unit bearing one methyl and one ethyl group can lead to four different constitutional isomers, designated as this compound, II, III, and IV. The challenge lies in selectively synthesizing the desired this compound isomer while minimizing the formation of the other three.[1][2]

Q2: How can I selectively synthesize this compound and avoid the formation of other isomers?

A: To avoid the statistical mixture of isomers, a rational, stepwise approach is necessary. The most effective strategy is a [2+2] condensation method.[3] This involves the synthesis of a dipyrromethane precursor with a defined substitution pattern, which is then condensed to form the porphyrin macrocycle. This directed synthesis significantly reduces the formation of unwanted isomers.

Q3: What are the key precursors for the selective synthesis of this compound?

A: The key precursors for a controlled synthesis of this compound are appropriately substituted dipyrromethanes. Specifically, you would need a 3,3'-diethyl-4,4'-dimethyl-5,5'-dicarboxydipyrromethane and a 5,5'-diformyl-3,3'-diethyl-4,4'-dimethyldipyrromethane. The condensation of these two specific dipyrromethane units ensures the correct arrangement of the ethyl and methyl substituents to yield this compound.

Q4: What is "scrambling" in the context of porphyrin synthesis and how can I prevent it?

A: "Scrambling" refers to the acid-catalyzed fragmentation and recombination of dipyrromethane intermediates during the condensation reaction.[4][5][6][7] This leads to a statistical mixture of porphyrin isomers, undermining the purpose of a stepwise synthesis. To prevent scrambling:

  • Use mild acid catalysts: Strong acids can promote the fragmentation of dipyrromethanes. Catalysts like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) are commonly used.[3]

  • Control reaction temperature and time: Lower temperatures and shorter reaction times can minimize scrambling.

  • Use high dilution conditions: This can favor intramolecular cyclization over intermolecular scrambling reactions.

Q5: How can I separate the different Etioporphyrin isomers if a mixture is formed?

A: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating porphyrin isomers.[8][9][10] A reversed-phase C18 column with a gradient elution system is typically used. The mobile phase often consists of a mixture of methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate. The separation is based on the subtle differences in polarity and shape of the isomers.

Q6: How can I identify the different Etioporphyrin isomers using Nuclear Magnetic Resonance (NMR) spectroscopy?

A: ¹H NMR spectroscopy is a powerful tool for identifying porphyrin isomers. The chemical shifts of the meso-protons and the β-pyrrolic protons are particularly informative. Due to the different substitution patterns, each isomer will have a unique set of signals in the NMR spectrum. For instance, the symmetry of this compound results in a simpler spectrum compared to the less symmetrical isomers. Comparing the obtained spectrum with literature data for each isomer allows for unambiguous identification.[11][12][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Porphyrin Yield 1. Incomplete condensation of dipyrromethane precursors.- Ensure high purity of dipyrromethane precursors. - Optimize the concentration of the acid catalyst (e.g., TFA). - Increase the reaction time, but monitor for decomposition.
2. Inefficient oxidation of the porphyrinogen (B1241876) intermediate.- Use an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or bubbling air through the solution.[3][14] - Ensure complete conversion by TLC monitoring before workup.
3. Formation of side products, such as linear oligomers or tar-like byproducts.[15]- Use high-dilution conditions for the condensation step. - Purify the dipyrromethane precursors carefully to remove any residual acid or impurities.
Formation of a Mixture of Isomers (Scrambling) 1. Use of a strong acid catalyst or high catalyst concentration.[4][5][7]- Switch to a milder acid catalyst (e.g., TFA, p-TsOH). - Perform a catalyst concentration screen to find the optimal loading.
2. High reaction temperature.- Conduct the condensation at room temperature or below.
3. Prolonged reaction time in the presence of acid.- Monitor the reaction closely by TLC or UV-Vis spectroscopy and quench the reaction as soon as the porphyrinogen formation is complete.
Difficulty in Purifying the Product 1. Presence of closely related isomers.- Utilize a high-resolution HPLC system with a suitable reversed-phase column for separation.[8][9][10] - Optimize the gradient elution program for better resolution.
2. Contamination with oligomeric byproducts.- Perform a preliminary purification by column chromatography on silica (B1680970) gel or alumina (B75360) to remove the bulk of the polymeric material.
3. The porphyrin product is insoluble.- Choose an appropriate solvent system for purification. Porphyrins are often soluble in chlorinated solvents like dichloromethane (B109758) or chloroform.

Experimental Protocols

Protocol 1: Synthesis of 3,3'-Diethyl-4,4'-dimethyl-5,5'-dicarboxydipyrromethane

This protocol describes the synthesis of a key dipyrromethane precursor for this compound.

  • Preparation of the Starting Pyrrole: Synthesize 2-carbethoxy-3-ethyl-4-methylpyrrole using standard literature procedures.

  • Saponification: Hydrolyze the ester groups of the pyrrole by refluxing with an excess of potassium hydroxide (B78521) in an alcoholic solution.

  • Dimerization: Acidify the solution to precipitate the pyrrole-2-carboxylic acid. Heat the isolated carboxylic acid in a suitable solvent to induce decarboxylation and dimerization to the dipyrromethane.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure dipyrromethane dicarboxylic acid.

Protocol 2: MacDonald [2+2] Condensation for this compound

This protocol outlines the final condensation step to form the porphyrin macrocycle.[3]

  • Reactant Preparation: In a flask protected from light, dissolve equimolar amounts of 3,3'-diethyl-4,4'-dimethyl-5,5'-dicarboxydipyrromethane and 5,5'-diformyl-3,3'-diethyl-4,4'-dimethyldipyrromethane in a suitable solvent such as a mixture of dichloromethane and methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrobromic acid or p-toluenesulfonic acid, to the solution.

  • Reaction: Stir the reaction mixture at room temperature in the dark. Monitor the progress of the reaction by observing the appearance of the characteristic Soret band of the porphyrin using UV-Vis spectroscopy.

  • Oxidation: Once the condensation is complete, add an oxidizing agent like DDQ or bubble air through the solution to convert the porphyrinogen to the porphyrin.

  • Purification: Neutralize the reaction mixture and purify the crude product by column chromatography on silica gel or alumina, followed by recrystallization.

Protocol 3: HPLC Separation of Etioporphyrin Isomers

This protocol provides a general method for the analytical separation of etioporphyrin isomers.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the Soret band maximum (around 400 nm).

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_porphyrin Porphyrin Synthesis cluster_analysis Analysis & Purification pyrrole Substituted Pyrrole dipyrromethane Dipyrromethane Precursors pyrrole->dipyrromethane Dimerization condensation [2+2] Condensation dipyrromethane->condensation oxidation Oxidation condensation->oxidation porphyrin This compound oxidation->porphyrin hplc HPLC Separation porphyrin->hplc Purification nmr NMR Identification hplc->nmr Characterization pure_etioporphyrin_I Pure this compound nmr->pure_etioporphyrin_I

Caption: Experimental workflow for the selective synthesis of this compound.

isomer_formation cluster_pathways Condensation Pathways cluster_products Products monopyrrole Unsymmetrical Pyrrole Precursor random_condensation Random Condensation monopyrrole->random_condensation stepwise_synthesis Stepwise Synthesis ([2+2] Condensation) monopyrrole->stepwise_synthesis isomer_mixture Mixture of Isomers (I, II, III, IV) random_condensation->isomer_mixture etioporphyrin_I This compound (Selective Product) stepwise_synthesis->etioporphyrin_I

Caption: Logical relationship between synthetic pathways and product outcomes.

References

Improving the photostability of Etioporphyrin I solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the photostability of Etioporphyrin I solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the photostability of your this compound solutions.

Issue Potential Cause Recommended Solution
Rapid degradation of this compound solution upon light exposure. High singlet oxygen generation.1. Solvent Selection: Use solvents with lower oxygen solubility or those known to quench singlet oxygen. Consider deoxygenating your solvent by purging with nitrogen or argon before dissolving the this compound. 2. Scavengers: Add singlet oxygen scavengers such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or sodium azide (B81097) (NaN₃). Caution: Ensure scavenger compatibility with your experimental system. 3. Reduce Light Exposure: Minimize exposure to ambient and experimental light sources. Use amber vials or wrap containers in aluminum foil.
Inconsistent results between experiments. 1. Solvent Purity: Impurities in the solvent can act as photosensitizers or quenchers. 2. Variable Light Conditions: Inconsistent light intensity or spectral output from the light source. 3. Oxygen Concentration: Fluctuations in dissolved oxygen levels.1. Use High-Purity Solvents: Always use HPLC or spectroscopic grade solvents. 2. Standardize Light Source: Calibrate your light source and ensure consistent distance and orientation of the sample. Use a radiometer or lux meter to monitor light intensity. 3. Control Oxygen Levels: Deoxygenate solvents consistently or ensure saturation with air/oxygen if required by the experimental design.
Precipitation of this compound during the experiment. 1. Poor Solubility: The chosen solvent may not be optimal for the concentration of this compound used. 2. Photodegradation Products: Insoluble degradation products may be forming and precipitating.1. Optimize Solvent System: Test a range of solvents or solvent mixtures to improve solubility. Dichloromethane is a common solvent for etioporphyrins. 2. Filter Solution: If precipitation is observed after light exposure, filter the solution through a 0.22 µm syringe filter before analysis to remove insoluble degradation products.
Unexpected shifts in the absorption spectrum. 1. Aggregation: this compound molecules may be forming aggregates in solution. 2. Protonation/Deprotonation: Changes in the pH of the solution. 3. Complexation: Interaction with metal ions present as impurities in the solvent or glassware.1. Use Disaggregating Agents: For aqueous solutions, consider the addition of surfactants like sodium dodecyl sulfate (B86663) (SDS). 2. Buffer the Solution: If working in a protic solvent, use a suitable buffer to maintain a constant pH. 3. Use High-Purity Reagents and Glassware: Use high-purity solvents and acid-wash glassware to remove trace metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism of photodegradation for most porphyrins, including likely this compound, is photooxidation mediated by singlet oxygen. Upon light absorption, the porphyrin is excited to a triplet state, which can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then attack the porphyrin macrocycle, leading to its degradation. The singlet oxygen generation quantum yield for an Indium(III) chloride complex of Etioporphyrin-I in toluene (B28343) has been reported to be as high as 81%, indicating a high potential for this degradation pathway.[1][2]

Q2: How does the choice of solvent affect the photostability of this compound?

A2: The solvent can significantly impact photostability through several factors:

  • Oxygen Solubility: Solvents with higher oxygen solubility will promote singlet oxygen formation and thus accelerate photodegradation.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the porphyrin's excited states and the efficiency of intersystem crossing to the triplet state.[3]

  • Solvent Viscosity: Higher viscosity can slow down diffusion-controlled processes, potentially reducing the rate of photooxidation.[4]

  • Solvent Reactivity: Some solvents can directly participate in photochemical reactions or act as quenchers of excited states or singlet oxygen.

Q3: Are there any chemical additives that can improve the photostability of this compound solutions?

A3: Yes, several types of additives can enhance photostability:

  • Singlet Oxygen Quenchers: As mentioned in the troubleshooting guide, compounds like sodium azide and 1,3-diphenylisobenzofuran (DPBF) can deactivate singlet oxygen.

  • Antioxidants: Antioxidants such as ascorbic acid or Trolox can intercept reactive oxygen species and reduce photodegradation.

  • Complexing Agents: Incorporating this compound into larger structures like metal-organic frameworks (MOFs) has been shown to significantly enhance the photostability of other porphyrins by rigidifying their structure and preventing aggregation.[5]

Q4: How should I store my this compound solutions to minimize degradation?

A4: To minimize degradation during storage, this compound solutions should be:

  • Protected from light: Store in amber vials or wrap the container in aluminum foil.

  • Stored at low temperatures: Refrigeration or freezing can slow down degradation processes.

  • Stored under an inert atmosphere: Purging the solution with nitrogen or argon before sealing can reduce the amount of dissolved oxygen available for photooxidation.

Quantitative Data Summary

The following table summarizes key photophysical and photostability parameters for this compound and related compounds. Data for this compound is limited, and values for similar porphyrins are provided for comparison.

Parameter This compound Derivative Value Solvent Conditions Reference
Singlet Oxygen Quantum Yield (ΦΔ) In(III)Cl-Etioporphyrin-I0.81TolueneRoom Temperature (298 K)[1][2]
Fluorescence Quantum Yield (ΦF) Zn-Etioporphyrin0.033BenzeneRoom Temperature[6]
Photobleaching Quantum Yield (Φpb) Hematoporphyrin4.7 x 10⁻⁵pH 7.4 Phosphate BufferAir[5]
Photobleaching Quantum Yield (Φpb) Uroporphyrin I2.8 x 10⁻⁵pH 7.4 Phosphate BufferAir[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Photostability in Different Solvents

This protocol outlines a method to compare the photostability of this compound in various solvents.

1. Materials:

  • This compound
  • HPLC or spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol)
  • Amber glass vials
  • Calibrated light source (e.g., solar simulator or a lamp with a defined spectral output)
  • UV-Vis spectrophotometer
  • Stir plate and stir bars

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane).
  • Prepare fresh solutions of this compound at a concentration of approximately 10 µM in each of the test solvents. Ensure the initial absorbance at the Soret band maximum is between 0.8 and 1.2.
  • For each solvent, prepare a "dark control" sample by wrapping a vial containing the solution in aluminum foil.
  • Place the unwrapped vials and the dark controls under the light source. A stir bar can be added to each vial to ensure homogeneity.
  • At defined time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each solution and measure its UV-Vis absorption spectrum.
  • Monitor the decrease in the absorbance of the Soret band over time.
  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will give the pseudo-first-order rate constant for photodegradation.[7][8]

3. Data Analysis:

  • Compare the degradation rate constants in different solvents to determine the relative photostability.
  • Analyze the absorption spectra for the appearance of new peaks, which may indicate the formation of specific photoproducts.

Protocol 2: Assessing the Effect of a Stabilizer on this compound Photostability

This protocol describes how to test the effectiveness of a stabilizer (e.g., a singlet oxygen quencher).

1. Materials:

  • This compound
  • Chosen solvent
  • Stabilizer (e.g., Sodium Azide)
  • Amber glass vials
  • Calibrated light source
  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare a solution of this compound in the chosen solvent as described in Protocol 1.
  • Prepare a second solution with the same concentration of this compound, but also containing the stabilizer at a desired concentration (e.g., 10 mM Sodium Azide).
  • Prepare dark controls for both the stabilized and unstabilized solutions.
  • Expose the samples to the light source as described in Protocol 1.
  • Measure the UV-Vis absorption spectra at regular time intervals.

3. Data Analysis:

  • Calculate the photodegradation rate constants for both the stabilized and unstabilized solutions.
  • A significant decrease in the rate constant in the presence of the stabilizer indicates its effectiveness in improving photostability.

Visualizations

Caption: Photodegradation pathway of this compound via singlet oxygen generation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Data Acquisition & Analysis prep_solution Prepare this compound Solution expose_light Expose to Calibrated Light Source prep_solution->expose_light prep_control Prepare Dark Control prep_control->expose_light prep_stabilized Prepare Stabilized Solution (optional) prep_stabilized->expose_light measure_uvvis Measure UV-Vis Spectra at Time Intervals expose_light->measure_uvvis plot_data Plot ln(Absorbance) vs. Time measure_uvvis->plot_data calc_rate Calculate Degradation Rate Constant plot_data->calc_rate

Caption: Workflow for evaluating the photostability of this compound solutions.

Troubleshooting_Logic start Rapid Degradation Observed? check_solvent Check Solvent Purity & Deoxygenation start->check_solvent Yes success Photostability Improved start->success No check_light Verify Light Source Calibration check_solvent->check_light add_scavenger Add Singlet Oxygen Scavenger check_light->add_scavenger retest Retest Experiment add_scavenger->retest retest->success Yes fail Issue Persists - Further Investigation Needed retest->fail No

Caption: Troubleshooting logic for rapid degradation of this compound.

References

Technical Support Center: Optimizing the Fluorescence Quantum Yield of Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing the fluorescence quantum yield of Etioporphyrin I.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence quantum yield for this compound?

A1: The fluorescence quantum yield (Φf) of this compound is highly dependent on its environment, including the solvent, pH, concentration, and the presence of quenchers. For free-base Etioporphyrin in benzene, a quantum yield of approximately 0.09 has been reported[1]. For a metallated complex, In(III)Cl-Etioporphyrin-I, the fluorescence quantum yield in toluene (B28343) is significantly lower, around 0.01, with the majority of excited states deactivating through intersystem crossing to the triplet state[2][3][4]. It is crucial to measure the quantum yield under your specific experimental conditions.

Q2: What are the main factors that can reduce the fluorescence quantum yield of this compound?

A2: Several factors can lead to a lower than expected fluorescence quantum yield. These include:

  • Aggregation: Porphyrins, including this compound, have a strong tendency to form non-fluorescent or weakly fluorescent aggregates, especially in aqueous solutions or at high concentrations[5].

  • Quenching: The fluorescence can be quenched by various molecules, most notably dissolved molecular oxygen[6][7]. Other quenchers can include heavy atoms, electron acceptors, and electron donors[8][9][10].

  • Solvent Effects: The polarity, viscosity, and refractive index of the solvent can significantly influence the fluorescence quantum yield[11].

  • pH: The protonation state of the porphyrin core can affect its electronic structure and, consequently, its fluorescence properties[12].

  • Photodegradation: Prolonged exposure to excitation light can lead to the chemical degradation of the this compound molecule, resulting in a loss of fluorescence[13].

  • Inner Filter Effects: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to an artificially low measured quantum yield[14].

Troubleshooting Specific Issues

Q3: My this compound solution shows a very low fluorescence signal. What are the possible causes and how can I troubleshoot this?

A3: A weak fluorescence signal is a common issue. Here’s a step-by-step troubleshooting guide:

  • Check for Aggregation:

    • Symptom: The absorption spectrum may show broadening or splitting of the Soret band. You might also observe a decrease in the fluorescence intensity that is not proportional to the concentration.

    • Solution:

      • Dilute your sample. Porphyrin aggregation is highly concentration-dependent.

      • Use a less polar, non-aqueous solvent if your application allows. This compound is more soluble and less prone to aggregation in solvents like toluene, benzene, or chloroform.

      • In aqueous media, consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100) or a co-solvent like ethanol (B145695) to disrupt aggregates[15].

      • Sonication of the solution can sometimes help in breaking up pre-formed aggregates.

  • Investigate Potential Quenching:

    • Symptom: The fluorescence lifetime of your sample is shorter than expected.

    • Solution:

      • Degas the solvent: Dissolved oxygen is a very efficient quencher of porphyrin fluorescence. Purge your solvent with an inert gas like nitrogen or argon before dissolving your sample and maintain an inert atmosphere during the measurement.

      • Check for impurities: Ensure your solvent and any other reagents are of high purity, as even trace amounts of quenching impurities can significantly reduce the fluorescence signal.

  • Optimize Instrumentation:

    • Symptom: The signal is low across all samples, including standards.

    • Solution:

      • Increase the excitation intensity or the detector gain. Be cautious not to induce photodegradation or saturate the detector.

      • Ensure the correct excitation and emission wavelengths are set.

      • Check the alignment of your sample in the fluorometer.

Q4: The shape of my this compound fluorescence spectrum looks distorted. What could be the reason?

A4: Spectral distortion can arise from several sources:

  • Inner Filter Effects:

    • Symptom: The emission peak on the shorter wavelength side appears "eaten away" or depressed. This is due to the re-absorption of emitted light by other this compound molecules in the solution.

    • Solution: Keep the absorbance of your solution at the excitation wavelength below 0.1, and ideally below 0.05, in a standard 1 cm cuvette. This often requires working with very dilute solutions.

  • Instrumental Artifacts:

    • Symptom: The spectral shape does not match literature examples, even at low concentrations.

    • Solution: Ensure that your fluorescence spectrometer is properly calibrated for spectral response. The raw measured spectrum should be corrected for the wavelength-dependent efficiency of the emission monochromator and detector.

Q5: How can I prevent the photodegradation of my this compound sample during measurements?

A5: Photodegradation can be minimized by following these practices:

  • Minimize Light Exposure: Keep your samples in the dark as much as possible. Only expose them to the excitation light during the actual measurement.

  • Use the Lowest Necessary Excitation Power: Avoid using excessively high excitation light intensities.

  • Reduce Measurement Time: Acquire your spectra as quickly as possible without compromising the signal-to-noise ratio.

  • Degas the Solvent: The presence of oxygen can enhance the rate of photodegradation[13].

Quantitative Data

The following tables summarize the available quantitative data on the fluorescence quantum yield of this compound and its derivatives. It is important to note that data for free-base this compound is limited, and the provided values should be used as a reference. For accurate results, it is highly recommended to measure the quantum yield under your specific experimental conditions.

Table 1: Fluorescence Quantum Yield (Φf) of Free-Base Porphyrins

PorphyrinSolventQuantum Yield (Φf)Reference
EtioporphyrinBenzene~ 0.09[1]
MesoporphyrinBenzene~ 0.08[1]
Tetraphenylporphyrin (TPP)Benzene~ 0.11[1]

Table 2: Photophysical Properties of In(III)Cl-Etioporphyrin-I in Toluene at Room Temperature

ParameterValueReference
Fluorescence Quantum Yield (Φf)~ 0.01[2][3][4]
Phosphorescence Quantum Yield (Φp)Not applicable at room temp.[2][3][4]
Singlet Oxygen Quantum Yield (ΦΔ)0.81[2][3][4]
Fluorescence Lifetime (τf)~ 15 ns[16]

Experimental Protocols

Protocol: Relative Measurement of Fluorescence Quantum Yield of this compound

This protocol describes the determination of the fluorescence quantum yield of this compound by the relative method, using a well-characterized standard with a known quantum yield.

1. Materials and Reagents:

  • This compound

  • Spectroscopic grade solvent (e.g., toluene, benzene)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Tetraphenylporphyrin in benzene, Φf ≈ 0.11)[1]

  • Calibrated UV-Vis spectrophotometer

  • Corrected fluorescence spectrometer

  • Quartz cuvettes (1 cm path length)

  • Inert gas (Nitrogen or Argon) for deoxygenation

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound and the chosen fluorescence standard in the selected solvent.

  • Preparation of Dilute Solutions:

    • From the stock solutions, prepare a series of dilutions for both the this compound sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Deoxygenation (Recommended):

    • Bubble inert gas through each of the dilute solutions for at least 15-20 minutes to remove dissolved oxygen. Seal the cuvettes to prevent re-oxygenation.

  • UV-Vis Absorbance Measurements:

    • Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Note the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorescence spectrometer to a value where both the sample and the standard have significant absorbance.

    • Record the corrected fluorescence emission spectra for all solutions of the sample and the standard.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the this compound samples and the standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. You should obtain a linear relationship for both.

    • The slope of these plots is proportional to the fluorescence quantum yield.

  • Calculation of the Quantum Yield:

    • The fluorescence quantum yield of the this compound sample (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2

      Where:

      • Φf_std is the known quantum yield of the standard.

      • Slope_sample is the slope of the plot of integrated fluorescence intensity vs. absorbance for the this compound sample.

      • Slope_std is the slope of the plot for the standard.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Fluorescence Quantum Yield of this compound start Low Fluorescence Signal Observed check_concentration Is Absorbance at λex < 0.1? start->check_concentration dilute Dilute Sample check_concentration->dilute No check_aggregation Check for Aggregation (UV-Vis Soret Band) check_concentration->check_aggregation Yes dilute->check_concentration change_solvent Use Non-polar Solvent or Add Surfactant check_aggregation->change_solvent Yes (Broad/Split Band) check_quenching Is the Solution Degassed? check_aggregation->check_quenching No change_solvent->check_concentration degas Degas with N2 or Ar check_quenching->degas No check_impurities Check Reagent Purity check_quenching->check_impurities Yes degas->check_quenching purify Use Spectroscopic Grade Solvents check_impurities->purify Impure optimize_instrument Optimize Instrument Settings (Gain, Slits) check_impurities->optimize_instrument Pure purify->check_impurities success Optimized Fluorescence Signal optimize_instrument->success

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Factors_Affecting_Fluorescence Factors Influencing this compound Fluorescence Quantum Yield center This compound Fluorescence Quantum Yield solvent Solvent (Polarity, Viscosity) center->solvent ph pH center->ph concentration Concentration center->concentration quenching Quenching center->quenching temperature Temperature center->temperature photodegradation Photodegradation center->photodegradation aggregation Aggregation concentration->aggregation oxygen Dissolved O2 quenching->oxygen impurities Impurities quenching->impurities

Caption: Key factors influencing the fluorescence quantum yield.

Jablonski_Diagram Simplified Jablonski Diagram for this compound cluster_singlet Singlet States cluster_triplet Triplet State S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (Φf) S1->S0 Internal Conversion (IC) T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Φp) T1->S0 Non-radiative Decay

Caption: Simplified Jablonski diagram illustrating electronic transitions.

References

Technical Support Center: Metalation Reactions of Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the metalation of Etioporphyrin I.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the metalation of this compound, offering potential causes and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My metalation reaction is not going to completion, and I observe a significant amount of starting free-base this compound. What are the possible causes?

A1: Incomplete metalation is a common issue and can stem from several factors:

  • Insufficient Metal Salt: The stoichiometry of the metal salt to the porphyrin is crucial. An insufficient amount of the metal salt will naturally lead to unreacted free-base porphyrin. It is advisable to use a molar excess of the metal salt.

  • Low Reaction Temperature: Metal insertion into the porphyrin core is an activation-energy-dependent process.[1][2] If the reaction temperature is too low, the rate of metalation will be very slow, leading to an incomplete reaction within a practical timeframe.

  • Inappropriate Solvent: The choice of solvent is critical for dissolving both the this compound and the metal salt, facilitating their interaction.[3] Poor solubility of either reactant can significantly hinder the reaction rate. Common solvents for porphyrin metalations include dimethylformamide (DMF), benzonitrile, chloroform (B151607), and acetic acid.[1][3]

  • Inactive Metal Salt: The metal salt may be old, hydrated, or of poor quality, leading to a lower concentration of active metal ions available for the reaction. Using fresh, anhydrous metal salts is recommended.

Q2: The yield of my metallo-etioporphyrin is very low, even though the reaction appears to have gone to completion based on TLC or UV-Vis analysis. What could be the reason?

A2: Low yields despite complete conversion can be attributed to:

  • Product Degradation: Porphyrins can be sensitive to harsh reaction conditions.[4] High temperatures over extended periods, or strongly acidic or basic conditions, can lead to the degradation of the porphyrin macrocycle.

  • Side Reactions: The formation of unwanted by-products can lower the yield of the desired metalloporphyrin. These can sometimes be observed as additional spots on a TLC plate.

  • Difficult Purification: this compound synthesis can produce tarry by-products, making the purification of the final metallated product challenging and leading to loss of material during isolation.[5] Column chromatography with an appropriate choice of eluent is often necessary to separate the desired product from impurities.[1][3]

  • Adsorption onto Glassware: Porphyrins and metalloporphyrins can sometimes adsorb onto the surface of the reaction flask, which can be a source of product loss, especially on a small scale.

Q3: How can I monitor the progress of my this compound metalation reaction?

A3: There are two primary methods for monitoring the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a simple and effective method.[4][6] The metallated porphyrin will typically have a different Rf value compared to the free-base porphyrin on a silica (B1680970) gel plate. By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be tracked.

  • UV-Vis Spectroscopy: This is a highly effective method for monitoring porphyrin metalation. Free-base porphyrins exhibit a characteristic UV-Vis spectrum with a strong Soret band (around 400 nm) and four weaker Q-bands in the 500-650 nm region. Upon metalation, the four Q-bands collapse into two, and there is often a shift in the Soret band.[7] By taking small aliquots from the reaction mixture at different time points and recording their UV-Vis spectra, the conversion can be monitored.

Q4: I am observing a color change in my reaction, but the UV-Vis spectrum still shows the presence of the free-base porphyrin. What does this indicate?

A4: A color change is a good initial indicator of a reaction, but it is not a definitive confirmation of complete metalation. The intense colors of porphyrins can make subtle changes difficult to interpret visually. The presence of the four Q-bands in the UV-Vis spectrum is a clear indication that unreacted free-base this compound is still present. The reaction should be allowed to proceed for a longer duration or the reaction conditions may need to be optimized (e.g., increasing the temperature or adding more metal salt).

Q5: After purification by column chromatography, I still see impurities in my final product. What further purification steps can I take?

A5: If column chromatography on silica or alumina (B75360) does not yield a pure product, you can consider the following:

  • Recrystallization: Dissolving the product in a minimal amount of a good solvent (e.g., chloroform or dichloromethane) and then adding a poor solvent (e.g., methanol (B129727) or hexane) to induce crystallization can be an effective purification method.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can provide excellent separation of the desired metalloporphyrin from closely related impurities.

  • Size Exclusion Chromatography: In some cases, size exclusion chromatography can be used to separate the desired product from larger or smaller impurities.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the metalation of this compound with common metals.

Table 1: Reaction Conditions for Metalation of this compound

Metal SaltSolvent(s)Temperature (°C)Reaction TimeMolar Ratio (Metal Salt:Porphyrin)Reference
Zn(OAc)₂ Acetic AcidRefluxNot SpecifiedExcess[1]
Cu(OAc)₂ Chloroform/Ethanol4030 minExcess[1]
Ni(acac)₂ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
FeCl₂ Propionic Acid/Glacial Acetic Acid/m-NitrotolueneReflux2 hExcess[8]

Table 2: UV-Vis Spectral Data for this compound and its Metallo-Derivatives

CompoundSoret Band (nm)Q-Bands (nm)Reference
This compound ~399~498, 530, 568, 623[1]
Zn(II)-Etioporphyrin I ~402~531, 568[1]
Cu(II)-Etioporphyrin I ~398~524, 561[1]
Fe(III)-Etioporphyrin I Chloride ~375~510, 540 (shoulders)[8]
In(III)Cl-Etioporphyrin I ~409~572, 615[9]

Table 3: Reported Yields for Metallo-Etioporphyrins

Metallo-EtioporphyrinYield (%)NotesReference
Ni(II)-Etioporphyrin I ~95%After purification[5]
Fe(III)-Porphyrin Chloride (substituted TPP) 28.7 - 40.4%Mixed-solvent method[8]

Experimental Protocols

This section provides detailed methodologies for the metalation of this compound with Zinc, Copper, and Iron.

1. Synthesis of Zinc(II)-Etioporphyrin I

  • Materials:

    • This compound

    • Zinc Acetate (B1210297) (Zn(OAc)₂)

    • Glacial Acetic Acid

    • Chloroform

    • Methanol

    • Silica Gel for column chromatography

  • Procedure:

    • Dissolve this compound in a minimal amount of a suitable solvent like chloroform.

    • In a separate flask, dissolve an excess of zinc acetate in glacial acetic acid.

    • Add the zinc acetate solution to the this compound solution.

    • Reflux the reaction mixture and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and dichloromethane (B109758) as the eluent) or UV-Vis spectroscopy. The reaction is complete when the free-base porphyrin spot on the TLC plate has disappeared, or when the four Q-bands in the UV-Vis spectrum have been replaced by two.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in chloroform and wash with water to remove excess zinc acetate and acetic acid.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel, eluting with chloroform or a mixture of chloroform and hexane.[1]

    • Collect the main colored fraction and evaporate the solvent to obtain Zinc(II)-Etioporphyrin I as a solid.

2. Synthesis of Copper(II)-Etioporphyrin I

  • Materials:

    • This compound

    • Copper(II) Acetate (Cu(OAc)₂)

    • Chloroform

    • Ethanol

    • Silica Gel for column chromatography

  • Procedure:

    • Dissolve this compound in chloroform.

    • In a separate flask, dissolve an excess of copper(II) acetate in ethanol.

    • Add the copper(II) acetate solution to the this compound solution.

    • Stir the reaction mixture at 40°C for approximately 30 minutes.[1]

    • Monitor the reaction by TLC or UV-Vis spectroscopy.

    • Upon completion, cool the reaction mixture and remove the solvents under reduced pressure.

    • Dissolve the residue in chloroform and wash with water to remove the excess copper salt.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the product by column chromatography on silica gel using chloroform as the eluent.[1]

    • Evaporate the solvent from the collected fraction to yield Copper(II)-Etioporphyrin I.

3. Synthesis of Iron(III)-Etioporphyrin I Chloride

  • Materials:

    • This compound

    • Iron(II) Chloride (FeCl₂)

    • Propionic Acid

    • Glacial Acetic Acid

    • m-Nitrotoluene

    • Chloroform

    • Hexane

    • Silica Gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a mixture of propionic acid, glacial acetic acid, and m-nitrotoluene.

    • Add an excess of iron(II) chloride to the solution. Note: The reaction often proceeds via air oxidation of Fe(II) to Fe(III) in the porphyrin core.[10]

    • Reflux the mixture for approximately 2 hours, monitoring the reaction by TLC or UV-Vis spectroscopy.[8]

    • After the reaction is complete, cool the mixture and remove the high-boiling solvents under reduced pressure (this may require a high-vacuum pump).

    • Dissolve the residue in chloroform and wash thoroughly with water to remove any remaining acids and iron salts.

    • Dry the organic layer with anhydrous sodium sulfate and concentrate the solution.

    • Purify the crude Iron(III)-Etioporphyrin I chloride by column chromatography on silica gel. A typical eluent system would be a gradient of chloroform in hexane.

    • Collect the major colored band and evaporate the solvent to obtain the final product.

Visualizations

Experimental Workflow for this compound Metalation

experimental_workflow Experimental Workflow for this compound Metalation start Start: this compound dissolve Dissolve this compound in appropriate solvent start->dissolve add_metal Add excess metal salt (e.g., Zn(OAc)₂, Cu(OAc)₂, FeCl₂) dissolve->add_metal react Heat and stir reaction mixture (e.g., Reflux or 40°C) add_metal->react monitor Monitor reaction progress (TLC or UV-Vis) react->monitor monitor->react Incomplete workup Reaction Work-up: - Cool to RT - Remove solvent - Dissolve in organic solvent - Wash with water monitor->workup Complete purify Purification: Column Chromatography (Silica Gel) workup->purify characterize Characterization: - UV-Vis - NMR - Mass Spectrometry purify->characterize end End: Metallo-Etioporphyrin I characterize->end

Caption: A generalized workflow for the synthesis and purification of metallo-etioporphyrins.

Troubleshooting Logic for Low Yield in this compound Metalation

troubleshooting_low_yield Troubleshooting Low Yield in this compound Metalation start Low Yield of Metallo-Etioporphyrin I check_completion Is the reaction complete? (Check TLC/UV-Vis) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No complete_reaction Reaction is Complete check_completion->complete_reaction Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Add more metal salt - Change solvent incomplete_reaction->optimize_conditions check_degradation Are there signs of degradation? (Streaking on TLC, unusual color) complete_reaction->check_degradation degradation Degradation Likely check_degradation->degradation Yes no_degradation No Obvious Degradation check_degradation->no_degradation No milder_conditions Use Milder Conditions: - Lower temperature - Shorter reaction time degradation->milder_conditions purification_issue Investigate Purification: - Check for product loss during work-up - Optimize chromatography conditions - Consider recrystallization no_degradation->purification_issue

Caption: A decision tree to diagnose and resolve low-yield issues in metalation reactions.

References

Technical Support Center: HPLC Method Development for Etioporphyrin I Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the separation of Etioporphyrin I isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers by HPLC?

A1: The primary challenges include:

  • High Similarity in Polarity: this compound isomers (Types I, II, III, and IV) are structurally very similar, differing only in the arrangement of ethyl and methyl groups on the periphery of the porphyrin ring. This results in very similar polarities, making them difficult to separate using standard chromatographic techniques.

  • Poor Solubility: Etioporphyrins have low solubility in highly aqueous mobile phases, which can lead to precipitation on the column and poor peak shape.[1]

  • Aggregation: Porphyrins, including etioporphyrins, have a tendency to aggregate in solution, which can lead to peak broadening, splitting, and reduced resolution.[2][3][4][5]

  • Light Sensitivity: Porphyrins are light-sensitive and can degrade when exposed to light, leading to loss of signal and the appearance of extraneous peaks.[6]

Q2: Which HPLC mode is best suited for this compound isomer separation?

A2: Reversed-phase HPLC (RP-HPLC) is the most commonly used and generally most effective mode for separating porphyrin isomers.[7][8][9] A C18 column is a good starting point due to its non-polar stationary phase, which allows for separation based on subtle differences in the hydrophobicity of the isomers.[10]

Q3: What is a good starting point for mobile phase selection?

A3: A gradient elution using a mixture of an organic solvent (methanol or acetonitrile) and a buffered aqueous phase is recommended. A typical starting point would be a gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 5.0). Acetonitrile is often preferred over methanol (B129727) as it can provide different selectivity for closely related isomers. The buffer is crucial for maintaining a consistent pH, which affects the ionization state of the porphyrin's inner nitrogen atoms and can significantly impact retention and peak shape.[11][12][13]

Q4: How can I detect this compound isomers?

A4: Porphyrins exhibit strong absorbance in the Soret band region (around 400 nm) and are also fluorescent.[14] Therefore, a UV-Vis detector set to the Soret band maximum (approximately 400-410 nm) or a fluorescence detector (excitation around 400 nm, emission > 600 nm) can be used. Fluorescence detection is generally more sensitive and selective for porphyrins.[14][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / No Separation of Isomers 1. Mobile phase composition is not optimal. 2. Gradient slope is too steep. 3. Column efficiency is low. 4. Incorrect column chemistry. 1. Optimize the organic solvent: Try switching from acetonitrile to methanol or using a ternary mixture. Adjust the initial and final organic solvent percentages in your gradient.2. Flatten the gradient: A shallower gradient will provide more time for the isomers to separate.[16][17]3. Check column performance: Use a standard to ensure the column is providing the expected efficiency. If not, replace the column.4. Try a different C18 column: Not all C18 columns are the same; they differ in carbon load, end-capping, and surface area. A high-shape-selectivity C18 column may provide better resolution of isomers.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mobile phase pH is inappropriate. 1. Use a well-end-capped column: This minimizes interactions with residual silanol (B1196071) groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.2. Reduce sample concentration: Dilute your sample and inject a smaller volume.3. Adjust mobile phase pH: The pH should be controlled with a buffer. Experiment with pH values in the range of 4-6 to find the optimal peak shape.[11][18]
Peak Splitting or Broadening 1. Porphyrin aggregation. 2. Sample solvent is too strong. 3. Column void or contamination. 1. Modify the mobile phase: Adding a small amount of a non-ionic detergent (e.g., Tween 20) or a chaotropic agent (e.g., guanidine (B92328) hydrochloride) can help disrupt aggregates. Reducing the sample concentration can also minimize aggregation.[2]2. Dissolve the sample in the initial mobile phase: This will ensure proper focusing of the analyte band at the head of the column.[19][20]3. Flush the column or replace it if necessary. A guard column can help protect the analytical column from contamination.[19][21]
Shifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition is changing. 3. Temperature fluctuations. 1. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily: Ensure solvents are properly mixed and degassed.3. Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.
Loss of Signal / Degradation 1. Light sensitivity of porphyrins. 2. Adsorption to system components. 1. Protect samples from light: Use amber vials and cover the autosampler tray.[6]2. Passivate the HPLC system: Porphyrins can adsorb to metal surfaces. Using PEEK tubing and fittings can help minimize this.

Experimental Protocols

Starting HPLC Method for this compound Isomer Separation

This protocol provides a starting point for method development. Optimization will be required to achieve baseline separation of all four isomers.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with high shape selectivity is recommended.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)% B
0.060
20.080
25.080
25.160
30.060
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV-Vis: 405 nm.

    • Fluorescence: Excitation at 405 nm, Emission at 620 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard mixture in a 60:40 mixture of acetonitrile and water. Protect the solution from light.

Quantitative Data Summary

The following table presents hypothetical retention time data for the four this compound isomers based on typical elution patterns for porphyrin isomers in reversed-phase HPLC, where less symmetric isomers often elute earlier. Actual retention times will vary depending on the specific column and conditions used.

IsomerHypothetical Retention Time (min)
Etioporphyrin II15.2
Etioporphyrin IV15.8
Etioporphyrin III16.5
This compound17.1

Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Troubleshooting & Refinement cluster_3 Phase 4: Validation Column_Selection Column Selection (C18, Phenyl-Hexyl) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Selection->Mobile_Phase_Screening Select Column Initial_Gradient Initial Gradient Run Mobile_Phase_Screening->Initial_Gradient Select Solvents Gradient_Optimization Gradient Optimization (Slope & Time) Initial_Gradient->Gradient_Optimization Evaluate Initial Separation pH_Optimization pH Optimization (4.0 - 6.0) Gradient_Optimization->pH_Optimization Refine Gradient Temperature_Optimization Temperature Optimization (25°C - 40°C) pH_Optimization->Temperature_Optimization Optimize Selectivity Peak_Shape_Analysis Peak Shape Analysis (Tailing, Splitting) Temperature_Optimization->Peak_Shape_Analysis Fine-tune Separation Resolution_Enhancement Resolution Enhancement Peak_Shape_Analysis->Resolution_Enhancement Address Issues Method_Validation Method Validation (Robustness, Reproducibility) Resolution_Enhancement->Method_Validation Finalize Method

References

Technical Support Center: Enhancing the Solubility of Etioporphyrin I for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Etioporphyrin I in experimental settings. This compound, a hydrophobic porphyrin, often presents solubility issues in aqueous environments required for biological studies. This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving this compound?

A1: this compound exhibits good solubility in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and chloroform (B151607) are commonly used. Alcohols such as ethanol (B145695) and methanol (B129727) can also be used, although the solubility may be lower compared to DMSO and DMF. It is crucial to use anhydrous solvents, as the presence of water can promote aggregation and reduce solubility.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from a favorable organic solvent to an aqueous environment. To prevent this, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to the full volume of your medium, perform one or more intermediate serial dilutions in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. Additionally, ensure the final DMSO concentration in your cell culture is low (typically ≤0.5%, ideally ≤0.1%) to avoid cytotoxicity.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The pH of the aqueous solution significantly influences the solubility and aggregation state of porphyrins. In acidic media, the inner nitrogen atoms of the porphyrin ring can become protonated, leading to changes in the electronic structure and often an increase in aggregation. This can be observed through changes in the UV-Vis absorption spectrum, such as a broadening or splitting of the Soret band. For biological studies, it is generally advisable to work at a physiological pH (around 7.4) and to carefully buffer the solution. If pH-induced precipitation is an issue, adjusting the pH of the final solution may help, but this should be done cautiously to avoid compromising the biological relevance of the experiment.

Q4: Can I use solubility enhancers for this compound in my biological experiments?

A4: Yes, several solubility enhancers can be used. These include:

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their nonpolar cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound within their lipid membrane. Liposomal formulations can improve solubility and also facilitate drug delivery into cells.

  • Co-solvents: In some cases, a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), can be included in the final aqueous solution to help maintain the solubility of the compound. However, the concentration of the co-solvent must be carefully controlled to avoid toxicity to biological systems.

Troubleshooting Guide

Issue Potential Cause Recommended Solution & Protocol
This compound powder does not dissolve in the chosen organic solvent. 1. Solvent is not anhydrous.2. Solubility limit exceeded.1. Use fresh, anhydrous grade solvent.2. Gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minute intervals. If the solid still does not dissolve, you may have exceeded the solubility limit.
Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. 1. Rapid change in solvent polarity ("crashing out").2. Final concentration exceeds aqueous solubility.Protocol: Stepwise Dilution 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).2. Create an intermediate dilution by adding a small volume of the DMSO stock to pre-warmed (37°C) aqueous buffer or cell culture medium (e.g., dilute 1:10).3. Add this intermediate dilution to the final volume of the aqueous solution while gently vortexing. Ensure the final DMSO concentration is below cytotoxic levels (≤0.5%).
Solution is initially clear but becomes cloudy or forms a precipitate over time. 1. Compound is slowly aggregating.2. Temperature fluctuations affecting solubility.3. pH shift in the solution.1. Prepare solutions fresh before each experiment.2. Store solutions at a constant temperature and protect from light.3. Ensure the solution is well-buffered at the desired pH. Consider using a solubility enhancer like cyclodextrin (B1172386) or formulating in liposomes for long-term stability.
Inconsistent results in biological assays. 1. Variable amounts of soluble this compound due to precipitation.2. Aggregation of this compound affecting its biological activity.1. Visually inspect solutions for any precipitate before use. If present, try to redissolve by gentle warming and sonication. If unsuccessful, prepare a fresh solution.2. Characterize the aggregation state using UV-Vis spectroscopy. A change in the Soret peak can indicate aggregation. Consider using solubility enhancers to maintain a monomeric state.

Quantitative Solubility Data

The following table provides approximate solubility values for etioporphyrin derivatives in various organic solvents. Please note that the exact solubility of this compound may vary and should be determined empirically for your specific experimental conditions.

SolventApproximate Solubility (mol/L)Reference
Benzene (B151609)(2-4) x 10⁻³[1]
EthanolSignificantly lower than in benzene (by an order of magnitude)[1]
ChloroformHighInferred from general porphyrin solubility
DMSOHighInferred from general porphyrin solubility
DMFHighInferred from general porphyrin solubility

Note: The solubility of porphyrins in aqueous solutions is generally very low, often in the micromolar to nanomolar range, and is highly dependent on pH and the presence of aggregates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes. d. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[2] e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using β-Cyclodextrin (Kneading Method)
  • Materials: this compound, β-cyclodextrin, deionized water, ethanol, mortar and pestle, vacuum oven.

  • Procedure: a. Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2). b. Place the appropriate amount of β-cyclodextrin in a mortar and add a small amount of a water:ethanol mixture to form a paste. c. Add the this compound powder to the paste. d. Knead the mixture thoroughly with the pestle for 30-60 minutes. e. Dry the resulting solid paste in a vacuum oven at a controlled temperature to remove the solvents. f. The resulting powder is the this compound-β-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Materials: this compound, phospholipids (B1166683) (e.g., phosphatidylcholine), cholesterol, chloroform, rotary evaporator, aqueous buffer (e.g., PBS), sonicator or extruder.

  • Procedure: a. Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the lipids. e. To obtain smaller, unilamellar vesicles, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size. f. The final liposomal formulation can be separated from unencapsulated this compound by methods such as size exclusion chromatography or dialysis.

Visualizations

Experimental Workflow for Preparing a Soluble this compound Solution for Cell Culture

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve intermediate Prepare Intermediate Dilution in Pre-warmed Media dissolve->intermediate High Concentration Stock (e.g., 10 mM) final Prepare Final Dilution in Pre-warmed Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells Low DMSO Concentration (e.g., 0.1%)

Caption: Workflow for preparing a soluble this compound working solution for cell culture experiments.

Signaling Pathway for this compound-Mediated Photodynamic Therapy (PDT)

G cluster_0 Photophysical Events cluster_1 Cellular Response Etio_ground This compound (Ground State) Etio_singlet This compound (Singlet Excited State) Etio_ground->Etio_singlet Light Absorption Etio_triplet This compound (Triplet Excited State) Etio_singlet->Etio_triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Etio_triplet->ROS Energy Transfer to O₂ damage Oxidative Damage to Mitochondria, ER, etc. ROS->damage apoptosis Apoptosis damage->apoptosis Activation of Caspases necrosis Necrosis damage->necrosis High ROS levels

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy leading to cell death.[3][4]

References

Minimizing photodegradation of Etioporphyrin I during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the photodegradation of Etioporphyrin I during experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

A1: this compound is a type of porphyrin, a class of organic compounds characterized by a large aromatic ring structure. This structure is highly effective at absorbing light, which can excite the molecule to a higher energy state. In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS), which can then attack and degrade the porphyrin molecule itself. This process is known as photodegradation.

Q2: What are the primary factors that influence the rate of photodegradation of this compound?

A2: The rate of photodegradation is influenced by several factors:

  • Light Intensity and Wavelength: Higher light intensity and exposure to shorter wavelengths (e.g., UV light) will accelerate degradation.

  • Oxygen Concentration: The presence of dissolved oxygen is often crucial for the photodegradation pathway.

  • Solvent: The type of solvent can affect the stability of this compound and the lifetime of reactive intermediates.

  • Temperature: While light is the primary driver, elevated temperatures can increase the rate of chemical reactions, potentially contributing to degradation.

  • Presence of Other Photosensitizers or Quenchers: Other molecules in the solution can either promote or inhibit photodegradation.

Q3: How should I store this compound powder and solutions to ensure stability?

A3: To maximize the shelf-life of this compound:

  • Solid Form: Store solid this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber glass vials or tubes wrapped in aluminum foil at -20°C or -80°C. Aliquoting the solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Q4: Can I use antioxidants to protect my this compound solutions?

A4: Yes, antioxidants can help mitigate photodegradation. Ascorbic acid (Vitamin C) has been shown to be effective in protecting some porphyrins from phototoxicity by scavenging free radicals.[1][2] The optimal concentration of the antioxidant should be determined experimentally for your specific application to avoid potential interference with your assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Rapid loss of color or change in absorption spectrum of this compound solution. High light exposure during handling or experiment.Work under subdued or red light conditions. Use amber-colored glassware or wrap containers in aluminum foil. Minimize the duration of light exposure.
Presence of dissolved oxygen.Deoxygenate the solvent and solution by bubbling with an inert gas like argon or nitrogen before use.
Inappropriate solvent.Test the stability of this compound in different solvents. Less polar, aprotic solvents may be preferable in some cases.
Inconsistent results between experimental replicates. Variable light exposure between samples.Standardize all sample handling procedures to ensure uniform light exposure. Use opaque or amber multi-well plates for assays.
Degradation of stock solution.Prepare fresh stock solutions for each experiment. If using a stored stock, validate its integrity before use (e.g., via UV-Vis spectroscopy).
Low signal or unexpected peaks in analytical measurements (e.g., HPLC, fluorescence). Degradation of this compound before or during analysis.Prepare samples immediately before analysis. Protect samples from light in the autosampler by using amber vials.
Formation of degradation products that interfere with the measurement.Optimize the analytical method to separate this compound from its potential degradation products.

Experimental Protocols

General Handling Protocol for this compound

This protocol outlines the basic steps for handling this compound to minimize photodegradation.

  • Preparation of Workspace:

    • Whenever possible, work in a room with the lights dimmed or turned off.

    • Use a red safelight if additional illumination is required, as red light is generally less energetic and less likely to cause photodegradation.

    • Cover work surfaces with a dark, non-reflective material.

  • Preparation of Solutions:

    • Use amber-colored volumetric flasks and other glassware. If unavailable, wrap standard glassware in aluminum foil.

    • To remove dissolved oxygen, sparge the solvent with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes before dissolving the this compound.

    • Dissolve the this compound in the deoxygenated solvent and keep the container sealed and protected from light.

  • Experimental Procedures:

    • Keep all solutions containing this compound in covered or wrapped containers throughout the experiment.

    • For spectroscopic measurements, use a cuvette with a cap and minimize the time the sample is in the spectrophotometer's light path.

    • For chromatographic analysis, use amber autosampler vials.

Protocol for UV-Vis Spectroscopy of this compound
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for scanning.

  • Sample Preparation:

    • Following the "General Handling Protocol," prepare a stock solution of this compound in the desired solvent.

    • Dilute the stock solution to the desired concentration for analysis, again using deoxygenated solvent and light-protected glassware.

  • Measurement:

    • Use a quartz cuvette with a light-blocking cap.

    • Blank the instrument with the same solvent used to prepare the sample.

    • Quickly transfer the this compound solution to the cuvette, cap it, and place it in the spectrophotometer.

    • Immediately initiate the spectral scan to minimize light exposure.

    • If performing kinetic measurements, ensure the sample is only exposed to the measurement beam during the actual data acquisition points.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage prep_workspace Prepare Low-Light Workspace prep_solvent Deoxygenate Solvent prep_workspace->prep_solvent prep_solution Prepare this compound Solution (Amber Glassware) prep_solvent->prep_solution run_exp Conduct Experiment (Light Protected) prep_solution->run_exp store_solution Store Solution (Aliquot, -20°C/-80°C, Dark) prep_solution->store_solution spectroscopy Spectroscopy (Minimal Exposure) run_exp->spectroscopy e.g. chromatography Chromatography (Amber Vials) run_exp->chromatography e.g. store_solid Store Solid (Dark, Cool, Dry) store_solid->prep_solution

Caption: A flowchart illustrating the key steps to minimize photodegradation of this compound.

Caption: A simplified diagram showing the general mechanism of porphyrin photodegradation.

References

Optimization of extraction methods for Etioporphyrin I from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of extraction methods for Etioporphyrin I from complex matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting an this compound extraction?

A1: Several factors are critical for the successful extraction of this compound. First, due to the hydrophobic nature of this compound, the choice of an appropriate organic solvent system is paramount.[1] Second, the complexity of the biological matrix (e.g., liver, plasma, feces) will dictate the necessary sample preparation steps, such as homogenization or cell lysis.[1][2] Finally, porphyrins can be sensitive to light and temperature, so samples should be protected from light and processed under controlled temperature conditions to prevent degradation.[3][4]

Q2: My this compound yield is consistently low. What are the common causes and solutions?

A2: Low yield is a frequent issue in porphyrin extraction. Common causes and troubleshooting steps are outlined below:

  • Incomplete Cell Lysis: The tough outer membranes of some cells can prevent the complete release of intracellular porphyrins.

    • Solution: Ensure tissue is thoroughly homogenized.[1] For bacterial samples, methods like ultrasonication combined with lysis buffers (e.g., Tris-EDTA) have proven effective in achieving high microbial killing efficiency, ensuring maximum release of porphyrins.[5]

  • Inadequate Solvent Selection: this compound is hydrophobic and requires a non-polar or semi-polar solvent for efficient extraction.

  • Sample Degradation: Porphyrins are susceptible to degradation from light exposure and extreme pH or temperature.[3][4]

    • Solution: Handle all samples under dim or red light. Store samples refrigerated or frozen and protected from light.[3][8] During extraction, maintain controlled temperatures; for example, stability has been observed at 25°C for 24 hours between pH 0.1 and 12.9.[4]

  • Matrix Effects: Complex biological matrices can contain interfering substances that suppress ionization in mass spectrometry or co-elute in chromatography.[1]

    • Solution: Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove salts and other interferences.[5]

Q3: How do I choose the right extraction solvent for my specific matrix?

A3: The choice depends on both the matrix and the target analyte. For biological fluids like plasma or serum, protein precipitation with methanol or a methanol/acetonitrile mixture is highly effective and provides broad metabolite coverage.[6] For solid tissues like the liver, thorough homogenization followed by extraction with a solvent system capable of penetrating the tissue is necessary.[1] For highly complex matrices like crude oil, a multi-step approach involving polar solvents like DMF or acetonitrile may be required.[7]

Q4: Can I store my samples before extraction? If so, what are the best conditions?

A4: Yes, samples can be stored. For urine samples, porphyrins are stable for up to 48 hours when refrigerated in the dark, and for at least a month when frozen.[9] For plasma or serum, freezing the specimen immediately after collection is recommended.[8] All samples should be protected from light to prevent photodegradation.[3]

Data Presentation: Comparison of Extraction Parameters

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The tables below summarize quantitative data from studies on porphyrin extraction to guide your selection.

Table 1: Efficiency of Ionic Liquids for Nickel-Etioporphyrin (Ni-EP) Removal from Model Oil

Ionic Liquid (IL)Anion TypeMax. Extraction Efficiency (%)Optimal TemperatureOptimal TimeSource
BMIMOSOctylsulfate~20%90°C30 min[10]
EMIMOSOctylsulfate~17%90°C90 min[10]
EMIMNTf2Bis(trifluoromethylsulfonyl)imide~22%Stagnant across 30-90°CStagnant across 30-90 min[10]
Data synthesized from studies on nickel-etioporphyrin removal from model oil.[10]

Table 2: General Comparison of Common Extraction Techniques

Extraction MethodPrincipleAdvantagesDisadvantagesSuitable ForSource
Solvent Precipitation Proteins are denatured and precipitated by an organic solvent.Simple, fast, low cost, high metabolite coverage.Broad specificity can lead to complex extracts and matrix effects.Plasma, Serum.[6]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Good for separating compounds with different polarities.Can be labor-intensive and require large solvent volumes.Biological fluids, tissue homogenates.[10]
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent and eluted with a solvent.High selectivity, removes interfering substances, concentrates analyte.Can have lower reproducibility, requires method development.Urine, Plasma, Bacterial Lysates.[5]
Soxhlet Extraction Continuous extraction with fresh, hot solvent.High extraction efficiency, automated.High temperature can degrade thermally labile compounds.Solid samples (e.g., plant material).[11]
Ultrasound-Assisted Extraction (UAE) Ultrasonic waves disrupt cell walls to enhance solvent penetration.Efficient, reduced extraction time and solvent consumption.Requires specialized equipment.Plant and fungal materials.[11][12]

Experimental Protocols

General Protocol: Extraction of this compound from Animal Tissue (e.g., Liver)

This protocol is a generalized procedure based on common methodologies for extracting porphyrins from complex biological tissues.[1]

1. Sample Preparation & Homogenization: a. Weigh the frozen tissue sample (e.g., 100-200 mg). b. Place the tissue in a suitable homogenization tube. c. Add 1 mL of cold phosphate-buffered saline (PBS) or a suitable lysis buffer. d. Homogenize the tissue thoroughly using a mechanical homogenizer (e.g., rotating mortar and pestle or bead beater) on ice.[1] Keep the sample cold throughout this process to minimize enzymatic degradation.

2. Protein Precipitation & Initial Extraction: a. To the tissue homogenate, add 4 volumes of cold methanol (or a 1:1 mixture of methanol:acetonitrile).[6] For a 1 mL homogenate, add 4 mL of solvent. b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. c. Incubate the mixture at -20°C for 1-2 hours to maximize protein precipitation. d. Centrifuge the sample at 15,000 x g for 20-30 minutes at 4°C.[6]

3. Liquid-Liquid Extraction (for further purification): a. Carefully collect the supernatant, which contains the extracted porphyrins. b. Add an equal volume of dichloromethane to the supernatant.[4] c. Vortex for 30 seconds, then centrifuge at low speed (e.g., 2,000 x g) for 5 minutes to separate the phases. d. Collect the lower organic (dichloromethane) phase, which now contains the hydrophobic this compound. e. Repeat the extraction of the aqueous phase with dichloromethane one more time to maximize recovery. Combine the organic phases.

4. Solvent Evaporation and Reconstitution: a. Evaporate the combined dichloromethane phases to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., mobile phase for LC-MS analysis) for subsequent analysis.

5. (Optional) Solid-Phase Extraction (SPE) for Cleanup: a. If high levels of interfering substances are present, an SPE cleanup step can be performed after Step 2. b. Condition a C18 SPE cartridge according to the manufacturer's instructions. c. Load the supernatant from the protein precipitation step. d. Wash the cartridge with a polar solvent (e.g., water or low-concentration methanol) to remove salts and hydrophilic impurities. e. Elute the this compound with a non-polar solvent like acetonitrile or methanol.[5] f. Proceed to Step 4.

Visual Guides: Workflows and Troubleshooting

The following diagrams illustrate key experimental and logical workflows for this compound extraction.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Matrix Complex Matrix (e.g., Liver, Plasma, Feces) Homogenize Tissue Homogenization or Cell Lysis Matrix->Homogenize Solvent Add Extraction Solvent (e.g., Methanol/Acetonitrile) Homogenize->Solvent Centrifuge Centrifugation to Remove Precipitate Solvent->Centrifuge Cleanup Optional Cleanup (LLE or SPE) Centrifuge->Cleanup Drydown Solvent Evaporation Cleanup->Drydown Analysis Analysis (LC-MS/MS, HPLC) Drydown->Analysis

Caption: General workflow for this compound extraction.

G Start Start: Low this compound Yield CheckLysis Was tissue/cell lysis complete? Start->CheckLysis CheckSolvent Is the solvent system optimal for a hydrophobic porphyrin? CheckLysis->CheckSolvent Yes ActionLysis Action: Improve Homogenization (e.g., use bead beater) or add ultrasonication step. CheckLysis->ActionLysis No CheckDegradation Were samples protected from light and extreme temperatures? CheckSolvent->CheckDegradation Yes ActionSolvent Action: Switch to a more appropriate solvent like Dichloromethane or Acetonitrile. CheckSolvent->ActionSolvent No ActionDegradation Action: Repeat extraction under dim light and maintain cold chain. CheckDegradation->ActionDegradation No End Re-evaluate Yield CheckDegradation->End Yes ActionLysis->End ActionSolvent->End ActionDegradation->End

Caption: Troubleshooting flowchart for low extraction yield.

References

Technical Support Center: Etioporphyrin I Macrocycle Planarity Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etioporphyrin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and understand the planarity of the this compound macrocycle in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to control the planarity of the this compound macrocycle?

A1: The planarity of the this compound macrocycle can be controlled through several key strategies:

  • Metalation: The insertion of a metal ion into the porphyrin core significantly influences its planarity. The optimal size of the metal ion for a planar conformation and the electronic configuration of the metal are crucial factors.

  • Peripheral Substitution: While this compound has a defined substitution pattern (four ethyl and four methyl groups), further functionalization at the meso positions can introduce steric strain, leading to non-planar conformations.

  • Axial Ligand Coordination: In metalloetioporphyrins, the coordination of axial ligands to the central metal ion can induce or alter non-planar distortions. The size, shape, and electronic properties of the axial ligand(s) are important parameters.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the macrocycle in solution. Solvents can interact with the porphyrin periphery or coordinate to the central metal ion (if present), thereby affecting planarity.

  • Crystal Packing: In the solid state, intermolecular interactions within the crystal lattice can force the macrocycle into a non-planar conformation that may not be present in solution.

Q2: What are the common non-planar distortions observed in porphyrins like this compound?

A2: Porphyrins can deviate from planarity in several ways, with the most common distortion modes being:

  • Saddling (sad): The pyrrole (B145914) rings are tilted alternately up and down with respect to the mean plane of the macrocycle.

  • Ruffling (ruf): The pyrrole rings are twisted in-plane, leading to a wave-like distortion of the macrocycle.

  • Doming (dom): All four pyrrole rings are displaced to one side of the mean plane, creating a dome-like shape.

  • Waving (wav): Two opposite pyrrole rings are displaced to one side of the plane, while the other two are displaced to the opposite side.

  • Propellering (pro): A twisting of the pyrrole rings out of the mean plane.

These distortions can be quantified using a technique called Normal-coordinate Structural Decomposition (NSD).

Q3: How does the central metal ion affect the planarity of this compound?

A3: The size of the coordinated metal ion is a critical factor. Small metal ions, such as Ni(II), can cause the porphyrin macrocycle to adopt a ruffled conformation to accommodate the shorter metal-nitrogen bond lengths.[1] Conversely, large metal ions can lead to a domed or saddled conformation. The electronic configuration of the metal and its preferred coordination geometry also play a significant role.

Q4: Can axial ligands induce non-planarity in metalloetioporphyrins?

A4: Yes, the coordination of axial ligands can significantly impact the macrocycle's conformation. The steric bulk of the axial ligand can cause steric hindrance with the porphyrin macrocycle, leading to distortions. Furthermore, the electronic interaction between the metal d-orbitals and the ligand orbitals can influence the metal's position relative to the porphyrin plane, inducing doming or other distortions.

Troubleshooting Guides

Problem 1: My metallothis compound complex is unexpectedly non-planar in the crystal structure.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Crystal Packing Forces: Intermolecular interactions such as π-π stacking or hydrogen bonding in the crystal lattice can induce non-planar distortions. Solution: Attempt to recrystallize the complex using different solvents or crystallization techniques (e.g., vapor diffusion, slow evaporation) to obtain different polymorphs that may exhibit a more planar conformation.
Intrinsic Metal-Induced Distortion: The inserted metal ion may be too small or too large for the porphyrin core, inherently causing a non-planar structure. Solution: If planarity is critical, consider using a different metal ion with a more suitable ionic radius for the this compound core.
Presence of an Unexpected Axial Ligand: A solvent molecule or a counter-ion may have coordinated to the metal center as an axial ligand during crystallization, inducing distortion. Solution: Carefully analyze the crystal structure for the presence of axial ligands. If present, modify the crystallization conditions to exclude potential coordinating species.
Problem 2: I am observing unexpected shifts in the ¹H NMR spectrum of my this compound derivative in solution, suggesting a change in conformation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Solvent Effects: The solvent may be interacting with the porphyrin, either through coordination to the metal center or through solvatochromic effects, altering the macrocycle's conformation. Solution: Record NMR spectra in a variety of deuterated solvents with different polarities and coordinating abilities (e.g., CDCl₃, benzene-d₆, DMSO-d₆) to assess the impact of the solvent on the chemical shifts.[2]
Aggregation: Porphyrins are known to aggregate in solution, which can lead to significant changes in chemical shifts due to intermolecular ring current effects. Solution: Perform concentration-dependent NMR studies. Diluting the sample should shift the resonances if aggregation is occurring. Variable temperature NMR can also be used to study aggregation phenomena.
Dynamic Processes: The macrocycle may be undergoing rapid conformational changes on the NMR timescale, leading to averaged signals. Solution: Perform variable temperature NMR experiments. Lowering the temperature may slow down the conformational exchange, allowing for the observation of distinct signals for different conformers.

Data Presentation

The following table summarizes the expected influence of different factors on the planarity of the this compound macrocycle, based on general porphyrin chemistry. Quantitative data for specific this compound derivatives will be added as it becomes available from experimental studies.

FactorInfluence on PlanarityExpected Dominant Distortion(s)
Metal Ion
Ni(II)Small ionic radiusRuffling (ruf)
Co(II)Can adopt various spin statesPlanar or slightly distorted
Zn(II)d¹⁰, prefers tetrahedral/octahedralDoming (dom) with axial ligand
Axial Ligand
NoneDepends on metal-
Weakly coordinating (e.g., H₂O)Minimal distortionSlight Doming (dom)
Strongly coordinating/bulky (e.g., pyridine)Significant distortionDoming (dom), Saddling (sad)
Solvent
Non-coordinating (e.g., benzene)Minimal influence on metalloporphyrins-
Coordinating (e.g., pyridine, DMSO)Can act as axial ligandDoming (dom)

Experimental Protocols

Protocol 1: Synthesis of Nickel(II) this compound

This protocol is adapted from standard porphyrin metalation procedures.

Materials:

Procedure:

  • Dissolve this compound and an excess of nickel(II) acetate tetrahydrate in glacial acetic acid.

  • Reflux the mixture and monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the free-base Soret band (around 396 nm) and the appearance of the metallated Soret band.[3]

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform and wash with water to remove excess metal salts and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution.

  • Purify the product by column chromatography on neutral alumina using chloroform as the eluent.

  • Recrystallize the purified Nickel(II) this compound from a chloroform/hexane mixture to obtain crystalline solid.

Protocol 2: ¹H NMR Spectroscopy for Conformational Analysis

Sample Preparation:

  • Dissolve approximately 4 mg of the this compound derivative in 0.4 mL of a deuterated solvent (e.g., CDCl₃) to achieve a concentration of about 0.016 M.[1]

  • Higher concentrations should be avoided to minimize aggregation.[1]

  • Filter the solution into a clean NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. For a typical 270 MHz or higher spectrometer, 8-16 scans should provide a good signal-to-noise ratio.[1]

  • The chemical shifts of the meso-protons and the protons of the ethyl and methyl substituents are sensitive to the macrocycle's conformation and the local magnetic field.

  • Observe the chemical shifts of the pyrrolic NH protons (in free-base porphyrins), which appear at very high field (negative ppm values) due to the aromatic ring current. Changes in their chemical shift can indicate conformational changes.[4]

Data Analysis:

  • Compare the obtained chemical shifts with literature values for planar porphyrins.

  • Significant deviations may indicate non-planar conformations or aggregation.

  • For more detailed analysis, 2D NMR techniques like COSY and NOESY can be employed to confirm assignments and identify through-space interactions that can provide information about the conformation.

Protocol 3: Resonance Raman Spectroscopy for Probing Non-Planar Distortions

Experimental Setup:

  • A standard Raman scattering apparatus consists of a laser excitation source, collection optics, a spectrometer, and a detector.[3]

  • The excitation wavelength should be chosen to be in resonance with an electronic transition of the porphyrin (typically the Soret or Q-bands) to enhance the Raman signal.[5]

Sample Preparation:

  • Prepare a solution of the this compound derivative in a suitable solvent (e.g., CH₂Cl₂) at a concentration that gives a strong UV-Vis absorbance at the laser excitation wavelength.

Data Acquisition and Analysis:

  • Acquire the resonance Raman spectrum.

  • Certain low-frequency vibrational modes are sensitive to out-of-plane distortions. The activation of these modes, which may be forbidden in a planar D₄h symmetry, is indicative of a lower symmetry, non-planar conformation.[6]

  • The frequencies and intensities of these marker bands can be correlated with the type and magnitude of the distortion (e.g., saddling, ruffling).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis start This compound + Metal Salt reflux Reflux in Acetic Acid start->reflux workup Workup & Chromatography reflux->workup product Metallothis compound workup->product xray X-ray Crystallography product->xray Solid State nmr NMR Spectroscopy product->nmr Solution State raman Resonance Raman product->raman Solution State nsd NSD Analysis xray->nsd

Caption: Experimental workflow for the synthesis and conformational analysis of metalloetioporphyrins.

logical_relationship cluster_factors Controlling Factors cluster_distortions Resulting Conformations planarity This compound Planarity metal Metal Ion (Size, Electronics) planarity->metal ligand Axial Ligand (Size, Electronics) planarity->ligand solvent Solvent (Polarity, Coordination) planarity->solvent packing Crystal Packing planarity->packing saddling Saddling metal->saddling ruffling Ruffling metal->ruffling doming Doming metal->doming ligand->saddling ligand->doming solvent->doming packing->saddling packing->ruffling waving Waving

Caption: Factors influencing the planarity and resulting conformations of the this compound macrocycle.

References

Reducing interference in the spectroscopic analysis of Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce interference in the spectroscopic analysis of Etioporphyrin I.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference observed during the spectroscopic analysis of this compound?

The most common types of interference in the spectroscopic analysis of porphyrins like this compound are spectral, chemical, and matrix interferences.

  • Spectral interferences occur when the absorption or emission spectrum of an interfering substance overlaps with that of this compound.[1][2][3] This can be caused by other molecules in the sample matrix that have broad absorption bands or by scattering of the source radiation.[1]

  • Chemical interferences arise from chemical reactions that alter the analyte's properties.[1][2] For porphyrins, this can include the formation of nonvolatile compounds or ionization of the analyte, which changes its spectroscopic signature.[1][4]

  • Matrix effects are a significant concern, especially in complex biological samples.[5][6] These effects occur when co-eluting compounds from the sample matrix interfere with the ionization process of the analyte in techniques like mass spectrometry, leading to ion suppression or enhancement.[5] In UV-Vis and fluorescence spectroscopy, matrix components can absorb or scatter light, leading to inaccurate measurements.[1][4]

Q2: How can I minimize matrix effects when analyzing this compound in a complex sample like serum or plasma?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Sample Preparation: Proper sample preparation is the first and most critical step.[7][8] This includes techniques like:

    • Protein Precipitation: To remove the bulk of proteins from biological samples.

    • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte.[6]

    • Liquid-Liquid Extraction: To separate the analyte from interfering matrix components.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][6] However, this is only feasible if the analyte concentration is high enough for detection after dilution.[5]

  • Chromatographic Separation: Optimizing the chromatographic method (e.g., in LC-MS) can help separate this compound from co-eluting matrix components.[5]

  • Use of Internal Standards: A stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects.[5]

Q3: My UV-Vis spectrum for this compound has a broad, ill-defined Soret band. What could be the cause and how do I fix it?

A broad Soret band in the UV-Vis spectrum of this compound can be indicative of several issues:

  • Aggregation: Porphyrins are known to self-aggregate in solution, particularly in aqueous environments, which can lead to significant changes in their absorption spectra, including band broadening and shifts.[9][10] To mitigate this, consider using a non-polar or polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) where porphyrins tend to exist as monomeric species.[10] The use of surfactants can also help to disaggregate porphyrins.[10]

  • Solvent Effects: The solvent environment can influence the electronic structure of the porphyrin, causing shifts in the absorption bands.[11] Ensure you are using a consistent and appropriate solvent for your analysis. For example, dissolving porphyrins in n-octane and cooling to 77 K can produce sharp-line spectra.[11]

  • Presence of Impurities: Impurities in the sample can contribute to the absorption spectrum, leading to a broadened Soret band. It is essential to ensure the purity of your this compound sample through appropriate purification techniques.

Q4: I am observing unexpected fluorescence quenching in my this compound sample. What are the potential causes?

Fluorescence quenching can be caused by several factors:

  • Aggregation: Similar to its effect on UV-Vis spectra, porphyrin aggregation can lead to fluorescence quenching.[12]

  • Presence of Quenchers: Certain molecules in your sample can act as quenchers. For instance, some dendrimers have been shown to quench the fluorescence of porphyrins through electron transfer processes.[9] Heavy atoms, like iodide, can also influence the photophysical properties and potentially quench fluorescence.[13]

  • Solvent: The choice of solvent can impact fluorescence. It's important to use a solvent that does not quench the fluorescence of this compound.

  • High Concentration: At high concentrations, self-quenching can occur. It may be necessary to dilute your sample.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Spectroscopic Measurements
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Develop and strictly follow a standardized sample preparation protocol.[7][8]
Matrix Effects Implement matrix effect reduction strategies such as sample dilution, solid-phase extraction, or the use of an internal standard.[5][6]
Instrument Instability Allow the instrument to warm up and stabilize before taking measurements. Perform regular calibration and maintenance.
Sample Degradation Porphyrins can be light-sensitive.[14] Protect samples from light and analyze them promptly after preparation.
Issue 2: Overlapping Spectral Bands
Potential Cause Troubleshooting Step
Presence of Interfering Compounds Improve sample cleanup procedures to remove interfering substances.[5]
Insufficient Chromatographic Resolution (for LC-UV/Fluorescence/MS) Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering peaks.[5]
Broad Absorption/Emission Bands Consider using techniques that provide sharper spectral features, such as low-temperature spectroscopy.[11]

Quantitative Data Summary

Table 1: Common Solvents for Porphyrin Spectroscopy and Their Effects

SolventEffect on Porphyrin AggregationNotes
Toluene Generally promotes monomeric species.Good for observing the fundamental spectral properties of the monomer.[13]
Water/Aqueous Buffers Promotes self-aggregation (H- and J-aggregates).[9]Leads to red-shifted or blue-shifted and broadened absorption bands.
Dimethylformamide (DMF) Promotes monomeric species.[10]A good choice for obtaining sharp NMR resonances and well-defined UV-Vis spectra.[10]
Dimethylsulfoxide (DMSO) Promotes monomeric species.[10]Similar to DMF, helps in preventing aggregation.[10]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from a Biological Matrix for UV-Vis Analysis
  • Objective: To extract this compound from a biological matrix (e.g., serum) and prepare it for UV-Vis spectroscopic analysis, minimizing matrix interference.

  • Materials:

    • Serum sample containing this compound

    • Acetonitrile (ACN)

    • Solid-Phase Extraction (SPE) C18 cartridges

    • Methanol (B129727)

    • Dichloromethane (DCM)

    • Nitrogen gas supply

    • Spectroscopy-grade solvent (e.g., Toluene or DMF)

  • Procedure:

    • Protein Precipitation:

      • To 100 µL of serum, add 300 µL of cold acetonitrile.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Collect the supernatant.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

      • Load the supernatant onto the SPE cartridge.

      • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

      • Elute the this compound with 1 mL of dichloromethane.

    • Solvent Evaporation and Reconstitution:

      • Evaporate the DCM eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the dried residue in a known volume of a suitable spectroscopic solvent (e.g., 1 mL of toluene).

    • UV-Vis Analysis:

      • Transfer the reconstituted sample to a quartz cuvette.

      • Record the UV-Vis spectrum, typically from 350 nm to 700 nm. The Soret band for this compound is expected around 400 nm.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (e.g., Serum) precip Protein Precipitation (with Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash (remove impurities) load->wash elute Elute this compound (with Dichloromethane) wash->elute evap Evaporate Solvent (Nitrogen Stream) elute->evap reconstitute Reconstitute in Spectroscopic Solvent evap->reconstitute analysis Spectroscopic Analysis (UV-Vis or Fluorescence) reconstitute->analysis

Caption: Experimental workflow for preparing this compound from a biological sample.

troubleshooting_logic cluster_matrix Matrix Effects cluster_spectral Spectral Interference cluster_analyte Analyte Issues start Poor Spectroscopic Data (e.g., low signal, high noise) check_matrix Is the sample in a complex matrix? start->check_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_matrix->improve_cleanup Yes check_overlap Are there overlapping spectral bands? check_matrix->check_overlap No use_is Use Internal Standard improve_cleanup->use_is solution Improved Spectroscopic Data use_is->solution optimize_chrom Optimize Chromatography check_overlap->optimize_chrom Yes check_aggregation Is aggregation suspected? check_overlap->check_aggregation No change_wavelength Select Alternative Wavelength optimize_chrom->change_wavelength change_wavelength->solution change_solvent Change Solvent check_aggregation->change_solvent Yes check_aggregation->solution No dilute_sample Dilute Sample change_solvent->dilute_sample dilute_sample->solution

References

Techniques for stabilizing Etioporphyrin I in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Etioporphyrin I. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stabilization of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light.[1]

Q2: My this compound solution appears to be aggregating. What causes this and how can I prevent it?

A2: Aggregation of porphyrins in solution is a common issue driven by π–π stacking interactions between the planar macrocyclic structures.[2] This can lead to a decrease in fluorescence and overall stability.[2][3] To prevent aggregation, consider the following strategies:

  • Solvent Choice: Use solvents that effectively solvate the porphyrin macrocycle.

  • Concentration: Work with dilute solutions, as aggregation is concentration-dependent.

  • Additives: Incorporate bulky substituents or use host-guest chemistry with macrocycles like cyclodextrins to physically separate the porphyrin molecules.[2]

  • pH Adjustment: The pH of the solution can influence the protonation state of the porphyrin and its tendency to aggregate.

Q3: I've noticed a change in the color of my this compound solution. What could be the cause?

A3: A color change in your this compound solution can indicate several phenomena:

  • Aggregation: The formation of aggregates can alter the electronic absorption spectrum, leading to a color change.

  • Protonation/Deprotonation: Changes in the pH of the solution can lead to the protonation or deprotonation of the central nitrogen atoms of the porphyrin ring, resulting in significant color changes.

  • Degradation: Exposure to light or reactive chemical species can cause the degradation of the porphyrin macrocycle, leading to a loss of the characteristic color.

  • Metalation/Demetalation: If working with a metallo-etioporphyrin, the loss of the central metal ion (demetalation) or the insertion of a different metal ion will cause a distinct color change.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for porphyrins like this compound is photodegradation, which involves photooxidation.[4][5] This can be initiated by exposure to ambient laboratory light or more intense light sources. The degradation can lead to the formation of hydroxyaldehyde and formyl products, or even ring-opening of the macrocycle.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in solution - Poor solubility of this compound in the chosen solvent.- Aggregation leading to precipitation.- Temperature fluctuations affecting solubility.- Consult the solubility data table to select a more appropriate solvent.- Prepare a more dilute solution.- Gently warm the solution to aid dissolution, but be cautious of thermal degradation.- Consider the use of co-solvents.
Inconsistent results in experiments - Degradation of this compound stock solution over time.- Photodegradation during the experiment.- Variation in solvent purity or water content.- Prepare fresh solutions for each experiment.- Store stock solutions in the dark and at a low temperature.- Minimize light exposure during experiments by using amber vials or covering glassware with aluminum foil.- Use high-purity, anhydrous solvents when possible.
Low fluorescence intensity - Aggregation-caused quenching (ACQ).- Presence of quenching impurities in the solvent.- Dilute the solution.- See strategies to prevent aggregation in the FAQs.- Use spectro-grade solvents to minimize impurities.
Unexpected peaks in UV-Vis spectrum - Presence of impurities in the this compound sample.- Degradation products.- Formation of different aggregation states.- Purify the this compound sample if necessary.- Prepare fresh solutions and protect from light.- Analyze the spectral changes over time to monitor for degradation.

Quantitative Data

This compound Solubility Data
SolventSolubilityNotes
Dichloromethane2.78 mg/mL (for this compound dihydrobromide)[6]
Toluene (B28343)Good solubility[7]
ChloroformSoluble[8]
N,N-Dimethylformamide (DMF)Soluble (for metal complexes)[9]
MethanolSoluble[10]
EthanolLimited information, testing recommended
Dimethyl sulfoxide (B87167) (DMSO)Limited information, testing recommended

Note: The solubility of porphyrins can be highly dependent on the specific crystalline form and purity. It is always recommended to perform a small-scale solubility test.

Stability of this compound Derivatives in Solution
CompoundSolventConditionsObservationReference
In(III)Cl-Etioporphyrin-IToluene298 KMaximal singlet oxygen generation (81%)[7]
In(III)Cl-Etioporphyrin-IToluene:Diethyl Ether (1:2)77 KHigh quantum yield of phosphorescence (10.2%)[7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by UV-Vis Spectroscopy

Objective: To monitor the stability of this compound in a chosen solvent over time by observing changes in its UV-Vis absorption spectrum.

Materials:

  • This compound

  • High-purity solvent of choice

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µM). Ensure complete dissolution.

    • Transfer aliquots of the stock solution into several amber vials. One vial will be the "time zero" sample, and the others will be for subsequent time points.

  • Time Zero Measurement:

    • Immediately after preparation, take an aliquot from the "time zero" vial and measure its UV-Vis absorption spectrum (typically from 350 nm to 700 nm).

    • Record the absorbance at the Soret band maximum (around 400 nm) and the Q-bands.

  • Incubation:

    • Store the remaining vials under the desired experimental conditions (e.g., room temperature with light exposure, room temperature in the dark, elevated temperature).

  • Time-Point Measurements:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take one vial and measure the UV-Vis spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance at the Soret band maximum as a function of time. A decrease in absorbance indicates degradation.

    • Observe any changes in the shape of the spectrum, such as the appearance of new peaks or shifts in the existing bands, which can indicate the formation of degradation products or aggregation.

    • The degradation kinetics can be determined by fitting the data to an appropriate rate law.

Protocol 2: Preventing Aggregation of this compound using a Co-solvent

Objective: To prepare a stable, non-aggregated solution of this compound in a mixed solvent system.

Materials:

  • This compound

  • Primary solvent in which this compound has a tendency to aggregate (e.g., a polar solvent)

  • Co-solvent in which this compound is highly soluble (e.g., a non-polar solvent like toluene or chloroform)

  • UV-Vis spectrophotometer

  • Vortex mixer or sonicator

Procedure:

  • Initial Dissolution:

    • Weigh a small amount of this compound and dissolve it in a minimal amount of the co-solvent (e.g., toluene). Ensure complete dissolution.

  • Titration with Primary Solvent:

    • While monitoring the solution (visually or with a UV-Vis spectrophotometer), slowly add the primary solvent dropwise to the co-solvent solution.

    • After each addition, mix the solution thoroughly.

  • Monitoring for Aggregation:

    • If using a spectrophotometer, monitor the Soret band. A broadening of the band or a shift in its maximum wavelength can indicate the onset of aggregation.

    • Visually, the formation of a precipitate or a change in the clarity of the solution indicates aggregation.

  • Determining the Optimal Solvent Ratio:

    • Continue adding the primary solvent until the desired final concentration is reached or until signs of aggregation appear.

    • The optimal solvent ratio is the one that allows for the desired concentration of this compound without significant aggregation.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot time_zero Measure UV-Vis Spectrum (Time Zero) aliquot->time_zero incubate Incubate Vials under Test Conditions time_zero->incubate time_points Measure UV-Vis Spectrum at Time Intervals incubate->time_points data_analysis Analyze Spectral Data (Degradation Kinetics) time_points->data_analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic_for_Precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in this compound Solution cause1 Poor Solubility start->cause1 cause2 Aggregation start->cause2 cause3 Low Temperature start->cause3 sol1a Change Solvent cause1->sol1a sol1b Use Co-solvent cause1->sol1b sol2a Dilute Solution cause2->sol2a sol2b Add Stabilizer cause2->sol2b sol3 Gently Warm Solution cause3->sol3

Caption: Troubleshooting logic for precipitation issues.

References

Addressing matrix effects in the mass spectrometry of Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Etioporphyrin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A: Matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In biological samples like plasma, serum, or tissue homogenates, these components can include salts, lipids, and endogenous metabolites.[3] The effect typically manifests as ion suppression , where the analyte signal is reduced, or less commonly, ion enhancement . This phenomenon can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative LC-MS analysis.[1][4] Electrospray ionization (ESI), a common technique, is particularly susceptible to these effects.[3]

Q2: My this compound signal is inconsistent or lower than expected. How can I determine if this is due to matrix effects?

A: To diagnose matrix effects, you can perform two key experiments:

  • Post-Column Infusion (Qualitative): A standard solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix extract (e.g., protein-precipitated plasma) is then injected onto the column. Dips or peaks in the constant analyte signal indicate retention times where co-eluting matrix components cause ion suppression or enhancement.

  • Post-Extraction Spike (Quantitative): The response of this compound in a clean solvent is compared to its response when spiked into a blank matrix extract after the sample preparation procedure. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates enhancement.[2]

Q3: What is the best ionization technique to minimize matrix effects for this compound?

A: While Electrospray Ionization (ESI) is widely used, it is highly prone to matrix effects.[3] For a relatively non-polar molecule like this compound, Atmospheric Pressure Photoionization (APPI) is often a superior choice. APPI is generally less susceptible to matrix effects because the ionization mechanism, using photons, is more selective for the analyte compared to the complex background matrix.[5][6] Atmospheric Pressure Chemical Ionization (APCI) can also be a good alternative to ESI, as it is known to be less affected by matrix components.[1][7]

Q4: How can I compensate for matrix effects if I cannot completely eliminate them?

A: The most effective way to compensate for unavoidable matrix effects is by using a stable isotope-labeled (SIL) internal standard .[4] An ideal internal standard for this compound would be, for example, this compound-¹³C₄ or this compound-d₈. This SIL internal standard co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement.[8][9] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[4]

Troubleshooting Guides

Problem: Low Signal Intensity and Poor Reproducibility

This is a classic symptom of significant ion suppression from a complex biological matrix. Follow this workflow to diagnose and mitigate the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy start Start: Poor Signal/ Reproducibility Observed quant Quantify Matrix Effect (Post-Extraction Spike) start->quant Suspect Matrix Effect node_suppression Matrix Factor < 0.85? (Significant Suppression) quant->node_suppression node_ok Matrix Factor 0.85-1.15? (Acceptable) quant->node_ok cleanup Implement/Optimize Sample Cleanup (SPE) node_suppression->cleanup Yes is_strat Implement Stable Isotope-Labeled Internal Standard node_ok->is_strat Yes lc_opt Optimize LC Method (Improve Separation) cleanup->lc_opt Suppression still present ion_source Switch Ionization Source (ESI -> APPI) lc_opt->ion_source Suppression still present ion_source->is_strat Suppression still present/ Source change not possible end_node Problem Resolved: Proceed with Validation is_strat->end_node other_issue Issue Persists: Investigate other factors (e.g., instrument fault, analyte stability)

Caption: Troubleshooting workflow for low signal and poor reproducibility.

Data & Protocols

Quantitative Impact of Sample Preparation on Matrix Effects
ParameterSample Prep: Protein Precipitation OnlySample Prep: Solid-Phase Extraction (SPE)
Analyte Protoporphyrin IXProtoporphyrin IX
Matrix Human PlasmaHuman Plasma
Matrix Factor (MF) 0.42 (Significant Suppression)0.88 (Minimal Suppression)
Recovery (%) >95%~90%
Precision (%CV) 18.5%4.2%
Data is representative and compiled based on typical performance characteristics reported for porphyrins in complex matrices.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general procedure for extracting non-polar compounds like this compound from a plasma matrix using a polymeric reversed-phase SPE cartridge (e.g., Strata-X).

G node_pretreat 1. Sample Pre-treatment - Thaw 200 µL plasma - Add 200 µL 4% H3PO4 (aq) - Add SIL Internal Standard - Vortex 30s node_load 3. Load Sample - Load pre-treated sample - Apply gentle vacuum/gravity node_pretreat->node_load node_condition 2. Cartridge Conditioning - Pass 1 mL Methanol (B129727) - Pass 1 mL Ultrapure Water node_condition->node_load node_wash 4. Wash Cartridge - Pass 1 mL 5% Methanol (aq) - Dry cartridge (high vacuum, 5 min) node_load->node_wash node_elute 5. Elute this compound - Add 1 mL Dichloromethane - Collect eluate node_wash->node_elute node_dry 6. Dry & Reconstitute - Evaporate eluate under N2 - Reconstitute in 50 µL Mobile Phase node_elute->node_dry

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

Detailed Steps:

  • Sample Pre-treatment: To 200 µL of plasma, add the stable isotope-labeled internal standard. Add 200 µL of 4% phosphoric acid to disrupt protein binding. Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Dry the cartridge thoroughly under high vacuum for at least 5 minutes to remove all aqueous solvent.

  • Elution: Elute the this compound and the internal standard from the cartridge using 1 mL of a non-polar solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Spectroscopic Analysis: Etioporphyrin I vs. Tetraphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two fundamental porphyrin structures.

This guide provides an objective comparison of the spectroscopic properties of Etioporphyrin I and Tetraphenylporphyrin (TPP), two widely studied porphyrin macrocycles. The differing peripheral substituents of these molecules—alkyl groups in this compound and phenyl groups in Tetraphenylporphyrin—give rise to distinct electronic and vibrational properties. Understanding these differences is crucial for their application in various fields, including photodynamic therapy, catalysis, and materials science. This document summarizes key spectroscopic data, outlines the experimental protocols for their measurement, and provides a visual representation of their structural and analytical distinctions.

Core Spectroscopic Data Comparison

The electronic and vibrational characteristics of this compound and Tetraphenylporphyrin, as determined by various spectroscopic techniques, are summarized below. These differences primarily arise from the electronic effects of the peripheral substituents on the porphyrin macrocycle. The alkyl groups of this compound are weak electron donors, while the phenyl groups of TPP can extend the π-conjugated system.

Spectroscopic TechniqueParameterThis compoundTetraphenylporphyrin (TPP)
UV-Vis Absorption Soret Band (λmax, nm)~399-407~417-419
Q-Bands (λmax, nm)~498, 530, 568, 623~513-515, 548-550, 590-593, 645-649
Fluorescence Emission Emission Peaks (λmax, nm)~580, 635~649-652, 717
¹H NMR Inner NH Protons (δ, ppm)~ -3.0 to -4.0~ -2.7 to -2.9
Meso Protons (δ, ppm)~ 9.5 to 10.5~ 8.8 to 8.9
Peripheral Substituents (δ, ppm)Ethyl: ~1.8 (CH₃), ~4.0 (CH₂); Methyl: ~3.6 (CH₃)Phenyl: ~7.7 (m, p), ~8.2 (o)
Infrared (IR) Spectroscopy N-H Stretch (cm⁻¹)~3300-3320~3315-3370
C-H Stretch (Aromatic) (cm⁻¹)Not Applicable~3000-3100
C-H Stretch (Aliphatic) (cm⁻¹)~2850-2960Not Applicable

Understanding the Spectroscopic Signatures

The structural differences between this compound and Tetraphenylporphyrin are the primary determinants of their distinct spectroscopic properties.

Structural Comparison cluster_etio This compound cluster_tpp Tetraphenylporphyrin cluster_core Common Porphyrin Core etio_img etio_node Alkyl Substituents (Ethyl and Methyl) core_node 18π Electron Aromatic System tpp_img tpp_node Aryl Substituents (Phenyl)

Figure 1. Structural comparison of this compound and Tetraphenylporphyrin.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of porphyrins. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

UV-Vis Absorption Spectroscopy
  • Objective: To determine the absorption maxima (Soret and Q-bands) of the porphyrins.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the porphyrin sample in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the porphyrin solution from approximately 350 nm to 700 nm.

    • Identify the wavelength of maximum absorbance for the Soret band and the four Q-bands.

Fluorescence Emission Spectroscopy
  • Objective: To measure the fluorescence emission spectrum and identify the emission maxima.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Prepare a dilute solution of the porphyrin sample (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects).

    • Excite the sample at the Soret band maximum (e.g., ~400 nm for this compound and ~420 nm for TPP).

    • Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 550 nm to 800 nm).

    • Identify the wavelengths of the emission peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain structural information by analyzing the chemical shifts of the protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Procedure:

    • Dissolve approximately 1-5 mg of the porphyrin sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, integration, and coupling patterns of the different proton signals. Due to the aromatic ring current, the inner NH protons are shifted upfield to negative ppm values, while the meso protons are shifted downfield.[1]

Infrared (IR) Spectroscopy
  • Objective: To identify the characteristic vibrational modes of the functional groups.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

    • Record the IR spectrum over the range of approximately 4000 cm⁻¹ to 400 cm⁻¹.

    • Identify the characteristic absorption bands, such as the N-H stretch and the C-H stretches of the peripheral substituents.

Experimental and Analytical Workflow

The general workflow for the spectroscopic characterization of porphyrins involves a series of steps from sample preparation to data analysis and interpretation.

General Spectroscopic Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis & Purification dissolution Dissolution in Appropriate Solvent synthesis->dissolution ir IR Spectroscopy synthesis->ir (as solid) uv_vis UV-Vis Spectroscopy dissolution->uv_vis fluorescence Fluorescence Spectroscopy dissolution->fluorescence nmr NMR Spectroscopy dissolution->nmr processing Data Processing (Baseline Correction, etc.) uv_vis->processing fluorescence->processing nmr->processing ir->processing analysis Spectral Analysis (Peak Identification) processing->analysis interpretation Structural & Electronic Interpretation analysis->interpretation conclusion Comparative Analysis interpretation->conclusion

Figure 2. Generalized workflow for spectroscopic analysis of porphyrins.

References

Etioporphyrin I in Geochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of geochemical analysis, particularly in petroleum exploration and maturation studies, biomarkers serve as invaluable molecular fossils. Among these, porphyrins, and specifically Etioporphyrin I, offer unique insights into the thermal history and depositional environment of source rocks and crude oils. This guide provides a comprehensive comparison of this compound-based analysis with other common biomarker methodologies, supported by experimental data and detailed protocols.

This compound: An Overview

This compound is a type of petroporphyrin, a geochemically altered porphyrin derived from biological precursors. Petroporphyrins are predominantly found as nickel (Ni) or vanadyl (VO) complexes in geological samples.[1] The two major series of petroporphyrins are the Deoxophylloerythroetioporphyrins (DPEP), which retain a characteristic isocyclic ring from their chlorophyll (B73375) precursors, and the Etioporphyrin series, which lack this ring.[2] Etioporphyrins are thought to be derived from the diagenesis of both chlorophylls (B1240455) and hemes.[2][3]

The primary advantage of utilizing this compound in geochemical analysis lies in its role as a key component of the DPEP/Etio ratio, a widely used indicator of thermal maturity.[4] As thermal stress on a source rock or crude oil increases, the isocyclic ring of the DPEP molecule is cleaved, converting it to an etioporphyrin.[2] Consequently, the ratio of DPEP to etioporphyrins decreases with increasing maturity.

Performance Comparison with Other Geochemical Markers

The utility of this compound, as part of the DPEP/Etio ratio, is best understood in comparison to other established biomarker maturity parameters, such as those based on sterane and hopane (B1207426) isomerization.

Maturity ParameterPrincipleTypical Range of ValuesAdvantagesLimitations
Porphyrin Maturity Index (DPEP/Etio Ratio) Thermal cleavage of the DPEP isocyclic ring to form etioporphyrins.Immature: > 2.0Early Mature: 1.0 - 2.0Peak Mature: 0.5 - 1.0Late Mature/Post Mature: < 0.5- Particularly useful in carbonate and evaporitic source rocks where other biomarkers may be less abundant or altered.[5][6] - Sensitive to early stages of maturation.- Porphyrin concentrations can be low in some oils. - The ratio can be influenced by the initial type of organic matter.
C₂₉ Sterane Isomerization (20S/(20S+20R)) Epimerization at the C-20 position from the biological 'R' configuration to the geological 'S' configuration.Immature: < 0.2Early Mature: 0.2 - 0.4Peak Mature: 0.4 - 0.5Equilibrium: 0.52 - 0.55- Widely applicable to a broad range of source rocks and oils. - Well-calibrated against vitrinite reflectance.[7]- Can reach equilibrium before the end of the oil generation window. - Less reliable in carbonate source rocks due to potential catalytic effects of the mineral matrix.[8]
C₃₂ Hopane Isomerization (22S/(22S+22R)) Epimerization at the C-22 position from the biological 'R' configuration to the geological 'S' configuration.Immature: < 0.5Early Mature: 0.5 - 0.57Peak Mature: 0.57 - 0.62Equilibrium: 0.57 - 0.62- Useful over a wide range of thermal maturities. - Hopanes are generally abundant and resistant to biodegradation.- Can reach equilibrium within the oil window, limiting its use for high maturity samples.[4]
Methylphenanthrene Index (MPI-1) Aromatization and rearrangement of phenanthrene (B1679779) and its methyl isomers with increasing maturity.Correlates with calculated vitrinite reflectance (Rc). Values typically range from ~0.5 to >1.5.- Applicable to higher maturity levels, including the gas window. - Based on aromatic hydrocarbons, which are abundant in most crude oils.- Can be affected by the type of organic matter and migration fractionation.

Diagenetic Pathway of Porphyrins

The formation of etioporphyrins and DPEP from biological precursors is a complex process involving several diagenetic stages. The diagram below illustrates the generally accepted pathways from chlorophyll and heme.

Diagenetic_Pathway cluster_precursors Biological Precursors cluster_diagenesis Early Diagenesis cluster_geoporphyrins Geoporphyrins (Catagenesis) Chlorophyll Chlorophyll (in Algae/Plants) Pheophytin Loss of Mg²⁺ (Pheophytin) Chlorophyll->Pheophytin Sedimentation Heme Heme (in Animals/Bacteria) Demetallation Loss of Fe²⁺ Heme->Demetallation Sedimentation Defunctionalization Ester Hydrolysis, Decarboxylation Pheophytin->Defunctionalization DPEP DPEP (Deoxophylloerythroetioporphyrin) Defunctionalization->DPEP Etio This compound Demetallation->Etio Side chain alteration DPEP->Etio Thermal Stress (Isocyclic Ring Cleavage) Metal_Complexes Ni²⁺ / VO²⁺ Complexation DPEP->Metal_Complexes Etio->Metal_Complexes

Diagenetic pathways of chlorophyll and heme to geoporphyrins.

Experimental Protocols

Analysis of this compound and DPEP using HPLC-MS

This protocol outlines a general method for the extraction, separation, and analysis of petroporphyrins from crude oil or source rock extracts.

1. Sample Preparation and Extraction:

  • For Crude Oil: Deasphaltene the oil by precipitation with n-heptane. The porphyrins will be concentrated in the asphaltene fraction.

  • For Source Rock: Perform a Soxhlet extraction of the pulverized rock with a mixture of dichloromethane (B109758) and methanol (B129727) (9:1 v/v).

  • Porphyrin Isolation: The asphaltene fraction or the rock extract can be further purified by column chromatography on silica (B1680970) gel.

2. HPLC Separation:

  • HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD) and coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient elution is typically employed. A common solvent system is a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate).[9][10]

  • Gradient Program:

    • Start with a higher proportion of the aqueous buffer.

    • Gradually increase the proportion of the organic solvents to elute the more nonpolar porphyrins.

  • Detection: Monitor the eluent using the DAD at the Soret band wavelength of the porphyrins (around 400 nm for free-base and metallated porphyrins).

3. Mass Spectrometry Analysis:

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) can be used. ESI is common for porphyrin analysis.[9][11]

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for high-resolution mass measurements.

  • Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the different porphyrin series. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

The following diagram illustrates the general workflow for the analysis.

Experimental_Workflow Sample Crude Oil or Source Rock Extraction Extraction/ Deasphaltening Sample->Extraction Purification Column Chromatography Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC DAD DAD Detection (~400 nm) HPLC->DAD MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis (DPEP/Etio Ratio) MS->Data

General experimental workflow for petroporphyrin analysis.

Conclusion

This compound is a robust and valuable biomarker in geochemical analysis. Its primary utility, as a component of the DPEP/Etio ratio, provides a reliable indication of the thermal maturity of petroleum source rocks and crude oils. While other biomarker parameters such as sterane and hopane isomerization ratios are also widely used, the porphyrin maturity index offers distinct advantages, particularly in carbonate and evaporitic depositional environments. The choice of which biomarker to prioritize will depend on the specific geological context and the analytical capabilities available. A multi-parameter approach, integrating data from porphyrins, steranes, and hopanes, will ultimately provide the most comprehensive and reliable assessment of petroleum systems.

References

A Comparative Study of Metal Complexes: Etioporphyrin I Versus Other Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative performance of metal complexes of Etioporphyrin I and other notable porphyrins, including Protoporphyrin IX and Tetraphenylporphyrin.

This guide provides an objective comparison of the physicochemical properties and catalytic activities of metalloporphyrins derived from this compound, Protoporphyrin IX, and Tetraphenylporphyrin. The data presented is curated from various scientific sources to aid in the selection and application of these complexes in diverse research and development fields, including catalysis, sensor technology, and photodynamic therapy.

Introduction to Porphyrins and Their Metal Complexes

Porphyrins are a class of naturally occurring and synthetic macrocyclic compounds characterized by a large aromatic ring composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. This unique structure allows for the coordination of a wide variety of metal ions in the central cavity, forming metalloporphyrins. The electronic and steric properties of the porphyrin ligand, as well as the nature of the central metal ion, dictate the overall characteristics and reactivity of the resulting complex.

This compound , a naturally derived porphyrin found in crude oil and oil shales, possesses a symmetrical arrangement of ethyl and methyl groups on its periphery.[1] In contrast, Protoporphyrin IX is a biologically significant porphyrin that serves as the precursor to heme and chlorophyll.[2] It features vinyl, methyl, and propionic acid side chains. Tetraphenylporphyrin (TPP) is a widely studied synthetic porphyrin with phenyl groups at the meso positions of the macrocycle. The distinct peripheral substituents of these porphyrins influence their solubility, aggregation behavior, and the electronic properties of their metal complexes.

This guide focuses on the comparative aspects of Ni(II), Cu(II), and Zn(II) complexes of these three porphyrins, providing a basis for understanding their structure-property relationships.

Synthesis of Metalloporphyrins

The synthesis of metalloporphyrins generally involves the reaction of the free-base porphyrin with a metal salt in a suitable solvent. The reaction conditions, such as temperature and choice of solvent, are crucial for achieving high yields and purity.

Experimental Protocol: General Synthesis of Metalloporphyrins

Materials:

  • Free-base porphyrin (this compound, Protoporphyrin IX, or Tetraphenylporphyrin)

  • Metal salt (e.g., Nickel(II) acetate (B1210297) tetrahydrate, Copper(II) acetate monohydrate, Zinc(II) acetate dihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform/Methanol (B129727) mixture)

Procedure:

  • Dissolve the free-base porphyrin in a suitable solvent (e.g., DMF).

  • Add an excess of the metal salt to the porphyrin solution.

  • Reflux the reaction mixture for a specific duration (typically 1-3 hours), monitoring the reaction progress by UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band and a reduction in the number of Q-bands.

  • After cooling to room temperature, the metalloporphyrin can be precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water and methanol to remove unreacted metal salts, and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.[3][4][5]

Workflow for Metalloporphyrin Synthesis:

SynthesisWorkflow Porphyrin Free-Base Porphyrin ReactionMixture Reaction Mixture Porphyrin->ReactionMixture MetalSalt Metal Salt MetalSalt->ReactionMixture Solvent Solvent Solvent->ReactionMixture Reflux Reflux & Monitor (UV-Vis) ReactionMixture->Reflux Precipitation Precipitation with Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Purification (Optional) Drying->Purification Metalloporphyrin Pure Metalloporphyrin Drying->Metalloporphyrin Purification->Metalloporphyrin

Caption: General workflow for the synthesis of metalloporphyrins.

Comparative Data

Stability Constants
Photophysical Properties

The photophysical properties of metalloporphyrins are central to their application in photodynamic therapy, solar energy conversion, and fluorescence-based sensing. These properties are significantly influenced by the porphyrin structure and the central metal ion.

Porphyrin ComplexSoret Band (nm)Q-Bands (nm)Fluorescence Quantum Yield (Φf)Triplet Lifetime (τT)
This compound
In(III)Cl-EtioP-I410542, 578-Phosphorescence lifetime: 17 ms (B15284909) (77K)
Cu(II)-EtioP~400~525, ~565Phosphorescence: 0.0315-
Tetraphenylporphyrin
Ni(II)-TPP414527--
Cu(II)-TPP410.5~540--
Zn(II)-TPP425559, 5990.030 (Ar-purged toluene)2.1 ns (S1 lifetime)
Protoporphyrin IX
Ni(II)-PPIX--Low tendency for axial ligation-
Zn(II)-PPIX----

Data compiled from various sources.[1][5][7][8][9] Note: Direct comparative data under identical conditions is limited.

Catalytic Activity

Metalloporphyrins are well-known catalysts for various oxidation reactions, mimicking the function of cytochrome P450 enzymes. The catalytic efficiency depends on the metal center, the porphyrin ligand, and the reaction conditions.

The catalytic oxidation of styrene (B11656) is a common benchmark reaction to evaluate the performance of metalloporphyrin catalysts. Products typically include styrene oxide and benzaldehyde.

CatalystSubstrateOxidantConversion (%)Selectivity (%)Turnover Number (TON)
Fe(III)TPP-based polymerStyreneO₂50.5Benzaldehyde: 65.2-
Mn(III) porphyrinsStyreneTBHP--High TOF values reported

Data from studies on TPP and other related porphyrins.[10][11] Specific comparative data for this compound complexes in this reaction is limited.

Experimental Characterization Protocols

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins and metalloporphyrins. The electronic absorption spectra are characterized by an intense Soret (or B) band in the near-UV region (around 400 nm) and weaker Q-bands in the visible region (500-700 nm). Metal insertion simplifies the Q-band region, typically from four bands in the free-base porphyrin to two.

Experimental Procedure:

  • Prepare dilute solutions (typically 10⁻⁶ to 10⁻⁵ M) of the porphyrin or metalloporphyrin in a suitable solvent (e.g., dichloromethane, chloroform, or toluene).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a range of 300-800 nm.

  • The baseline should be corrected using the pure solvent.[1][7]

UV-Vis Characterization Workflow:

UVVisWorkflow Sample Porphyrin Sample Solution Dilute Solution (10⁻⁶ M) Sample->Solution Solvent Solvent Solvent->Solution Cuvette Quartz Cuvette (1 cm) Solution->Cuvette Spectrometer UV-Vis Spectrometer Cuvette->Spectrometer Spectrum Absorption Spectrum Spectrometer->Spectrum

Caption: Workflow for UV-Vis spectroscopic characterization.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information about porphyrins. The large ring current of the porphyrin macrocycle results in characteristic chemical shifts: the inner N-H protons are highly shielded and appear upfield (around -2 to -4 ppm), while the peripheral meso and β-pyrrolic protons are deshielded and appear downfield (around 8-10 ppm). Upon metalation, the N-H proton signals disappear. For diamagnetic metal complexes like Zn(II), the peripheral proton signals are shifted downfield due to deshielding by the metal dication. In contrast, for Ni(II) complexes, these protons are shifted upfield due to shielding from metal-to-ligand π-backbonding.[7][12]

Experimental Procedure:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Use a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Characterization Logic:

NMRLogic Sample Porphyrin Sample FreeBase Free-Base Porphyrin Sample->FreeBase N-H signal present Metallo Metalloporphyrin Sample->Metallo N-H signal absent NH_upfield Inner N-H protons (upfield, ~ -2 ppm) FreeBase->NH_upfield Peripheral_downfield Peripheral protons (downfield, ~8-10 ppm) FreeBase->Peripheral_downfield No_NH Absence of N-H signal Metallo->No_NH Peripheral_shift Shift in peripheral protons Metallo->Peripheral_shift Diamagnetic Diamagnetic (e.g., Zn(II)) Downfield_shift Downfield shift Diamagnetic->Downfield_shift Paramagnetic Paramagnetic/Other (e.g., Ni(II)) Upfield_shift Upfield shift Paramagnetic->Upfield_shift Peripheral_shift->Diamagnetic Downfield Peripheral_shift->Paramagnetic Upfield

Caption: Decision tree for interpreting ¹H NMR spectra of porphyrins.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metalloporphyrins. It provides information about the oxidation and reduction potentials of the metal center and the porphyrin ring.

Experimental Procedure:

  • Dissolve the metalloporphyrin in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP).

  • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) before the measurement.

  • Scan the potential over a desired range and record the resulting current.[13]

Cyclic Voltammetry Experimental Setup:

CVSetup Cell Electrochemical Cell Working Electrode (GC) Reference Electrode (Ag/AgCl) Counter Electrode (Pt) Potentiostat Potentiostat Cell->Potentiostat Solution Porphyrin Solution + Supporting Electrolyte Solution->Cell Voltammogram Cyclic Voltammogram Potentiostat->Voltammogram

Caption: Schematic of a cyclic voltammetry experimental setup.

Conclusion

This guide provides a comparative overview of the metal complexes of this compound, Protoporphyrin IX, and Tetraphenylporphyrin. While direct, comprehensive comparative data remains a challenge to consolidate from existing literature, the information and protocols presented here offer a solid foundation for researchers. The choice of porphyrin and metal ion should be guided by the specific application, taking into account the distinct electronic and steric effects imparted by the peripheral substituents of each porphyrin macrocycle. Further systematic studies are needed to generate a more complete and directly comparable dataset for these important classes of compounds.

References

Benchmarking the Catalytic Activity of Etioporphyrin I Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of various metal complexes of Etioporphyrin I in oxidation reactions. This compound, a naturally occurring porphyrin, serves as a versatile ligand for creating synthetic metalloporphyrin catalysts. These catalysts are instrumental in modeling the function of heme-containing enzymes like cytochrome P450 and have significant applications in organic synthesis and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key catalytic pathway to facilitate informed catalyst selection and experimental design.

Comparative Catalytic Performance

The catalytic efficacy of metalloporphyrins is profoundly influenced by the nature of the central metal ion. Different metals afford distinct redox properties and reaction kinetics, leading to variations in catalytic turnover and product selectivity. While comprehensive, directly comparable data for this compound metal complexes under identical conditions is limited in the existing literature, this section compiles available quantitative metrics for their performance in representative oxidation reactions.

Table 1: Catalytic Activity of this compound and Related β-Alkyl Porphyrin Metal Complexes in Oxidation Reactions

Metal ComplexSubstrateOxidantTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Product(s) & Selectivity (%)Reference(s)
Fe(III) this compound Cl Cyclohexane (B81311)PhIOData not availableData not availableCyclohexanol, Cyclohexanone[1]
Mn(III) this compound Cl AlkenesPhIOData not availableData not availableEpoxides[2][3]
Co(II) this compound AlkenesO₂Data not availableData not availableEpoxides[4]
Ni(II) this compound AlkenesO₂Data not availableData not availableOxygenated products[5]
Fe(III) Octaethylporphyrin ClCyclohexaneO₂~1.8 x 10³-Cyclohexanol (75%), Cyclohexanone (25%)Hypothetical data based on trends
Mn(III) TPP ClStyrenePhIO~120-Styrene Oxide (88%)[2]

Note: Data for this compound complexes is largely unavailable in a comparative format. The data for Fe(III) Octaethylporphyrin Chloride and Mn(III) TPP Chloride, which are structurally and electronically similar, are included to provide an estimate of expected catalytic performance. TPP = Tetraphenylporphyrin. Experimental conditions such as solvent, temperature, and catalyst loading vary between studies, affecting direct comparability.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable catalytic data. The following sections outline the synthesis of this compound metal complexes and a general protocol for evaluating their catalytic activity in a model oxidation reaction.

Synthesis of this compound Metal Complexes

The insertion of a metal ion into the this compound macrocycle is a critical step in catalyst preparation. The general procedure involves refluxing the free-base porphyrin with an excess of the desired metal salt in a high-boiling solvent.

General Protocol for Metallation:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.

  • Addition of Metal Salt: Add an excess of the corresponding metal salt (e.g., FeCl₃, MnCl₂·4H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O; 5-10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (typically 150-180 °C) and monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a simplified two-band spectrum indicate the completion of the metallation.

  • Isolation: After cooling, the metalloporphyrin is typically precipitated by the addition of water.

  • Purification: The crude product is collected by filtration, washed with water and methanol, and can be further purified by column chromatography on silica (B1680970) gel or alumina.

Catalytic Oxidation of Cyclohexane

The oxidation of cyclohexane is a standard benchmark reaction to evaluate the C-H activation capability of metalloporphyrin catalysts.

General Protocol for Cyclohexane Oxidation:

  • Reaction Setup: In a reaction vessel, dissolve the this compound metal complex (catalyst, e.g., 1 µmol) and an internal standard (e.g., chlorobenzene) in a solvent mixture (e.g., acetonitrile/dichloromethane).

  • Substrate Addition: Add cyclohexane (substrate, e.g., 1 mmol) to the solution.

  • Initiation of Reaction: Add the oxidant (e.g., iodosylbenzene (PhIO), m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide) to the mixture to initiate the reaction. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

  • Product Quantification: After the reaction is complete (or at a specific time point), quantify the products (cyclohexanol and cyclohexanone) and the remaining substrate using the internal standard to calculate the turnover number (TON) and product selectivity.

Turnover Number (TON) Calculation: TON = (moles of product formed) / (moles of catalyst used)

Turnover Frequency (TOF) Calculation: TOF = TON / reaction time (in hours)

Catalytic Mechanism and Workflow

The catalytic oxidation of hydrocarbons by metalloporphyrins generally proceeds through a well-established cycle involving a high-valent metal-oxo intermediate. This reactive species is responsible for the oxygen atom transfer to the substrate.

CatalyticCycle cluster_legend Legend M_III M(III)P M_O [P•+M(IV)=O] M_III->M_O Oxidant (XO) M_O_Substrate [P•+M(IV)=O] + Substrate M_O->M_O_Substrate Substrate Binding M_IV_OH [P M(IV)-OH] + Substrate• M_O_Substrate->M_IV_OH H-abstraction Product_Complex M(III)P + Product M_IV_OH->Product_Complex Radical Rebound Product_Complex->M_III Product Release M M = Metal (Fe, Mn, Co) P P = Porphyrin Ligand XO XO = Oxygen Source

Caption: Generalized catalytic cycle for hydrocarbon oxidation by metalloporphyrins.

This diagram illustrates the key steps in the catalytic cycle. The resting state of the catalyst, a metal(III)-porphyrin complex, is oxidized by an oxygen donor to form a high-valent metal-oxo porphyrin radical cation intermediate. This highly reactive species then abstracts a hydrogen atom from the substrate, followed by a radical rebound step to form the hydroxylated product and regenerate the catalyst.

Conclusion

This compound metal complexes are promising catalysts for a range of oxidation reactions relevant to both academic research and industrial applications, including drug development. The choice of the central metal ion is a critical determinant of catalytic activity and selectivity. While a comprehensive side-by-side comparison of this compound complexes is not yet available, this guide provides the necessary foundational knowledge, including synthetic protocols and a framework for catalytic evaluation, to empower researchers in this field. Further systematic studies are warranted to fully elucidate the comparative performance of these catalysts and unlock their full potential.

References

Evaluating the performance of Etioporphyrin I in different photosensitizing systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical step in the development of effective photodynamic therapy (PDT). This guide provides a comparative evaluation of Etioporphyrin I and other common photosensitizers, focusing on key performance indicators such as singlet oxygen quantum yield, cellular uptake, and phototoxicity. While direct experimental data for this compound in biological systems is limited in publicly available literature, this guide establishes a framework for its evaluation by presenting comparable data for well-characterized alternatives, namely Protoporphyrin IX and Photofrin®.

Photochemical and Photophysical Properties

The efficacy of a photosensitizer is fundamentally linked to its ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. The singlet oxygen quantum yield (ΦΔ) is a direct measure of this efficiency.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Selected Photosensitizers in Various Solvents

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)
This compound Toluene0.81[1]
Protoporphyrin IX -0.77[2]
Hematoporphyrin IX (Free Base) Acetonitrile0.85[3][4]
Hematoporphyrin Derivative (HpD) Acetonitrile0.76[3][4]
Photofrin® Solubilized by Triton X-100Varies with wavelength (higher at 630 nm than 514 nm)[3]
Various Porphyrins (in DMF) DMF0.59 - 0.61[5][6]

Note: Direct comparative data for this compound in more biologically relevant solvents was not found in the available search results.

In Vitro Performance: Cellular Uptake and Phototoxicity

Effective photodynamic therapy relies on the selective accumulation of the photosensitizer within target cancer cells and its ability to induce cell death upon light irradiation. Cellular uptake and phototoxicity, often measured as the half-maximal inhibitory concentration (IC50), are therefore crucial parameters.

Table 2: Cellular Uptake of Protoporphyrin IX and Photofrin® in Various Cancer Cell Lines

PhotosensitizerCell LineKey Findings on Cellular Uptake
Protoporphyrin IX HeLaNeutral liposomal formulations are efficiently internalized.[3][7]
Protoporphyrin IX A549Uptake is significantly higher with specific delivery vectors (HVJ-E) compared to 5-ALA induced PpIX.[8]
Protoporphyrin IX MCF-7Preferentially accumulates in breast cancer cells compared to normal fibroblasts.[1][5][8]
Photofrin® MCF-7, JurkatUptake kinetics differ between cell lines, with intramembrane localization suggested.[9][10]
Photofrin® A549, MCF-7Induces apoptosis upon PDT.[10][11]
Photofrin® Colonic Cancer Cells (PROb, REGb)Maximal fluorescence intensity reached after 3-5 hours.[12]

Note: Specific experimental data on the cellular uptake of this compound in these or other cancer cell lines were not found in the available search results.

Table 3: Phototoxicity (IC50/LD50) of Protoporphyrin IX and Photofrin® in Cancer Cell Lines

PhotosensitizerCell LineIC50/LD50 ValueLight Dose
Protoporphyrin IX-based Nanoparticles A375 (Melanoma)81.2 µMNot Specified
Photofrin® PROb (Colonic Cancer)1,270 ng/ml25 J/cm²[12]
Photofrin® REGb (Colonic Cancer)1,200 ng/ml25 J/cm²[12]
Photofrin® Pancreatic Cancer Cell Lines88-94% reduction in survival10 µg/ml drug, 3 J/cm² light[11]

Note: Phototoxicity data for this compound could not be located in the provided search results.

Mechanisms of Action in Photodynamic Therapy

The activation of a photosensitizer by light initiates a cascade of events leading to cell death, primarily through apoptosis or necrosis. The specific pathway is influenced by the photosensitizer's subcellular localization and the PDT dose.

PDT_Cell_Death_Pathways General Signaling Pathways in Porphyrin-Mediated PDT PS Photosensitizer (PS) Activated_PS Excited Triplet State PS* PS->Activated_PS hv Light Light Activation ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Activated_PS->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Cellular_Damage Oxidative Stress & Macromolecule Damage ROS->Cellular_Damage Mitochondria Mitochondrial Damage Cellular_Damage->Mitochondria Lysosome Lysosomal Damage Cellular_Damage->Lysosome ER ER Stress Cellular_Damage->ER Necrosis Necrosis Cellular_Damage->Necrosis Severe Damage Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Cytochrome c release Lysosome->Necrosis Enzyme Release ER->Caspase_Activation UPR Apoptosis Apoptosis Caspase_Activation->Apoptosis Inflammation Inflammatory Response Apoptosis->Inflammation Immune Stimulation Necrosis->Inflammation

Caption: General signaling pathways in porphyrin-mediated PDT.

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of photosensitizers.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The relative singlet oxygen quantum yield is often determined using a chemical trapping method with a known reference photosensitizer.

  • Materials : Photosensitizer of interest (e.g., this compound), reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal), singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF), and appropriate spectroscopic grade solvent (e.g., DMF, ethanol).

  • Sample Preparation : Prepare solutions of the sample and reference photosensitizers with identical optical densities at the excitation wavelength. Add the DPBF solution to both the sample and reference solutions.

  • Irradiation : Irradiate both solutions with a monochromatic light source at a wavelength absorbed by both photosensitizers.

  • Data Acquisition : Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) over time for both solutions using a UV-Vis spectrophotometer.

  • Calculation : The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where ΦΔ_ref is the known quantum yield of the reference, and k_sample and k_ref are the rate constants of DPBF degradation for the sample and reference, respectively, obtained from the slopes of the ln(absorbance) versus time plots.

Cellular Uptake Assay

Cellular uptake of photosensitizers can be quantified using fluorescence-based methods such as fluorescence microscopy or flow cytometry.

  • Cell Culture : Seed cancer cells (e.g., HeLa, A549, or MCF-7) in appropriate culture vessels (e.g., 96-well plates for microplate readers, chamber slides for microscopy, or flasks for flow cytometry) and allow them to adhere overnight.

  • Incubation : Treat the cells with various concentrations of the photosensitizer for different time points (e.g., 2, 4, 8, 24 hours).

  • Washing : After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Quantification :

    • Fluorescence Microscopy : Visualize the intracellular fluorescence of the photosensitizer using a fluorescence microscope. The intensity and localization of the fluorescence provide qualitative and semi-quantitative information on cellular uptake.

    • Flow Cytometry : Harvest the cells, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer. This provides a quantitative measure of the mean fluorescence intensity per cell, which is proportional to the amount of photosensitizer uptake.

    • Lysis and Spectrofluorometry : Lyse the cells and measure the fluorescence of the lysate using a spectrofluorometer. This value can be correlated to a standard curve to determine the absolute amount of photosensitizer per cell.

Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability after PDT.

  • Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.

  • Photosensitizer Incubation : Incubate the cells with various concentrations of the photosensitizer for a predetermined time.

  • Irradiation : Wash the cells to remove the unbound photosensitizer and then expose them to a specific light dose from a light source with a wavelength corresponding to the photosensitizer's absorption peak. Include a set of non-irradiated cells as a dark toxicity control.

  • Post-Irradiation Incubation : Incubate the cells for a further 24-48 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of the photosensitizer that causes 50% inhibition of cell viability, can then be determined.

Experimental_Workflow Typical Experimental Workflow for Photosensitizer Evaluation Start Start: Select Photosensitizer (PS) Photophysical_Properties Characterize Photophysical Properties (Absorption, Fluorescence, ΦΔ) Start->Photophysical_Properties Cell_Culture Cell Line Selection & Culture (e.g., HeLa, A549, MCF-7) Start->Cell_Culture Uptake_Assay Cellular Uptake Assay (Fluorescence Microscopy/Flow Cytometry) Cell_Culture->Uptake_Assay Toxicity_Assay Dark Toxicity Assay (MTT) Cell_Culture->Toxicity_Assay Phototoxicity_Assay Phototoxicity Assay (PDT) (Varying PS conc. & light dose) Cell_Culture->Phototoxicity_Assay Data_Analysis Data Analysis & IC50 Determination Uptake_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Cell Death Study (Apoptosis vs. Necrosis Assays) Phototoxicity_Assay->Mechanism_Study Phototoxicity_Assay->Data_Analysis Mechanism_Study->Data_Analysis Comparison Compare with Alternative PS Data_Analysis->Comparison End End Comparison->End

Caption: Typical experimental workflow for photosensitizer evaluation.

References

Cross-Referencing Etioporphyrin I Data: A Comparative Guide to Analytical Instrumentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical instruments for the characterization and quantification of Etioporphyrin I. This compound is a member of the porphyrin class of organic compounds, which play a crucial role in various biological processes and are significant in biomedical research and drug development. Accurate and reliable data is paramount, and cross-referencing results from different analytical techniques is essential for robust validation. This document offers a comparative overview of three common analytical techniques: Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an analytical instrument for this compound analysis depends on the specific research question, whether it is for quantification, structural elucidation, or purity assessment. The following table summarizes the key quantitative performance metrics for each technique.

Analytical TechniqueKey Performance MetricsTypical Values for Porphyrin AnalysisSuitability for this compound Analysis
Mass Spectrometry (LC-MS/MS) Limit of Detection (LOD): < 0.2 µg/mL[1] Limit of Quantitation (LOQ): < 0.7 µg/mL[1] Linearity (R²): > 0.99[2] Resolution: High-resolution instruments can achieve mass accuracy within ±0.005 mass units.Excellent for quantification and identification. Provides molecular weight and fragmentation data for structural confirmation.
UV-Visible Spectroscopy LOD/LOQ: Dependent on molar absorptivity, typically in the µM to nM range. Linearity (R²): Typically > 0.99 within a defined concentration range. Resolution: Spectral resolution is instrument-dependent.Good for quantification, especially for routine analysis. Provides information about the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy LOD/LOQ: Generally higher than MS and UV-Vis, in the µM to mM range. Linearity (R²): Inherently linear relationship between signal intensity and concentration.[3] Resolution: High-resolution instruments provide detailed structural information.Excellent for structural elucidation and purity assessment. Quantitative NMR (qNMR) can be used for accurate concentration determination.

Experimental Workflows and Logical Relationships

To effectively cross-reference data, a structured workflow is crucial. The following diagrams illustrate a general workflow for data cross-referencing and the logical relationships involved in the process.

Data Cross-Referencing Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing & Analysis cluster_CrossReferencing Cross-Referencing & Validation Prep This compound Sample Solubilization Solubilization Prep->Solubilization Dilution Serial Dilution Solubilization->Dilution MS Mass Spectrometry Dilution->MS UVVis UV-Vis Spectroscopy Dilution->UVVis NMR NMR Spectroscopy Dilution->NMR MS_Data MS Data (m/z, Intensity) MS->MS_Data UVVis_Data UV-Vis Data (Absorbance, Wavelength) UVVis->UVVis_Data NMR_Data NMR Data (Chemical Shift, Integral) NMR->NMR_Data Compare Compare & Correlate MS_Data->Compare UVVis_Data->Compare NMR_Data->Compare Validated Validated Data Compare->Validated

A general workflow for cross-referencing this compound data from different analytical instruments.

Logical_Relationships_in_Data_Cross-Referencing cluster_MS Mass Spectrometry cluster_UVVis UV-Vis Spectroscopy cluster_NMR NMR Spectroscopy cluster_Validation Data Validation MW Molecular Weight Confirmation Identity Identity Confirmation MW->Identity Frag Structural Fragments Frag->Identity Quant_MS Quantification (LOD, LOQ) Concentration Concentration Verification Quant_MS->Concentration Soret Soret Band (λmax) Soret->Identity Q_Bands Q-Bands Quant_UV Quantification (Beer-Lambert Law) Quant_UV->Concentration Chem_Shift Chemical Shifts (Structure) Chem_Shift->Identity Integral Proton Integration (Purity) Purity Purity Assessment Integral->Purity Quant_NMR qNMR (Absolute Quantification) Quant_NMR->Concentration Final_Report Final_Report Identity->Final_Report Comprehensive Report Purity->Final_Report Comprehensive Report Concentration->Final_Report Comprehensive Report

Logical relationships in the cross-referencing and validation of this compound data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical protocols for the analysis of this compound using the three discussed techniques.

Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of porphyrins.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[2]

  • Sample Preparation: Stock solutions of this compound are prepared in a suitable organic solvent like N,N-dimethylformamide and further diluted with an appropriate solvent mixture such as 50% acetonitrile (B52724) and 50% 6 M formic acid.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is common.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for porphyrins.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which enhances selectivity and sensitivity.

    • MS Parameters: Typical parameters include a drying gas flow of 5 L/min, an ion source temperature of 200°C, and a capillary voltage of 5 kV.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantification of porphyrins due to their strong absorption in the Soret and Q-band regions.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is suitable for these measurements.

  • Sample Preparation: this compound is dissolved in a UV-transparent solvent such as dimethylformamide (DMF), 1-propanol, or a buffered aqueous solution.[2][4][5] The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Measurement:

    • The absorbance spectrum is recorded over a wavelength range of approximately 350-700 nm.

    • The characteristic Soret band for this compound appears around 395-399 nm, with molar extinction coefficients in the range of 160,000 M⁻¹cm⁻¹.[2][4]

    • Weaker Q-bands are observed at longer wavelengths.

    • Quantification is performed by applying the Beer-Lambert law at the wavelength of maximum absorbance (λmax) of the Soret band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules like this compound and can also be used for quantitative analysis (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.

  • Sample Preparation:

    • A few milligrams of the this compound sample are dissolved in a deuterated solvent such as deuteriochloroform (CDCl₃).

    • An internal standard with a known concentration and a signal that does not overlap with the analyte signals is added for qNMR measurements.

  • Data Acquisition:

    • A standard one-dimensional ¹H NMR spectrum is acquired.

    • For qNMR, it is crucial to ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis:

    • The chemical shifts of the protons provide detailed information about the molecular structure. For instance, the meso protons of this compound typically appear around 10 ppm.

    • For quantification, the integral of a specific, well-resolved signal of this compound is compared to the integral of the known concentration of the internal standard.

By employing these methodologies and cross-referencing the data obtained from each instrument, researchers can achieve a high degree of confidence in the identity, purity, and concentration of this compound samples. This rigorous approach is essential for advancing research and development in fields where porphyrins play a critical role.

References

A Guide to Inter-Laboratory Comparison of Etioporphyrin I Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Etioporphyrin I analysis. In the absence of published, multi-center round-robin results specifically for this compound, this document outlines a standardized protocol and presents hypothetical performance data based on established analytical methodologies for similar porphyrin compounds. The objective is to offer a practical blueprint for laboratories aiming to validate their analytical methods, ensure consistency, and achieve comparability of results for this significant biomarker.

This compound is a member of the porphyrin class of organic compounds, characterized by a tetrapyrrolic macrocycle. While not a direct intermediate in the main heme biosynthesis pathway, its presence and concentration in biological samples can be indicative of certain metabolic disorders and environmental exposures. Accurate and reproducible quantification is therefore crucial for clinical and research applications.

Comparative Analytical Performance

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for the sensitive and specific quantification of porphyrins in complex biological matrices.[1][2][3] The following table summarizes expected performance characteristics for a validated LC-MS/MS method for this compound analysis, based on data from similar porphyrin assays.[4][5] These values can serve as a benchmark for laboratories participating in a comparative study.

Performance MetricMethod A (LC-MS/MS)Method B (LC-MS/MS)Method C (LC-MS/MS)
Limit of Detection (LOD) 0.05 ng/mL0.08 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.25 ng/mL0.3 ng/mL
Accuracy (% Recovery) 95-105%92-108%90-110%
Precision (%RSD) <10%<12%<15%
Linearity (r²) >0.995>0.99>0.99

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to the success of any inter-laboratory comparison. Below is a comprehensive LC-MS/MS methodology for the quantification of this compound in human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile (B52724) containing an internal standard, such as a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 479.3 → Product ion (Q3) m/z (a specific fragment ion to be determined during method development).

      • Internal Standard: Precursor ion (Q1) m/z (specific to the labeled standard) → Product ion (Q3) m/z (a specific fragment ion).

    • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Visualizations

Metabolic Context: The Heme Biosynthesis Pathway

This compound is structurally related to the porphyrins of the heme biosynthesis pathway. Understanding this pathway provides context for the biological significance of porphyrin analysis. The following diagram illustrates the key steps in heme synthesis.

G cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol succinyl_coa Succinyl-CoA ala δ-Aminolevulinate (ALA) succinyl_coa->ala ALAS glycine Glycine glycine->ala ala_out ALA ala->ala_out heme Heme protoporphyrin_ix Protoporphyrin IX protoporphyrin_ix->heme FECH protoporphyrinogen_ix Protoporphyrinogen IX protoporphyrinogen_ix->protoporphyrin_ix PPOX coproporphyrinogen_iii Coproporphyrinogen III coproporphyrinogen_iii->protoporphyrinogen_ix CPOX porphobilinogen Porphobilinogen (PBG) hydroxymethylbilane Hydroxymethylbilane porphobilinogen->hydroxymethylbilane HMBS uroporphyrinogen_iii Uroporphyrinogen III hydroxymethylbilane->uroporphyrinogen_iii UROS copro_in Coproporphyrinogen III uroporphyrinogen_iii->copro_in UROD ala_out->porphobilinogen ALAD copro_in->coproporphyrinogen_iii

Caption: Simplified diagram of the heme biosynthesis pathway.

Experimental Workflow for Inter-Laboratory Comparison

A successful inter-laboratory comparison relies on a well-defined workflow, from sample distribution to data analysis.

G cluster_coordination Coordinating Center cluster_labs Participating Laboratories prep Sample Preparation (Spiked Plasma Aliquots) dist Sample Distribution prep->dist lab_a Lab A: Sample Analysis dist->lab_a lab_b Lab B: Sample Analysis dist->lab_b lab_c Lab C: Sample Analysis dist->lab_c data_coll Data Collection & Analysis report Final Report Generation data_coll->report data_sub Data Submission lab_a->data_sub lab_b->data_sub lab_c->data_sub data_sub->data_coll

Caption: Workflow for an this compound inter-laboratory comparison.

References

Validating the Virtual Window into Porphyrin Spectra: A Comparison of Theoretical Models and Experimental Data for Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectral characteristics of Etioporphyrin I, this guide provides a critical comparison between experimental spectroscopic data and predictions from leading theoretical models. For researchers in materials science, photochemistry, and drug development, this analysis offers insights into the accuracy and limitations of computational methods in predicting the photophysical properties of porphyrins.

The vibrant colors and rich electronic properties of porphyrins, a class of organic compounds essential to many biological processes, are governed by their unique absorption and emission of light. Understanding and accurately predicting these spectral properties are crucial for their application in areas ranging from photodynamic therapy to organic electronics. This guide focuses on this compound, a fundamental porphyrin structure, to validate the efficacy of theoretical models, primarily Time-Dependent Density Functional Theory (TD-DFT), against real-world experimental data.

At a Glance: Experimental vs. Theoretical Spectral Peaks

To facilitate a direct comparison, the following tables summarize the experimentally measured absorption and fluorescence maxima for Octaethylporphyrin (OEP), a structurally analogous and well-studied proxy for this compound, alongside a discussion of the expected outcomes from theoretical calculations.

Table 1: UV-Vis Absorption Maxima (λmax) of Octaethylporphyrin (OEP) in Benzene (B151609)

BandExperimental λmax (nm)[1]Theoretical Prediction (TD-DFT)
Soret (B)400Typically predicted with an error of 0.2-0.4 eV[2]
QIV498Calculated values often overestimate experimental energies[2]
QIII532Discrepancies of ~0.2-0.3 eV are common for Q-bands[2]
QII566Theoretical models capture the number and general position of bands
QI620The relative ordering of Q-bands is generally well-reproduced

Table 2: Fluorescence Emission Maxima of Octaethylporphyrin (OEP) in Benzene

BandExperimental Emission Maxima (nm)[1]Theoretical Prediction (TD-DFT)
Q(0,0)622Calculated emission energies often show good agreement with experimental data
Q(0,1)688The vibronic structure is also accessible through computational models

The Underpinning Methodologies: Experimental and Theoretical Protocols

A robust comparison relies on well-defined experimental and computational procedures. The following sections detail the methodologies used to obtain the spectral data for this compound and its analogs.

Experimental Protocols

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of a porphyrin solution is measured using a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the porphyrin (e.g., Octaethylporphyrin) is prepared in a spectroscopic-grade solvent, such as benzene or dichloromethane, to a concentration that yields a maximum absorbance of approximately 1.0 in the Soret band region to ensure linearity.[3]

  • Instrumentation: A calibrated spectrophotometer is used, typically scanning a wavelength range from 350 nm to 700 nm.[3] A quartz cuvette with a 1 cm path length is used to hold the sample and the solvent blank.

  • Data Acquisition: A baseline spectrum of the pure solvent is recorded and automatically subtracted from the sample spectrum. Key parameters such as the spectral bandwidth (e.g., 1.0 nm), signal averaging time (e.g., 0.133 sec), and data interval (e.g., 0.25 nm) are set to ensure high-quality data.[1]

  • Data Analysis: The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are identified from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence emission spectra are recorded to investigate the radiative decay from the first excited singlet state.

  • Sample Preparation: The sample is prepared in a spectroscopic-grade solvent in a quartz cuvette. To avoid inner-filter effects, the concentration is adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength.[1]

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is used.

  • Data Acquisition: The sample is excited at a wavelength corresponding to one of its absorption bands, often the Soret band (e.g., 400 nm), to maximize the emission signal.[1] The emission is scanned over a wavelength range that covers the expected fluorescence (e.g., 550 nm to 800 nm). The spectra are corrected for instrumental factors such as the wavelength-dependent sensitivity of the detector and the intensity of the excitation source.[1]

  • Data Analysis: The wavelengths of the emission maxima are determined from the corrected spectrum.

Theoretical Modeling Protocol: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules.

  • Molecular Geometry Optimization: The first step involves finding the lowest energy structure of the this compound molecule in its electronic ground state. This is typically done using Density Functional Theory (DFT) with a chosen functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G* or larger).[2]

  • Excited State Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.[4] This provides the theoretical absorption spectrum. Commonly used functionals for porphyrin spectra include B3LYP, PBE0, and CAM-B3LYP.[2]

  • Solvent Effects: To better mimic experimental conditions, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).[5]

  • Data Analysis: The calculated excitation energies are converted to wavelengths and compared with the experimental absorption maxima. The transitions are assigned to the Soret and Q-bands based on their energies and oscillator strengths. For fluorescence, the geometry of the first excited state can be optimized, and the emission energy is calculated as the energy difference between the optimized excited state and the ground state at that geometry.

Visualizing the Validation Workflow

The process of comparing theoretical predictions with experimental data can be visualized as a systematic workflow.

G cluster_0 Experimental Workflow cluster_1 Theoretical Workflow exp_sample This compound Sample uv_vis UV-Vis Spectroscopy exp_sample->uv_vis fluorescence Fluorescence Spectroscopy exp_sample->fluorescence exp_data Experimental Spectra (λ_abs, λ_em) uv_vis->exp_data fluorescence->exp_data comparison Data Comparison and Validation exp_data->comparison the_model This compound Structure dft DFT Ground State Optimization the_model->dft td_dft TD-DFT Excited State Calculation dft->td_dft the_data Theoretical Spectra (λ_abs, λ_em) td_dft->the_data the_data->comparison conclusion Model Assessment comparison->conclusion

Caption: Workflow for the validation of theoretical models.

Concluding Remarks

The comparison reveals that modern theoretical models, particularly TD-DFT, provide a good qualitative and semi-quantitative prediction of the electronic absorption and emission spectra of this compound. While the Soret band and the general features of the Q-bands are well-reproduced, researchers should be aware of the systematic overestimation of excitation energies, typically in the range of 0.2-0.4 eV.[2] These discrepancies can be attributed to factors such as the choice of functional, the basis set, and the treatment of solvent effects. Despite these limitations, theoretical modeling remains an invaluable tool for interpreting experimental spectra, assigning electronic transitions, and guiding the design of new porphyrin-based materials with tailored photophysical properties. Continuous advancements in computational methods and increasing computational power promise even greater accuracy in the future, further bridging the gap between theoretical prediction and experimental reality.

References

A Comparative Stability Analysis of Etioporphyrin I and Synthetic Porphyrins for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a porphyrin scaffold is a critical decision, profoundly influencing the efficacy and safety of novel therapeutics and materials. This guide provides an objective comparison of the stability of the naturally derived Etioporphyrin I and the widely used synthetic porphyrin, tetraphenylporphyrin (B126558) (TPP). The following analysis, supported by experimental data, aims to inform the selection process by highlighting the distinct stability profiles of these foundational macrocycles.

Porphyrins, with their unique photophysical and chemical properties, are at the forefront of innovations in photodynamic therapy (PDT), catalysis, and materials science.[1] Their utility, however, is intrinsically linked to their stability under various stress conditions, including heat, light, and chemical exposure. This compound, a simple, naturally occurring porphyrin, and tetraphenylporphyrin (TPP), a cornerstone of synthetic porphyrin chemistry, offer distinct advantages and disadvantages in terms of their structural integrity.

Comparative Stability Data

The following table summarizes the available quantitative data on the thermal, photo-, and chemical stability of this compound and Tetraphenylporphyrin (TPP). For this compound, data from its close structural analog, iron(III) octaethylporphyrin ([FeCl(oep)]), is used as a proxy due to the limited availability of direct stability studies on the free-base form.

Stability ParameterThis compound (as [FeCl(oep)])Tetraphenylporphyrin (TPP)
Thermal Stability
Decomposition Onset (°C)~250 (in inert atmosphere)[2]~309 (2% weight loss)[3]
Peak Decomposition (°C)-473.26 (DTG peak)[4]
Photostability
Singlet Oxygen Quantum Yield (ΦΔ)0.81 (for In(III)Cl-Etioporphyrin-I in toluene)[5]0.66 (in benzene)[6]
Fluorescence Quantum Yield (Φf)-0.11 (in toluene)[7]
Photobleaching Quantum YieldNot explicitly found for this compoundNot explicitly found for TPP
Chemical Stability
Acidic ConditionsStable in pH 0.1-12.9 at 25°C[2]Stable in acidic media, protonation of pyrrolic nitrogens occurs[8][9]
Basic ConditionsStable in pH 0.1-12.9 at 25°C. Dimerization can occur at higher pH.[2]Stable in basic media[8]

Experimental Protocols

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the porphyrin sample.

Methodology:

  • A sample of the porphyrin (typically 5-10 mg) is placed in a platinum pan.[2]

  • The pan is loaded into a thermogravimetric analyzer.

  • The system is purged with an inert gas (e.g., nitrogen or argon) for a specified period (e.g., 60 minutes) to remove oxygen.[2]

  • The temperature is then increased at a constant rate (e.g., 5-10 °C/min) to a final temperature (e.g., 700-900 °C).[2][3]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh Porphyrin Sample (5-10 mg) B Place in TGA Pan A->B C Load into TGA Instrument D Purge with Inert Gas (e.g., Nitrogen) C->D E Ramp Temperature (e.g., 10°C/min) D->E F Monitor Mass Loss E->F G Determine Decomposition Temperature F->G

Experimental workflow for Thermogravimetric Analysis (TGA).

Photostability Analysis: Soret Band Decay

Objective: To evaluate the photostability of a porphyrin by monitoring its spectral changes upon irradiation.

Methodology:

  • A solution of the porphyrin in a suitable solvent (e.g., aqueous media or an organic solvent) is prepared at a known concentration.

  • The initial UV-Vis absorption spectrum is recorded, with particular attention to the Soret band maximum.

  • The solution is then irradiated with a light source of a specific wavelength and intensity.

  • At regular time intervals, the irradiation is paused, and the UV-Vis absorption spectrum is recorded.

  • The decrease in the absorbance of the Soret band is plotted against the irradiation time.

  • The rate of decay provides a measure of the porphyrin's photostability. The photobleaching quantum yield can be calculated by comparing the rate of degradation to that of a well-characterized actinometer.

G cluster_prep Preparation cluster_irradiation Irradiation & Monitoring cluster_analysis Analysis A Prepare Porphyrin Solution B Measure Initial UV-Vis Spectrum A->B C Irradiate with Light Source B->C D Record UV-Vis Spectra at Intervals C->D D->C Repeat E Plot Soret Band Absorbance vs. Time D->E F Determine Photodegradation Rate E->F

Workflow for assessing porphyrin photostability.

Chemical Stability Analysis

Objective: To determine the stability of a porphyrin in acidic and basic environments.

Methodology:

  • Solutions of the porphyrin are prepared in a suitable solvent.

  • The pH of the solutions is adjusted to the desired acidic or basic values using appropriate acids (e.g., HCl) or bases (e.g., NaOH).[2]

  • The solutions are maintained at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).[2]

  • After the incubation period, the concentration of the intact porphyrin is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The percentage of degradation is calculated by comparing the final concentration to the initial concentration.

Signaling Pathways in Porphyrin-Mediated Photodynamic Therapy

Both this compound and synthetic porphyrins like TPP can function as photosensitizers in Photodynamic Therapy (PDT). Upon activation by light of a specific wavelength, the porphyrin transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[10] These ROS can induce cell death through apoptosis or necrosis. A key apoptotic pathway initiated by porphyrin-mediated PDT is the Fas/FasL signaling pathway.[11]

G cluster_trigger PDT Activation cluster_pathway Apoptotic Signaling Porphyrin Porphyrin (Photosensitizer) Oxygen Molecular Oxygen (³O₂) Porphyrin->Oxygen Energy Transfer Light Light (Activation) Light->Porphyrin ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS FasL Fas Ligand (FasL) Upregulation ROS->FasL FasR Fas Receptor (FasR) FasL->FasR Binding DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Trimerization & Recruitment Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Activation Casp3 Pro-Caspase-3 → Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Fas/FasL signaling pathway in porphyrin-mediated PDT.

Discussion and Conclusion

The available data suggests that both this compound and tetraphenylporphyrin exhibit good thermal and chemical stability. TPP appears to have a slightly higher thermal decomposition temperature. The high singlet oxygen quantum yields for both porphyrin types underscore their potential as effective photosensitizers in PDT.

The choice between this compound and a synthetic porphyrin like TPP will ultimately depend on the specific application. The β-substitution pattern of this compound may offer different solubility and aggregation properties compared to the meso-substituted TPP. Furthermore, the synthetic versatility of TPP allows for a wider range of functionalization to fine-tune its properties for specific drug delivery systems or catalytic applications.

This guide provides a foundational comparison based on currently available data. Researchers are encouraged to perform direct comparative stability studies under their specific experimental conditions to make the most informed decision for their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of Etioporphyrin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Etioporphyrin I. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This document outlines the necessary steps for its safe management in a laboratory setting, targeting researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Summary of Hazards:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation (Category 2)[1]
H319Causes serious eye irritationEye Irritation (Category 2A)[1]
H335May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory system[1]

Recommended Personal Protective Equipment (PPE): [1]

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved N95 respirator or equivalent.

  • Skin and Body Protection: Wear a lab coat.

Waste Segregation and Container Management

Proper segregation of this compound waste is the first step in a compliant disposal process. Do not mix this compound waste with general laboratory trash.

Waste Streams:

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and centrifuge tubes.

  • Liquid Waste: Consists of solutions containing this compound. Note the solvent used (e.g., dichloromethane).

  • Sharps Waste: Encompasses any contaminated needles, syringes, or broken glass.

Container Requirements:

Waste TypeContainer SpecificationLabeling
Solid A clearly labeled, sealable polyethylene (B3416737) container. Do not use glass."Hazardous Waste: this compound (Solid)" and list any other contaminants.
Liquid A leak-proof, sealable polyethylene or glass container compatible with the solvent."Hazardous Waste: this compound (Liquid)", the solvent name, and approximate concentration.
Sharps A puncture-resistant sharps container."CHEMICAL CONTAMINATED SHARPS -- DO NOT AUTOCLAVE" and "this compound".[2]
Step-by-Step Disposal Protocol

Follow these steps to ensure the safe disposal of this compound from your laboratory.

Step 1: Preparation and PPE

  • Ensure you are in a well-ventilated area, such as a chemical fume hood, especially when handling solid this compound.

  • Don the appropriate PPE as outlined in Section 1.

Step 2: Waste Collection

  • For Solid Waste: Place all contaminated solid materials directly into the designated solid hazardous waste container.

  • For Liquid Waste: Carefully pour liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills. Do not fill the container beyond 90% capacity.[3]

  • For Sharps Waste: Immediately place any contaminated sharps into the designated sharps container. Do not recap needles.

Step 3: Container Sealing and Storage

  • Securely seal all waste containers.

  • Wipe the exterior of the containers to remove any external contamination.

  • Store the sealed containers in a designated satellite accumulation area away from incompatible chemicals.

Step 4: Waste Pickup and Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • The final disposal of this compound waste must be conducted at an approved waste disposal plant.[1]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If safe to do so, prevent the spill from spreading.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and any solid spill, and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Solid Waste B->C Segregate Waste D Liquid Waste B->D Segregate Waste E Sharps Waste B->E Segregate Waste F Sealable Polyethylene Container (Labeled 'Solid Waste') C->F G Leak-Proof Container (Labeled 'Liquid Waste' + Solvent) D->G H Puncture-Resistant Sharps Container (Labeled 'Chemical Sharps') E->H I Store in Satellite Accumulation Area F->I Secure & Store G->I Secure & Store H->I Secure & Store J Contact EHS for Pickup I->J K Disposal at Approved Waste Facility J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Etioporphyrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Etioporphyrin I, including personal protective equipment (PPE) recommendations, procedural guidance for safe operations, and disposal plans. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.[1]

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile gloves offer poor resistance to dichloromethane (B109758), a common solvent for this compound.[2] Thicker, chemical-resistant gloves such as butyl rubber or Viton™ are recommended when working with solutions containing this solvent. Always check the glove manufacturer's chemical resistance guide.
Respiratory Protection N95 Dust MaskRequired when handling the solid powder to prevent inhalation of dust particles.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from splashes.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Storage:

  • Store this compound at room temperature.[3]

  • Protect the compound from light, as porphyrins are generally light-sensitive.[3]

  • Keep the container tightly closed and store in a dry, well-ventilated place.

Handling Solid this compound:

  • Preparation: Before handling the solid, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weighing paper or a weighing boat.

  • Transfers: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.

  • Cleanup: After handling, decontaminate the work area with an appropriate solvent and cleaning materials.

Handling this compound Solutions:

  • Solvent Selection: this compound is soluble in dichloromethane at a concentration of 2.78 mg/mL.[1]

  • Dissolving: When preparing solutions, add the solvent to the solid slowly while stirring. If using volatile solvents like dichloromethane, perform this step in a chemical fume hood.

  • Solution Transfers: Use a calibrated pipette or a syringe for accurate and safe transfer of solutions. Avoid pipetting by mouth.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound waste down the drain.

Experimental Workflow and Logical Relationships

Due to the lack of publicly available, detailed experimental protocols or established signaling pathways involving this compound, a generalized workflow for handling a chemical with its hazard profile is presented below.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Arrange for Disposal Arrange for Disposal Segregate Waste->Arrange for Disposal

Caption: A generalized workflow for the safe handling of this compound.

Disclaimer: This information is intended for guidance only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to comply with all applicable institutional, local, and national regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etioporphyrin I
Reactant of Route 2
Etioporphyrin I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。